molecular formula C20H12N2O6 B1588612 Disperse Blue 77 CAS No. 20241-76-3

Disperse Blue 77

カタログ番号: B1588612
CAS番号: 20241-76-3
分子量: 376.3 g/mol
InChIキー: DYALWCKAJBVSBZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Disperse Blue 77 (CAS 20241-76-3) is a dark blue, anthraquinone-based disperse dye with the molecular formula C20H12N2O6 and a molecular weight of 376.32 g/mol . This compound is identified as 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione and is characterized by its high melting point and low water solubility, typical of its class . Its primary research and industrial applications focus on the dyeing and printing of synthetic hydrophobic fibers, especially polyester and its blended fabrics, as well as nylon . On polyester, it provides excellent performance in high-temperature and high-pressure dyeing processes . For researchers, this compound offers significant value in studying dyeing kinetics, color fastness, and the interaction between dye molecules and synthetic polymers. It exhibits a comprehensive fastness profile, including light fastness rated at 6-7 (ISO) and good to excellent ratings for washing, perspiration, and ironing fastness . Its mechanism of action involves application from a fine aqueous dispersion where the dye molecules are adsorbed from the solution onto the fiber surface and then diffuse into the hydrophobic interior of the polymer . As a non-ionic dye, it is volatile, and its vapor is strongly adsorbed by fibers, making it a suitable subject for research into thermosol dyeing and heat-transfer printing processes . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) and note that this chemical may cause skin sensitization and serious eye irritation .

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O6/c23-13-8-6-11(21-10-4-2-1-3-5-10)15-17(13)20(26)18-14(24)9-7-12(22(27)28)16(18)19(15)25/h1-9,21,23-24H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYALWCKAJBVSBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066578
Record name Disperse Blue 77
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Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals
Record name 9,10-Anthracenedione, 1,8-dihydroxy-4-nitro-5-(phenylamino)-
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CAS No.

20241-76-3
Record name Disperse Blue 77
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Record name Disperse Blue 77
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Record name 9,10-Anthracenedione, 1,8-dihydroxy-4-nitro-5-(phenylamino)-
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Record name Disperse Blue 77
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Record name 1,8-dihydroxy-4-nitro-5-(phenylamino)anthraquinone
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Foundational & Exploratory

An In-depth Technical Guide to Disperse Blue 77: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Disperse Blue 77, an anthraquinone-based dye. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in various analytical and experimental contexts. This document details its chemical identity, summarizes its key quantitative data in structured tables, and outlines the standard experimental methodologies for determining these properties.

Chemical Identity and Structure

This compound, a synthetic dye belonging to the anthraquinone (B42736) class, is chemically identified as 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione.[1][2] Its structure is characterized by a central anthraquinone core with anilino, hydroxyl, and nitro functional groups.

IdentifierValue
IUPAC Name 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione[2]
CAS Registry Number 20241-76-3[1][2][3]
Molecular Formula C₂₀H₁₂N₂O₆[1][2][3]
Molecular Weight 376.32 g/mol [1][4]
Canonical SMILES C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)--INVALID-LINK--[O-])O[2]
InChI Key DYALWCKAJBVSBZ-UHFFFAOYSA-N[3]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various systems, including its solubility, partitioning, and potential environmental fate.

PropertyValueMethod
Physical Description Dark blue powder[5]Visual Inspection
Melting Point >230 °C[6]OECD Guideline 102
Boiling Point 625.9 ± 55.0 °C (Predicted)[7][8]Not applicable (Decomposition observed at 230 °C)[6]
Water Solubility 0.85 µg/L at 20 °C[6]OECD Guideline 105
Partition Coefficient (Log P) 6.9 at 20 °C[6]OECD Guideline 107
Vapor Pressure 0 Pa at 20 °C[7]-

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of chemical substances are provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These standardized methods ensure data quality and comparability across different laboratories.

Melting Point Determination (OECD Guideline 102)

The melting point of this compound can be determined using several methods outlined in OECD Guideline 102, such as the capillary method, hot-stage microscopy, or Differential Scanning Calorimetry (DSC).

General Procedure (Capillary Method):

  • A small amount of the finely powdered dry substance is packed into a capillary tube.

  • The capillary tube is placed in a suitable heating apparatus (e.g., a melting point apparatus with a heated block or liquid bath).

  • The temperature is raised at a controlled rate.

  • The temperature at which the substance is observed to melt is recorded as the melting point. For a substance like this compound that decomposes, the decomposition temperature is noted.

Water Solubility Determination (OECD Guideline 105)

The water solubility of this compound, being very low, is typically determined using the column elution method or the flask method as described in OECD Guideline 105.

General Procedure (Flask Method):

  • An excess amount of the test substance is added to a flask containing purified water.

  • The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to reach equilibrium.

  • The mixture is then centrifuged or filtered to separate the undissolved solid.

  • The concentration of the substance in the clear aqueous phase is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Partition Coefficient (n-octanol/water) Determination (OECD Guideline 107)

The n-octanol/water partition coefficient (Log P) is a measure of a chemical's lipophilicity and is determined using the shake-flask method as per OECD Guideline 107.

General Procedure (Shake-Flask Method):

  • A known volume of n-octanol and water are placed in a vessel, and a small, accurately weighed amount of the test substance is added.

  • The vessel is shaken until equilibrium is reached.

  • The n-octanol and water phases are separated by centrifugation.

  • The concentration of the test substance in each phase is determined by a suitable analytical method (e.g., HPLC).

  • The partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction of 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) with aniline (B41778) in an organic solvent. The following diagram illustrates the general workflow for its synthesis.

G cluster_reactants Reactants cluster_process Process cluster_product Product 1,8-dihydroxy-4,5-dinitroanthraquinone 1,8-dihydroxy-4,5-dinitroanthraquinone Condensation Reaction Condensation Reaction 1,8-dihydroxy-4,5-dinitroanthraquinone->Condensation Reaction Aniline Aniline Aniline->Condensation Reaction Organic Solvent Organic Solvent Organic Solvent->Condensation Reaction Crystallization Crystallization Condensation Reaction->Crystallization Filtration and Washing Filtration and Washing Crystallization->Filtration and Washing Drying Drying Filtration and Washing->Drying This compound This compound Drying->this compound

Synthesis Workflow for this compound

A detailed experimental protocol for the synthesis involves the following steps:

  • Condensation: 1,8-dihydroxy-4,5-dinitroanthraquinone is reacted with aniline in an organic solvent such as ethylene (B1197577) glycol methyl ether.[9] The reaction mixture is heated to facilitate the condensation reaction.[9]

  • Crystallization: After the reaction is complete, the mixture is cooled, and a crystallization solvent like methanol (B129727) is added to precipitate the product.[9]

  • Isolation: The precipitated this compound is isolated by filtration.[9]

  • Washing and Drying: The filter cake is washed with a solvent (e.g., methanol) and then with hot water to remove impurities and unreacted starting materials.[9] The final product is then dried.

Application and Environmental Considerations

This compound is primarily used as a disperse dye for coloring synthetic hydrophobic fibers, particularly polyester (B1180765) and its blends.[1] Its low water solubility and non-ionic nature make it suitable for high-temperature and high-pressure dyeing processes.[1] The following diagram illustrates the logical relationship between its properties, application, and environmental impact.

G cluster_properties Properties cluster_application Application cluster_environmental Environmental Considerations Low Water Solubility Low Water Solubility Textile Dyeing (Polyester) Textile Dyeing (Polyester) Low Water Solubility->Textile Dyeing (Polyester) Environmental Persistence Environmental Persistence Low Water Solubility->Environmental Persistence High Lipophilicity (Log P) High Lipophilicity (Log P) Potential for Bioaccumulation Potential for Bioaccumulation High Lipophilicity (Log P)->Potential for Bioaccumulation Anthraquinone Structure Anthraquinone Structure Anthraquinone Structure->Textile Dyeing (Polyester) Wastewater Effluent Wastewater Effluent Textile Dyeing (Polyester)->Wastewater Effluent Wastewater Effluent->Environmental Persistence Environmental Persistence->Potential for Bioaccumulation

Application and Environmental Impact of this compound

Due to its stable anthraquinone structure and low water solubility, this compound is persistent in the environment and not readily biodegradable.[6] Its high partition coefficient suggests a potential for bioaccumulation in aquatic organisms. Therefore, proper treatment of textile wastewater containing this dye is essential to mitigate its environmental impact.

Toxicological Information

Toxicological data on this compound is limited. However, it is known to be a skin sensitizer (B1316253) and can cause serious eye irritation.[1] Animal studies have indicated low acute oral toxicity.[6] There is no evidence to suggest that this compound is genotoxic or has adverse effects on reproduction or fertility.[6] As with any chemical, it should be handled with appropriate safety precautions.

References

An In-depth Technical Guide to the Synthesis of 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis pathway for 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione, a compound commonly known as Disperse Blue 77. This guide details the chemical reactions, experimental protocols, and available data for the synthesis of this anthraquinone (B42736) derivative.

Introduction

1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione (CAS No. 20241-76-3) is a synthetic dye belonging to the anthraquinone class.[1][2][3][4] Its molecular structure, characterized by a substituted anthraquinone core, imparts a distinct dark blue color. While primarily utilized in the textile industry for dyeing synthetic fibers such as polyester, the study of its synthesis provides valuable insights into the chemical modifications of anthraquinone scaffolds.[4] Such modifications are of interest in medicinal chemistry due to the diverse biological activities exhibited by other anthraquinone derivatives.

Synthesis Pathway

The synthesis of 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione is a two-step process commencing with the nitration of 1,8-dihydroxyanthraquinone, followed by a nucleophilic aromatic substitution reaction with aniline (B41778).

Step 1: Synthesis of 4,5-dinitro-1,8-dihydroxyanthraquinone

The initial step involves the direct nitration of 1,8-dihydroxyanthraquinone to produce the key intermediate, 4,5-dinitro-1,8-dihydroxyanthraquinone. This reaction is typically carried out in a mixture of sulfuric acid and nitric acid, often in the presence of boric acid.[5][6] The boric acid is believed to form a chelate with the hydroxyl groups of the anthraquinone, protecting them and directing the nitration to the 4 and 5 positions.

Step 2: Synthesis of 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione

The final product is obtained through a nucleophilic aromatic substitution reaction. In this step, 4,5-dinitro-1,8-dihydroxyanthraquinone is reacted with aniline. One of the nitro groups is displaced by the aniline nucleophile to yield the target molecule. This reaction is typically performed in a high-boiling point solvent.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione.

Protocol for the Synthesis of 4,5-dinitro-1,8-dihydroxyanthraquinone

This protocol is based on the direct nitration of 1,8-dihydroxyanthraquinone.

Materials:

  • 1,8-dihydroxyanthraquinone

  • Concentrated sulfuric acid (96-98%) or oleum (B3057394) (20%)[5][7]

  • Nitric acid (e.g., as part of a mixed acid with sulfuric acid)[5]

  • Boric acid[5]

  • Water

Procedure:

  • Dissolve 1 part of 1,8-dihydroxyanthraquinone in a solution of 0.25-0.75 parts of boric acid in 4-20 parts of concentrated sulfuric acid or oleum.

  • Cool the mixture to a temperature between -10°C and 30°C.

  • Slowly add 0.50-0.55 parts of nitric acid or an equivalent amount of mixed acid.

  • Maintain the temperature and stir the mixture until the nitration is complete.

  • Carefully add water to adjust the sulfuric acid concentration to 80-100% (preferably 85-90%) to induce crystallization of the product.[5][6]

  • Cool the mixture to 20-25°C and filter the crystalline precipitate.

  • Wash the precipitate with 88% sulfuric acid and then with water until neutral.

  • Dry the product to obtain 4,5-dinitro-1,8-dihydroxyanthraquinone.

Protocol for the Synthesis of 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione (this compound)

This protocol describes the conversion of the dinitro intermediate to the final product.

Materials:

Procedure:

  • In a reaction vessel, add aniline and ethylene glycol methyl ether and stir.

  • At 30°C, add 4,5-dinitro-1,8-dihydroxyanthraquinone. A molar ratio of aniline to the dinitroanthraquinone of 4:1 is maintained.

  • Raise the temperature to approximately 110°C to initiate the condensation reaction and maintain for 4 hours.

  • Increase the temperature to 120°C and hold for 8 hours.

  • Cool the reaction mixture to 70°C.

  • Transfer the mixture to a crystallization container and add methanol as the crystallization solvent. Maintain the temperature for 4 hours.

  • Cool the mixture to 20°C and hold for 4 hours to allow for complete crystallization.

  • Filter the product using a vacuum suction filter tank and recover the mother liquor.

  • Wash the filter cake with methanol to remove residual aniline and other organic impurities.

  • Wash the filter cake with hot water (60-80°C).

  • Dry the final product under vacuum.

Data Presentation

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of 4,5-dinitro-1,8-dihydroxyanthraquinone. Please note that the yield for the synthesis of 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione is not explicitly stated in the reviewed literature.

Intermediate/ProductStarting MaterialReagentsSolventTemperature (°C)Yield (%)Purity (%)Reference
4,5-dinitro-1,8-dihydroxyanthraquinone1,8-dihydroxyanthraquinoneNitric acid, Sulfuric acid, Boric acidSulfuric acid-10 to 30Not specified99.2[5]
4,5-dinitro-1,8-dihydroxyanthraquinone1,8-dihydroxyanthraquinoneNitric acid, OleumOleumNot specifiedNot specified95.1[5][7]
4,5-dinitro-1,8-dihydroxyanthraquinone1,8-dimethoxyanthraquinoneMixed acid (HNO₃/H₂SO₄)Sulfuric acid0 to 5, then 100-105Not specified98.7[5][7]
Spectroscopic Data
TechniqueExpected Characteristics
¹H NMR Signals in the aromatic region (typically 7.0-9.0 ppm). Protons on the aniline ring and the anthraquinone core would show distinct multiplets.
¹³C NMR Carbonyl carbons would appear in the downfield region (180-190 ppm). Aromatic carbons would be observed between 110-150 ppm.
FTIR Strong absorption for the quinone C=O stretching around 1650-1680 cm⁻¹. Aromatic C=C stretching bands between 1400-1600 cm⁻¹. C-N stretching in the 1250-1360 cm⁻¹ range. N-H stretching between 3200-3500 cm⁻¹. Asymmetric and symmetric stretching of the nitro group (NO₂) around 1530 and 1350 cm⁻¹, respectively.
Mass Spec. The molecular ion peak corresponding to the molecular weight of C₂₀H₁₂N₂O₆ (376.32 g/mol ) would be expected.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione.

Synthesis_Workflow A 1,8-Dihydroxyanthraquinone B Nitration A->B C 4,5-Dinitro-1,8-dihydroxyanthraquinone B->C D Nucleophilic Aromatic Substitution C->D E 1-Anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione D->E R1 H₂SO₄, HNO₃, Boric Acid R1->B R2 Aniline, Ethylene Glycol Methyl Ether R2->D

Caption: Synthesis workflow for 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione.

Experimental Workflow for Purification

The following diagram outlines the general experimental workflow for the purification of the final product.

Purification_Workflow Start Crude Reaction Mixture Cooling1 Cool to 70°C Start->Cooling1 Crystallization Add Methanol & Hold for 4h Cooling1->Crystallization Cooling2 Cool to 20°C & Hold for 4h Crystallization->Cooling2 Filtration Vacuum Filtration Cooling2->Filtration Washing1 Wash with Methanol Filtration->Washing1 Washing2 Wash with Hot Water Washing1->Washing2 Drying Dry under Vacuum Washing2->Drying End Pure Product Drying->End

Caption: Purification workflow for the final product.

Conclusion

The synthesis of 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione is a well-established process involving the nitration of 1,8-dihydroxyanthraquinone followed by a nucleophilic aromatic substitution with aniline. While detailed experimental protocols are available, there is a lack of publicly accessible quantitative data, particularly regarding reaction yields and comprehensive spectroscopic characterization of the final product. Further research to quantify these parameters would be beneficial for a complete understanding and optimization of this synthesis pathway. The methodologies described herein provide a solid foundation for researchers interested in the synthesis and derivatization of anthraquinone compounds for various applications.

References

CAS 20241-76-3 physical and chemical characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of CAS 20241-76-3: Disperse Blue 77

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of the substance identified by CAS number 20241-76-3, this compound. The information is intended for researchers, scientists, and professionals in drug development and material science, presenting quantitative data, experimental methodologies, and visual representations of relevant processes.

Chemical Identity and Physical Properties

This compound is an anthraquinone-based dye known for its application in coloring synthetic fibers.[1] Its IUPAC name is 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione.[2][3] The dye is characterized by its dark blue color and low water solubility, which is typical for disperse dyes used in dyeing hydrophobic materials like polyester (B1180765).[1]

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₂₀H₁₂N₂O₆[2][3][4]
Molecular Weight 376.32 g/mol [1][3][4]
Boiling Point 625.9 ± 55.0 °C (Predicted)[4][5]
Density 1.609 ± 0.06 g/cm³ (Predicted)[4]
Water Solubility 850 ng/L at 20°C[4]
LogP (Octanol-Water Partition Coefficient) 6.9 at 20°C[4]
pKa 3.93 ± 0.20 (Predicted)[4]
Vapor Pressure 0 Pa at 20°C[4]
Appearance Dark blue solid (Pellets, Large Crystals, or Dry Powder)[1][2]
XLogP3-AA 4.6[3]
Hydrogen Bond Donor Count 3[3]
Hydrogen Bond Acceptor Count 7[3]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducible research. Below are methodologies for key analytical procedures.

Determination of Boiling Point (General Method)

The boiling point of organic compounds like this compound can be determined using a distillation method.[6][7]

Principle: This method relies on heating the liquid to a temperature at which its vapor pressure equals the external pressure, at which point the liquid boils. For high-boiling-point, low-volatility solids like dyes, specialized equipment is needed to handle the high temperatures and prevent degradation.

Apparatus:

  • Distilling flask

  • Condenser

  • Receiving flask

  • Heating mantle or sand bath

  • High-temperature thermometer

  • Vacuum pump (for vacuum distillation to prevent decomposition)

Procedure:

  • A small sample of the dye is placed in the distilling flask.

  • The apparatus is assembled for simple or vacuum distillation. Vacuum distillation is preferred for high-boiling-point compounds to prevent thermal decomposition.

  • The sample is heated gently.

  • The temperature is monitored as the vapor rises and enters the condenser.

  • The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading during condensation, is recorded as the boiling point at the given pressure.[6]

Determination of Water Solubility (General Method)

The solubility of sparingly soluble substances like disperse dyes can be determined by establishing equilibrium between the solid dye and water, followed by measuring the concentration of the dissolved dye.

Principle: An excess of the solid dye is agitated in water for a prolonged period to ensure saturation. The concentration of the dissolved portion is then measured after separating the undissolved solid.

Apparatus:

  • Shaker or magnetic stirrer

  • Constant temperature bath

  • Centrifuge or filtration system (e.g., with sub-micron filters)

  • UV-Visible Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • An excess amount of this compound is added to a known volume of deionized water in a sealed container.

  • The mixture is agitated in a constant temperature bath (e.g., 20°C) for an extended period (e.g., 24-48 hours) to reach equilibrium.

  • The saturated solution is then centrifuged at high speed or filtered to remove all undissolved particles.

  • The concentration of the dye in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Visible spectrophotometry by measuring absorbance at its λmax, or by HPLC with a suitable detector.

  • The solubility is expressed in mass per unit volume (e.g., ng/L).[8]

Color Fastness to Artificial Light (ISO 105-B02)

This protocol specifies a method for determining the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).[9][10]

Principle: The test sample is exposed to artificial light under specified conditions, alongside a set of blue wool references with known lightfastness. The change in color of the sample is assessed by comparing it to the changes in the reference materials.[11]

Apparatus:

  • Xenon arc fading lamp apparatus with appropriate filters to simulate daylight.[10][12]

  • Masks for covering portions of the samples and references.

  • Blue wool references (grades 1-8).

  • Grey scale for assessing color change.

Procedure:

  • The test specimen and a set of blue wool references are mounted on holders.

  • A portion of each specimen and reference is covered with an opaque mask.

  • The mounted samples are placed in the xenon arc test chamber.

  • The samples are exposed to light from the xenon arc lamp under controlled conditions of temperature and humidity.[10]

  • The exposure is continued until the contrast between the exposed and unexposed portions of the test specimen is equal to a specific grade on the grey scale, or until a specified blue wool reference shows a certain amount of fading.

  • The lightfastness of the specimen is rated by comparing which of the blue wool references shows a similar change in color. For this compound, the light fastness is typically rated 6-7 on the 1-8 scale.[1]

Signaling Pathways and Process Workflows

While this compound does not have a "signaling pathway" in the biological sense, its mechanism of action in dyeing and its environmental fate can be represented as process workflows.

High-Temperature Polyester Dyeing Workflow

Disperse dyes are applied to polyester fibers using a high-temperature exhaust dyeing method. The process involves the transfer of the non-ionic dye from an aqueous dispersion into the hydrophobic fiber.[13][14]

G cluster_0 Dye Bath Preparation cluster_1 Dyeing Process cluster_2 Post-Treatment A Disperse Dye Paste (Dye + Dispersing Agent) B Add Water to Form Aqueous Dispersion A->B C Adjust pH to 4.5-5.5 (Acetic Acid) B->C D Introduce Polyester Fabric to Dye Bath at ~60°C C->D E Raise Temperature to 120-130°C (High Pressure) D->E F Hold for 30-60 min (Dye Adsorption & Diffusion) E->F G Cool Down to ~70°C F->G H Rinse Fabric G->H I Reduction Clearing (Remove Surface Dye) H->I J Final Rinse & Dry I->J K K J->K Dyed Polyester Fabric

Caption: High-temperature exhaust dyeing process for polyester using disperse dyes.

Environmental Degradation Pathway

Anthraquinone (B42736) dyes like this compound are generally resistant to natural degradation due to their stable aromatic structure.[15][16] Their breakdown in the environment is a slow process involving both biotic and abiotic factors.

G cluster_0 Environmental Fate cluster_1 Degradation Processes A This compound in Industrial Effluent B Adsorption to Sediment/Sludge A->B C Aqueous Phase A->C D Biodegradation (Microbial) - Aerobic & Anaerobic C->D E Photodegradation (Sunlight) C->E F Other Abiotic Processes (e.g., Hydrolysis) C->F G Intermediate Metabolites (Aromatic Amines, etc.) D->G E->G F->G H Complete Mineralization (CO₂, H₂O, NO₃⁻) G->H Further Degradation

Caption: Generalized environmental degradation pathway for anthraquinone dyes.

References

Technical Dossier: C.I. 60766 (Solvent Violet 58)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document aims to provide a comprehensive technical overview of the chemical entity designated as C.I. 60766, also known by its common name Solvent Violet 58. However, a thorough investigation of publicly available chemical databases and scientific literature has revealed significant discrepancies regarding its fundamental molecular properties. This guide will present the conflicting data identified and highlight the current limitations in providing a complete technical profile suitable for a research and development audience in the pharmaceutical and biomedical sectors.

Molecular Formula and Weight: A Tale of Three Disparate Structures

Initial data retrieval for C.I. 60766 has uncovered three distinct chemical structures, each with a different molecular formula, molecular weight, and CAS number. This lack of a single, universally accepted identity for C.I. 60766 is a critical issue that precludes definitive analysis. The conflicting data is summarized in the table below for direct comparison.

Parameter Structure 1 Structure 2 Structure 3
Synonym Solvent Violet 58Solvent Violet 58Solvent Violet 8
CAS Number 52080-58-7[1][2]3618-67-5[3]52080-58-7[4][5][6][7][8]
Molecular Formula C₁₆H₁₁ClN₂O₂C₂₃H₂₅Cl₂N₅O₈[3]C₂₄H₂₇N₃[4][8]
Molecular Weight 298.72 g/mol 570.38 g/mol [3]357.49 g/mol [4] / 355.475 g/mol [5][7]

It is noteworthy that the CAS number 52080-58-7 is associated with two different molecular formulas in the available literature, adding to the ambiguity.

Manufacturing Methods

The manufacturing processes described for two of the potential structures are distinct, further suggesting that C.I. 60766 may refer to different compounds in different contexts.

  • For C₁₆H₁₁ClN₂O₂: The synthesis involves the diazotization of 2-Amino-4-chlorophenol, followed by coupling with Naphthalen-2-ol and subsequent transformation into a 2-1 chromium complex.

  • For C₂₃H₂₅Cl₂N₅O₈: This compound is produced through the diazotization of 2,6-Dichloro-4-nitroaniline and coupling with Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]-4-methoxyphenyl]-.[3]

Applications

The documented applications for C.I. 60766 (Solvent Violet 58) are exclusively in the industrial sector. It is primarily used as a colorant in:

  • Wood stains and coatings[9][10]

  • Printing inks[9][10]

  • Aluminum foil coloring[9][10]

  • Paints and lacquers[9][10]

  • Leather finishes[9][10]

  • Plastics[9]

Data for Drug Development Professionals: A Critical Gap

A comprehensive search for data relevant to researchers, scientists, and drug development professionals yielded no significant findings. There is a notable absence of published research on:

  • Experimental Protocols: No detailed methodologies for key experiments in a biological or pharmaceutical context were found.

  • Signaling Pathways: There is no information to suggest that C.I. 60766 or its variants are involved in any known biological signaling pathways.

  • Pharmacological or Toxicological Data: Beyond basic safety data sheets for industrial handling, in-depth toxicological or pharmacological studies are not available in the public domain.

Due to the lack of information on any biological activity or experimental use in a research context, the creation of diagrams for signaling pathways or experimental workflows would be purely speculative and scientifically unfounded.

Conclusion

The entity C.I. 60766, or Solvent Violet 58, presents a significant challenge for technical and scientific assessment due to the conflicting information regarding its basic molecular identity. The available data strongly indicates that its use is confined to industrial applications as a dye. For the audience of researchers, scientists, and drug development professionals, there is a profound lack of relevant information, including experimental protocols, biological activity, and implication in signaling pathways.

Therefore, it is concluded that C.I. 60766, in any of its currently described forms, is not a compound with documented utility or significant research interest in the field of drug development or life sciences at this time. Further investigation would require clarification of the exact chemical structure and CAS number of interest, followed by primary research to establish any potential biological activity.

References

A Technical Guide to the Solubility of Disperse Blue 77 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 77, a member of the anthraquinone (B42736) class of dyes, is primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester.[1] Its efficacy in these applications is intrinsically linked to its solubility characteristics in various media. While its tinctorial strength and fastness properties are well-documented, a comprehensive understanding of its solubility in organic solvents is crucial for process optimization, formulation development, and toxicological studies. This technical guide provides an in-depth overview of the available solubility data for this compound, detailed experimental protocols for its determination, and a comparative analysis with structurally similar compounds.

Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 20241-76-3[1]
Molecular Formula C₂₀H₁₂N₂O₆[1]
Molecular Weight 376.32 g/mol [1]
Appearance Dark blue powder[1][2]
Water Solubility 850 ng/L at 20°C[3]

Quantitative Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively available in peer-reviewed literature. However, qualitative assessments indicate that it is soluble in solvents such as acetone (B3395972) and ethanol.[2] To provide a more comprehensive understanding, the following table includes quantitative solubility data for structurally related anthraquinone dyes. This information can serve as a useful proxy for estimating the solubility of this compound, though empirical determination is recommended for precise applications.

SolventThis compoundDisperse Blue 1Disperse Blue 14Anthraquinone
Acetone Soluble[2]Soluble[4]-Soluble[5]
Ethanol Soluble[2]2 mg/mL[4]10 mg/mL2.25 g/100g (boiling)[6]
Methanol ----
Toluene -Slightly Soluble[4]0.01 g/10 mLPoorly Soluble[5]
Ethyl Acetate ----
Acetonitrile --10 mg/mL-
Benzene -Slightly Soluble[4]-Poorly Soluble[5]

Note: The data for Disperse Blue 1, Disperse Blue 14, and Anthraquinone are provided for comparative purposes due to the lack of specific quantitative data for this compound.

Experimental Protocols for Solubility Determination

The solubility of a sparingly soluble dye like this compound in organic solvents can be accurately determined using established methods such as the gravimetric method and the UV-Visible spectrophotometry method.

Gravimetric Method

This method directly measures the mass of the solute dissolved in a known volume of solvent.

Methodology:

  • Saturation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel.

  • Equilibration: The mixture is agitated for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

  • Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

  • Evaporation: A known volume of the clear, saturated supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., using a rotary evaporator or a vacuum oven at a temperature that does not degrade the dye).

  • Mass Determination: The container with the dried dye residue is cooled in a desiccator and weighed. The process of heating, cooling, and weighing is repeated until a constant mass is achieved.

  • Calculation: The solubility is calculated by dividing the mass of the dissolved dye by the volume of the solvent used.

UV-Visible Spectrophotometry Method

This method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Methodology:

  • Determination of Maximum Absorbance (λmax): A dilute solution of this compound in the solvent of interest is prepared. The absorbance spectrum is recorded using a UV-Visible spectrophotometer to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: A series of standard solutions of this compound with known concentrations are prepared. The absorbance of each standard is measured at the predetermined λmax. A calibration curve of absorbance versus concentration is then plotted.

  • Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (steps 1 and 2).

  • Dilution and Measurement: A known volume of the clear, saturated supernatant is carefully withdrawn and diluted with the same solvent to bring the absorbance within the linear range of the calibration curve. The absorbance of the diluted solution is then measured at λmax.

  • Calculation: The concentration of the diluted solution is determined from the calibration curve. This value is then multiplied by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for determining the solubility of this compound.

Gravimetric_Method Gravimetric Method for Solubility Determination cluster_0 Preparation cluster_1 Measurement cluster_2 Calculation A Add excess this compound to a known volume of solvent B Agitate at constant temperature to reach equilibrium A->B Equilibration C Separate undissolved solid (filtration/centrifugation) B->C Separation D Evaporate a known volume of the saturated supernatant to dryness C->D Isolation E Weigh the dried dye residue until constant mass D->E Quantification F Calculate solubility (mass of dye / volume of solvent) E->F Final Result

Caption: Workflow for the Gravimetric Method.

Spectrophotometric_Method UV-Visible Spectrophotometry Method for Solubility Determination cluster_0 Initial Setup cluster_1 Sample Analysis cluster_2 Calculation A Determine λmax of this compound in the solvent B Prepare standard solutions of known concentrations C Measure absorbance of standards and create a calibration curve B->C G Determine concentration from the calibration curve C->G Calibration Data D Prepare a saturated solution of this compound E Dilute a known volume of the saturated supernatant D->E F Measure the absorbance of the diluted solution at λmax E->F F->G H Calculate original concentration by applying the dilution factor G->H Final Calculation

Caption: Workflow for the UV-Visible Spectrophotometry Method.

References

Spectroscopic Profile of Disperse Blue 77: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the anthraquinone (B42736) dye, Disperse Blue 77 (CAS No. 20241-76-3; Molecular Formula: C₂₀H₁₂N₂O₆). Due to the limited availability of complete, publicly accessible spectroscopic datasets for this specific dye, this document combines reported data with predicted values derived from structurally similar compounds. This guide is intended to support research and development activities by providing key spectral information and standardized experimental protocols.

Chemical Structure and Properties

This compound, chemically known as 1-anilino-4,5-dihydroxy-8-nitroanthraquinone, is a synthetic dye characterized by its deep blue color.[1] Its structure, featuring an anthraquinone core with electron-donating (anilino, hydroxyl) and electron-withdrawing (nitro) groups, is responsible for its characteristic absorption in the visible region of the electromagnetic spectrum.

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for this compound.

UV-Visible (UV-Vis) Spectroscopy

The color of this compound arises from electronic transitions within its conjugated π-system. The maximum absorption wavelength (λmax) is a key identifier for this dye.

ParameterValueSolventReference
λmax~600 nmNot SpecifiedBenchChem

Note: The λmax of anthraquinone dyes is sensitive to solvent polarity. Generally, a shift to longer wavelengths (bathochromic shift) is observed in less polar solvents.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)AssignmentFunctional Group
3400 - 3200N-H StretchSecondary Amine (Anilino)
3300 - 3100O-H StretchHydroxyl
1670 - 1630C=O StretchQuinone Carbonyl
1600 - 1450C=C StretchAromatic Ring
1550 - 1500 & 1350 - 1300N-O StretchNitro Group
1300 - 1200C-N StretchAryl Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule. As with the IR data, a complete experimental NMR dataset for this compound is not publicly available. The predicted chemical shifts are based on the analysis of related anthraquinone derivatives.

¹H NMR (Predicted)

Chemical Shift (δ, ppm)MultiplicityAssignment
12.0 - 13.0s-OH (intramolecular H-bonding)
10.0 - 11.0s-NH-
7.0 - 8.5mAromatic Protons

¹³C NMR (Predicted)

Chemical Shift (δ, ppm)Assignment
180 - 190Quinone Carbonyls
110 - 160Aromatic Carbons

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound, based on standard practices for dye characterization.

UV-Visible Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable spectroscopic grade solvent (e.g., ethanol, acetone, or dimethylformamide). From the stock solution, prepare a series of dilutions of known concentrations.

  • Instrument Setup: Set the spectrophotometer to scan a wavelength range of 200-800 nm.

  • Measurement:

    • Record a baseline spectrum using the pure solvent in both the sample and reference cuvettes.

    • Record the absorbance spectra for each of the diluted solutions.

  • Data Analysis:

    • Identify the λmax from the spectrum of the most concentrated solution within the instrument's linear range.

    • Construct a calibration curve by plotting absorbance at λmax versus concentration. The molar absorptivity (ε) can be calculated from the slope of this curve according to the Beer-Lambert law.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

  • Sample Preparation: Mix a small amount of finely ground this compound powder with dry potassium bromide (KBr) in a mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Measurement:

    • Record a background spectrum of the empty sample holder.

    • Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS).

  • Measurement:

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more complex structural assignments.

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integrations. Assign the signals to the respective protons and carbons in the molecule.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a dye like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Characterization Sample This compound Sample Dissolution Dissolution in appropriate solvent(s) Sample->Dissolution UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis IR IR Spectroscopy Dissolution->IR NMR NMR Spectroscopy Dissolution->NMR UV_Vis_Data Absorbance Spectrum (λmax) UV_Vis->UV_Vis_Data IR_Data Transmittance/Absorbance Spectrum (wavenumbers) IR->IR_Data NMR_Data ¹H and ¹³C Spectra (chemical shifts) NMR->NMR_Data Structure_Confirmation Structural Elucidation & Confirmation UV_Vis_Data->Structure_Confirmation IR_Data->Structure_Confirmation NMR_Data->Structure_Confirmation Purity_Assessment Purity Assessment Structure_Confirmation->Purity_Assessment Final_Report Comprehensive Technical Report Purity_Assessment->Final_Report

Caption: General workflow for the spectroscopic analysis of this compound.

References

Toxicological Profile of Disperse Blue 77 and its Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 77 (CAS No. 20241-76-3), chemically identified as 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione, is an anthraquinone (B42736) dye used in the textile industry for dyeing synthetic fibers. Given its widespread use and potential for human and environmental exposure, a thorough understanding of its toxicological profile is imperative. This technical guide provides a comprehensive overview of the known toxicological data for this compound and its potential metabolites. The information is compiled from product safety summaries, regulatory guidelines, and scientific literature on structurally related compounds, presented in a format tailored for researchers and professionals in drug development and toxicology.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for interpreting its toxicological behavior.

PropertyValueReference
Molecular Formula C20H12N2O6--INVALID-LINK--
Molecular Weight 376.32 g/mol --INVALID-LINK--
Appearance Dark blue solidGeneral knowledge
Water Solubility Very lowGeneral knowledge
Log Kow (Octanol-Water Partition Coefficient) High (estimated)General knowledge

Toxicological Profile of this compound

The toxicological assessment of this compound encompasses various endpoints, from acute effects to long-term toxicity. While specific quantitative data for this compound is limited in publicly available literature, a qualitative profile can be established from product safety summaries, and quantitative data from structurally similar disperse dyes can provide valuable insights.

Acute Toxicity

Animal studies have indicated a low acute toxicity profile for this compound following oral ingestion.

EndpointSpeciesRouteResultClassification
Acute Oral Toxicity RatOralLow acute toxicity demonstratedNot classified as acutely toxic
Irritation and Sensitization

This compound has been identified as a skin sensitizer (B1316253) and an eye irritant.

EndpointSpeciesResultClassification
Skin Irritation Not specifiedNot classified as a skin irritantNot classified
Eye Irritation Not specifiedCauses eye irritationCategory 2 (US GHS)
Skin Sensitization Not specifiedCan cause skin sensitizationCategory 1A (US GHS)
Genetic Toxicity

Extensive in vitro genetic toxicity studies have been conducted on this compound, with the available information suggesting it does not have the potential to cause genetic defects. However, some related anthraquinone dyes have shown positive results in bacterial reverse mutation assays, particularly with metabolic activation.

AssayTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimuriumWith and without S9Generally negative for this compound
In Vitro Mammalian Cell Gene Mutation Assay Mouse Lymphoma Cells (for related dyes)With S9Positive (for some related dyes)
In Vitro Micronucleus Test Not specifiedNot specifiedNo data available for this compound
Comet Assay Not specifiedNot specifiedNo data available for this compound
Repeated Dose Toxicity and Carcinogenicity

No specific data on repeated dose toxicity or carcinogenicity for this compound were found in the public domain. However, studies on other disperse dyes, such as Disperse Blue 1, have indicated the potential for carcinogenicity in animal models with oral administration.

Metabolism of this compound and Toxicological Profile of Metabolites

The metabolism of anthraquinone dyes is a critical factor in their toxicological profile. While specific metabolic pathways for this compound have not been elucidated, the general metabolism of nitroanthraquinone and aminoanthraquinone dyes involves reduction of the nitro group and cleavage of other bonds, potentially leading to the formation of aromatic amines. These metabolites can have their own distinct toxicological properties, which may include mutagenicity and carcinogenicity.

A proposed metabolic pathway for this compound is illustrated below. This pathway is hypothetical and based on the known metabolism of similar compounds.

G DB77 This compound (1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione) Nitroreduction Nitroreductases (e.g., gut microbiota) DB77->Nitroreduction Metabolism AminoMetabolite Amino Metabolite (1-anilino-8-amino-4,5-dihydroxyanthracene-9,10-dione) Nitroreduction->AminoMetabolite AromaticAmine Potential Aromatic Amines (e.g., Aniline (B41778), Diaminodihydroxyanthraquinone) AminoMetabolite->AromaticAmine Further Degradation ToxicEffects Potential Toxic Effects: - Mutagenicity - Carcinogenicity AromaticAmine->ToxicEffects

Caption: Proposed metabolic pathway of this compound.

The aromatic amines that could potentially be formed from the breakdown of this compound are of toxicological concern. For example, aniline is a known human carcinogen. The toxicity of these potential metabolites underscores the importance of understanding the complete metabolic fate of the parent dye.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections outline the standard protocols for key genotoxicity assays relevant to the assessment of this compound and its metabolites, based on OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This test evaluates the potential of a substance to induce gene mutations in bacteria.

G cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis Strain Select Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) Mix Mix bacteria, test substance, and S9 mix (or buffer) Strain->Mix S9 Prepare S9 metabolic activation mix S9->Mix TestSubstance Prepare test substance concentrations TestSubstance->Mix Plate Plate mixture on minimal glucose agar (B569324) Mix->Plate Incubate Incubate plates at 37°C for 48-72 hours Plate->Incubate Count Count revertant colonies Incubate->Count Evaluate Evaluate for a dose-dependent increase in revertants Count->Evaluate

Caption: Experimental workflow for the Ames Test (OECD 471).

Methodology:

  • Strains: At least five strains of Salmonella typhimurium and/or Escherichia coli are used.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix).

  • Procedure: The test substance, bacterial culture, and S9 mix (or buffer) are combined and plated on minimal agar medium.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.

In Vitro Mammalian Cell Micronucleus Test - OECD 487

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

G cluster_prep Cell Culture & Treatment cluster_cyto Cytokinesis Block cluster_analysis Harvesting & Analysis Culture Culture mammalian cells (e.g., CHO, TK6) Treat Treat cells with test substance (+/- S9 activation) Culture->Treat CytoB Add Cytochalasin B to block cytokinesis (optional but common) Treat->CytoB Incubate1 Incubate for 1.5-2 cell cycles CytoB->Incubate1 Harvest Harvest and fix cells Incubate1->Harvest Stain Stain with DNA-specific dye Harvest->Stain Score Score micronuclei in binucleated cells Stain->Score

Caption: Experimental workflow for the In Vitro Micronucleus Test.

Methodology:

  • Cell Lines: Appropriate mammalian cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes are used.

  • Treatment: Cells are exposed to the test substance for a short (3-6 hours) or long (1.5-2 normal cell cycles) duration, with and without S9 metabolic activation.

  • Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which ensures that the cells analyzed have undergone mitosis.

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.

Comet Assay (Single Cell Gel Electrophoresis)

This is a sensitive method for detecting DNA strand breaks in individual cells.

G cluster_prep Cell Preparation & Lysis cluster_electro Electrophoresis cluster_analysis Visualization & Analysis Embed Embed cells in agarose on a slide Lyse Lyse cells to remove membranes and proteins Embed->Lyse Unwind Unwind DNA in alkaline buffer Lyse->Unwind Electrophorese Perform electrophoresis Unwind->Electrophorese Neutralize Neutralize and stain DNA Electrophorese->Neutralize Visualize Visualize comets using fluorescence microscopy Neutralize->Visualize Analyze Analyze comet parameters (e.g., tail length, % DNA in tail) Visualize->Analyze

An In-Depth Technical Guide to the Genotoxicity and Mutagenicity of Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the genotoxicity and mutagenicity of anthraquinone (B42736) dyes. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document delves into the key experimental assays used to evaluate the genotoxic potential of these compounds, presents available quantitative data, and explores the molecular signaling pathways implicated in their mechanisms of action.

Introduction to Anthraquinone Dyes and Genotoxicity Concerns

Anthraquinone dyes are a large class of coloring agents characterized by a 9,10-anthraquinone core structure. They are widely used in various industries, including textiles, food, cosmetics, and pharmaceuticals.[1] Given their widespread use and potential for human exposure, a thorough evaluation of their toxicological profile, particularly their potential to cause genetic damage, is of paramount importance.[2]

Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, chromosomal alterations, or DNA damage. Such damage can lead to various adverse health effects, including cancer and inherited diseases. Therefore, rigorous genotoxicity and mutagenicity testing is a critical component of the safety assessment for any new or existing chemical substance, including anthraquinone dyes.

Key Experimental Assays for Genotoxicity and Mutagenicity Testing

A battery of in vitro and in vivo tests is typically employed to assess the genotoxic potential of chemical compounds. The most commonly used assays for evaluating anthraquinone dyes include the Ames test, the micronucleus assay, and the comet assay.

The Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used and rapid bacterial assay to assess the mutagenic potential of chemical compounds.[3] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The test evaluates the ability of a chemical to cause a reverse mutation (reversion) in these bacteria, allowing them to grow on a histidine-deficient medium. An increase in the number of revertant colonies in the presence of the test substance, compared to a negative control, indicates its mutagenic potential.[3]

Experimental Protocol: Ames Test

  • Bacterial Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2uvrA are commonly used to detect different types of mutations.

  • Metabolic Activation: The test is performed both in the absence and presence of a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenates. This is crucial as some chemicals only become mutagenic after being metabolized.

  • Plate Incorporation Method:

    • A mixture of the bacterial culture, the test compound at various concentrations, and (if required) the S9 mix is added to molten top agar (B569324).

    • This mixture is then poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies and if this increase is at least twofold greater than the spontaneous reversion rate (negative control).

The In Vitro Micronucleus Assay

The in vitro micronucleus (MN) assay is a well-established method for detecting both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss or gain) effects of chemical compounds in mammalian cells.[4] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells in a treated population compared to a control group indicates genotoxic activity.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Lines: Human lymphocytes or established cell lines such as HepG2 (human liver cancer cell line) are commonly used.[4]

  • Treatment: Cells are exposed to the test compound at a range of concentrations, both with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Cytochalasin B is often added to the cell culture to block cytokinesis (the final stage of cell division), resulting in binucleated cells. This allows for the specific analysis of cells that have undergone one nuclear division.

  • Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of a predefined number of binucleated cells.

  • Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells is indicative of genotoxicity.

The Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.[5] The principle of the assay is that when cells with damaged DNA are embedded in an agarose (B213101) gel and subjected to electrophoresis, the fragmented DNA migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA). The length and intensity of the comet tail are proportional to the amount of DNA damage.

Experimental Protocol: Comet Assay

  • Cell Preparation: A suspension of single cells is prepared from the desired tissue or cell culture.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and are then subjected to electrophoresis. This allows the negatively charged DNA fragments to migrate towards the anode.

  • Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

  • Visualization and Analysis: The comets are visualized using a fluorescence microscope and analyzed using image analysis software to quantify the extent of DNA damage (e.g., % DNA in the tail, tail length, and tail moment).

Quantitative Genotoxicity and Mutagenicity Data of Anthraquinone Dyes

The following tables summarize some of the available quantitative data from genotoxicity and mutagenicity studies of various anthraquinone dyes. It is important to note that the results can vary depending on the specific dye, the experimental conditions, and the test system used.

Table 1: Ames Test Results for Selected Anthraquinone Dyes

Anthraquinone DyeSalmonella typhimurium Strain(s)Metabolic Activation (S9)ResultReference
All five tested anthraquinone dyesTA98, TA100, TA1535, TA1537Both with and withoutMutagenic[3]
AnthraquinoneTA1537, TA1538, TA98WithoutMutagenic[6]
Hydroxylated AnthraquinonesTA1537Not specifiedMutagenic[6]
RubiadinS. typhimuriumWithHighly Genotoxic[7]
Lucidinprimeveroside (LuP)S. typhimuriumNot specifiedActive[7]

Table 2: In Vitro Micronucleus Assay Results for Selected Anthraquinone Dyes

Anthraquinone DyeCell LineConcentration RangeMetabolic Activation (S9)Key FindingsReference
Substance with AnthraquinonesHuman TK6 cells0 - 2 mg/mLBoth with and withoutNo statistically significant increase in micronuclei frequency.[8]
Disperse Red 1Human lymphocytes0.2 - 1.0 µg/mLNot specifiedDose-dependent increase in micronuclei formation.[4]
Disperse Orange 1Human lymphocytes0.2 - 1.0 µg/mLNot specifiedDose-dependent increase in micronuclei formation.[4]
Disperse Red 1HepG2 cellsUp to 2.0 µg/mLNot specifiedDose-dependent increase in micronuclei frequency.[4]
Disperse Orange 1HepG2 cellsUp to 2.0 µg/mLNot specifiedDose-dependent increase in micronuclei frequency.[4]
Alizarin Red SHepG2 cellsNot specifiedNot specifiedNo statistically significant increase in micronucleus incidence.[9]

Table 3: Comet Assay Results for Selected Anthraquinone Dyes

Anthraquinone DyeCell Line/OrganismConcentration/DoseKey FindingsReference
Alizarin Red SHepG2 cellsNot specifiedNo statistically significant increase in DNA strand breaks.[9]

Signaling Pathways in Anthraquinone Dye-Induced Genotoxicity

The mechanisms by which anthraquinone dyes induce genotoxicity are complex and can involve multiple signaling pathways. A common theme appears to be the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage. Key signaling pathways that have been implicated include:

  • Oxidative Stress Pathway: Many anthraquinone derivatives can undergo redox cycling, leading to the production of ROS such as superoxide (B77818) anions and hydrogen peroxide. This oxidative stress can directly damage DNA by causing strand breaks and base modifications.[9]

  • p53 Signaling Pathway: The tumor suppressor protein p53 plays a critical role in the cellular response to DNA damage. Upon activation by DNA damage, p53 can induce cell cycle arrest to allow for DNA repair, or trigger apoptosis (programmed cell death) if the damage is too severe to be repaired. Some anthraquinone derivatives have been shown to modulate p53 expression and activity.[10][11][12][13]

  • MAPK (Mitogen-Activated Protein Kinase) Signaling Pathway: The MAPK pathways are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Stress-activated MAPKs, such as JNK and p38, can be activated by genotoxic agents and contribute to the decision between cell survival and apoptosis.[11][12][14]

Visualizing the Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the potential signaling pathways involved in anthraquinone dye-induced genotoxicity.

GenotoxicitySignaling Anthraquinone Anthraquinone Dye ROS Reactive Oxygen Species (ROS) Anthraquinone->ROS Redox Cycling OxidativeStress Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage (Strand Breaks, Base Modifications) OxidativeStress->DNADamage p53 p53 Activation DNADamage->p53 MAPK MAPK Activation (JNK, p38) DNADamage->MAPK CellCycleArrest Cell Cycle Arrest (DNA Repair) p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis MAPK->Apoptosis

Caption: Overview of potential signaling pathways in anthraquinone dye-induced genotoxicity.

ExperimentalWorkflow TestCompound Anthraquinone Dye (Test Compound) Ames Ames Test (Mutagenicity) TestCompound->Ames Micronucleus In Vitro Micronucleus Assay (Clastogenicity/Aneugenicity) TestCompound->Micronucleus Comet Comet Assay (DNA Strand Breaks) TestCompound->Comet GenotoxicPotential Assessment of Genotoxic Potential Ames->GenotoxicPotential Micronucleus->GenotoxicPotential Comet->GenotoxicPotential

Caption: A typical experimental workflow for assessing the genotoxicity of anthraquinone dyes.

Conclusion

The genotoxicity and mutagenicity of anthraquinone dyes are significant considerations for their safe use. This technical guide has provided an overview of the key experimental assays, summarized available quantitative data, and explored the potential molecular mechanisms underlying their genotoxic effects. The presented data indicate that while some anthraquinone dyes show clear evidence of mutagenicity and genotoxicity, others may have a lower potential for genetic damage.

It is evident that a comprehensive, case-by-case evaluation using a battery of standardized assays is essential for the risk assessment of each anthraquinone dye. Further research is needed to fully elucidate the structure-activity relationships and the intricate signaling pathways involved in their genotoxicity. This will enable a more accurate prediction of their potential hazards and inform the development of safer alternatives. Professionals in research, drug development, and regulatory affairs should consider the information presented in this guide to ensure the safe handling and application of anthraquinone dyes.

References

Environmental fate and persistence of Disperse Blue 77 in aquatic systems

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Persistence of Disperse Blue 77 in Aquatic Systems

Introduction

This compound (CAS: 20241-76-3) is an anthraquinone-based synthetic dye used extensively in the textile industry for dyeing hydrophobic synthetic fibers such as polyester, nylon, and acetate.[1] Its chemical name is 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione.[1][2] Like other disperse dyes, it is characterized by its very low water solubility, which is essential for its application in dyeing processes but also central to its environmental behavior.[3][4] The release of textile effluents containing such dyes into aquatic ecosystems is a significant environmental concern.[5][6] The stable molecular structure that provides desirable properties like colorfastness also contributes to its environmental persistence.[1][7] This guide provides a comprehensive technical overview of the environmental fate, persistence, and potential degradation pathways of this compound in aquatic systems, intended for researchers and environmental scientists.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physicochemical properties. The high octanol-water partition coefficient (Log Kow) and low water solubility of this compound indicate a strong tendency to partition from the water column into sediment and biota.[3][7]

PropertyValueReference
CAS Number 20241-76-3[2]
Chemical Class Anthraquinone Dye[1]
Molecular Formula C₂₀H₁₂N₂O₆[1][2]
Molecular Weight 376.3 g/mol [1][3]
Appearance Black Powder[3]
Water Solubility 0.85 µg/L at 20 °C[3]
Melting Point >230 °C[3]
Partition Coefficient (Log Kow) 6.9 at 20 °C[3]

Environmental Fate and Persistence in Aquatic Systems

This compound is characterized by slow degradation and is expected to persist in water, soil, and sediments.[1] Its release into the environment primarily occurs through wastewater from industrial dyeing processes.[1]

Release Release into Aquatic Systems (Industrial Effluent) Water Water Column (Low Solubility) Release->Water Direct Discharge Suspended Adsorption to Suspended Solids Water->Suspended Sediment Sedimentation & Partitioning Water->Sediment Biota Bioaccumulation (High Log Kow) Water->Biota Hydrolysis Abiotic Degradation: Hydrolysis (Stable) Water->Hydrolysis Photolysis Abiotic Degradation: Photolysis Water->Photolysis Biodegradation Biotic Degradation (Slow) Water->Biodegradation Suspended->Sediment Sediment->Biodegradation Persistence Long-term Persistence Hydrolysis->Persistence Very Slow Rates Photolysis->Persistence Very Slow Rates Biodegradation->Persistence Very Slow Rates Persistence High Persistence (Slow Degradation) Risk Environmental Risk to Aquatic Ecosystems Persistence->Risk Bioaccumulation High Bioaccumulation Potential (High Log Kow) Bioaccumulation->Risk Toxicity Potential for Chronic Toxicity & Metabolite Formation Toxicity->Risk A Sample Preparation (Aqueous solution, pH control) B Degradation Experiment (Hydrolysis, Photolysis, or Biodegradation) A->B C Time-course Sampling B->C D Chemical Analysis (HPLC, Spectrophotometry, LC-MS) C->D E Data Interpretation (Rate Constants, Half-life, Byproduct ID) D->E

References

Unraveling the Fate of a Textile Dye: A Technical Guide to the Biodegradation of Disperse Blue 77

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers and Scientists on the Environmental Breakdown of a Prevalent Anthraquinone (B42736) Dye.

This technical guide offers an in-depth exploration of the biodegradation pathways of Disperse Blue 77 (DB77), an anthraquinone dye widely used in the textile industry. While specific research on DB77 is limited, this document synthesizes current knowledge from studies on structurally similar anthraquinone dyes to propose a putative degradation pathway and provide researchers with the necessary data and protocols to advance the study of its environmental fate. This guide is intended for researchers, scientists, and professionals in drug development and environmental science who are investigating the biotransformation of industrial colorants.

This compound, chemically known as 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione, is recognized for its persistence in the environment.[1][2] Understanding its biodegradation is crucial for developing effective bioremediation strategies. The breakdown of anthraquinone dyes is primarily a biological process driven by microorganisms, particularly fungi and bacteria, which employ a suite of powerful enzymes to cleave the dye's complex aromatic structure.[3][4]

Proposed Biodegradation Pathway of this compound

The biodegradation of anthraquinone dyes like this compound is initiated by the enzymatic breakdown of the core anthraquinone structure. This process is often carried out by extracellular enzymes secreted by microorganisms, such as white-rot fungi.[1][3] Key enzymes implicated in this process include manganese peroxidase (MnP), lignin (B12514952) peroxidase (LiP), and laccases.[3][4]

The proposed pathway for this compound, based on analogous dyes, likely involves the following key steps:

  • Initial Enzymatic Attack: Ligninolytic enzymes, particularly manganese peroxidase, initiate the degradation by attacking the conjugated structure of the dye molecule. This leads to the cleavage of the anthraquinone chromophore, which is the primary step in the decolorization process.[2][3]

  • Ring Cleavage: Following the initial attack, the anthraquinone ring is cleaved. Studies on similar dyes have shown that this can occur at different positions on the molecule, leading to the formation of various intermediate metabolites.[3] For instance, the degradation of Disperse Blue 2BLN by Aspergillus sp. XJ-2 demonstrated breakage of the anthraquinone chromophore at two different sets of carbon bonds.[3]

  • Formation of Intermediates: The cleavage of the anthraquinone ring results in the formation of smaller aromatic compounds. Based on the degradation of other anthraquinone dyes, likely intermediates from this compound could include phthalic acid, benzoic acid, and other substituted benzene (B151609) derivatives.[4]

  • Mineralization: These aromatic intermediates are then further metabolized by the microorganisms, ideally leading to their complete mineralization into carbon dioxide and water, thus detoxifying the effluent.[3]

Biodegradation Pathway of this compound DB77 This compound (1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione) InitialAttack Initial Enzymatic Attack & Decolorization DB77->InitialAttack Enzymes Extracellular Enzymes (Manganese Peroxidase, Laccase) Enzymes->InitialAttack RingCleavage Anthraquinone Ring Cleavage InitialAttack->RingCleavage Intermediates Aromatic Intermediates (e.g., Phthalic Acid, Benzoic Acid) RingCleavage->Intermediates Mineralization Mineralization (CO2 + H2O) Intermediates->Mineralization Biodegradation Assay Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis PrepCulture Prepare microbial culture (e.g., fungal or bacterial inoculum) Inoculate Inoculate the dye-containing medium with the microorganism PrepCulture->Inoculate PrepMedium Prepare sterile liquid medium (e.g., Mineral Salt Medium) AddDye Add this compound to the medium PrepMedium->AddDye AddDye->Inoculate Incubate Incubate under controlled conditions (e.g., 30°C, 150 rpm) Inoculate->Incubate Sample Collect aliquots at specific time intervals Incubate->Sample Centrifuge Centrifuge samples to separate biomass Sample->Centrifuge MeasureAbs Measure absorbance of the supernatant (UV-Vis) Centrifuge->MeasureAbs MetaboliteAnalysis Analyze supernatant for metabolites (GC-MS, HPLC) Centrifuge->MetaboliteAnalysis Supernatant CalcDecolor Calculate decolorization percentage MeasureAbs->CalcDecolor

References

Disperse Blue 77: An In-Depth Technical Review of Allergic Potential and Skin Sensitization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Blue 77 (CAS No. 20241-76-3), an anthraquinone-based dye, is utilized in the textile industry for its dyeing properties.[1] This technical guide provides a comprehensive analysis of its allergic potential and skin sensitization profile. While specific quantitative data from in-vivo sensitization studies on this compound are not publicly available in detail, its classification as a skin sensitizer (B1316253) (Category 1A) warrants a thorough examination of the toxicological endpoints and the underlying mechanisms of allergic contact dermatitis.[2] This document synthesizes available information, outlines standard experimental protocols for assessing skin sensitization, and illustrates the key signaling pathways involved.

Chemical and Physical Properties

This compound is characterized by the following properties:

PropertyValueReference
Chemical Name 1,8-dihydroxy-4-nitro-5-(phenylamino)anthraquinone[2]
Molecular Formula C₂₀H₁₂N₂O₆[3]
Molecular Weight 376.32 g/mol [3]
Appearance Black powder[2]
Water Solubility 0.85 µg/L at 20 °C[2]
Log Kow (Partition Coefficient) 6.9 at 20 °C[2]

Skin Sensitization Potential

This compound is classified as a skin sensitizer, Category 1A, under the Globally Harmonized System (GHS).[2] This classification is typically based on data from animal studies such as the Local Lymph Node Assay (LLNA) or the Guinea Pig Maximization Test (GPMT). While the full study reports for this compound are not readily accessible in the public domain, this guide presents illustrative data based on typical findings for potent skin sensitizers in this chemical class.

Local Lymph Node Assay (LLNA) Data (Illustrative)

The LLNA is the preferred in-vivo method for assessing the skin sensitization potential of chemicals. It measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of a test substance. A Stimulation Index (SI) of 3 or greater is considered a positive result.

Concentration (%)Mean Proliferation (DPM/Lymph Node)Stimulation Index (SI)Result
0 (Vehicle Control)1,5001.0Negative
0.13,0002.0Negative
0.57,5005.0Positive
1.015,00010.0Positive
2.522,50015.0Positive

EC3 Value (Estimated concentration for a Stimulation Index of 3): 0.25% (Illustrative)

Guinea Pig Maximization Test (GPMT) Data (Illustrative)

The GPMT is another in-vivo test used to assess skin sensitization. It involves an induction phase (intradermal and topical application with adjuvant) and a challenge phase.

Induction PhaseChallenge Phase
Concentration Intradermal: 5%Topical: 1%
Vehicle Freund's Complete Adjuvant (FCA) / WaterPetrolatum
Number of Animals with Positive Reaction N/A8/10
Sensitization Rate (%) N/A80%
Classification N/AStrong Sensitizer

Experimental Protocols

Murine Local Lymph Node Assay (LLNA) - OECD 429

The LLNA protocol is designed to measure the proliferation of lymphocytes in the lymph nodes draining the site of chemical application.

LLNA_Workflow cluster_prep Preparation cluster_application Application (Days 1-3) cluster_proliferation Proliferation Measurement (Day 6) cluster_analysis Data Analysis A Test Substance Preparation C Topical Application to Dorsal Surface of Each Ear A->C B Animal Acclimatization (CBA/J mice) B->C D Intravenous Injection of ³H-methyl thymidine C->D E Excision of Auricular Lymph Nodes D->E F Single-cell Suspension Preparation E->F G Scintillation Counting F->G H Calculate Stimulation Index (SI) G->H I Determine EC3 Value H->I

Experimental workflow for the Local Lymph Node Assay (LLNA).
Guinea Pig Maximization Test (GPMT) - OECD 406

The GPMT is a method that uses an adjuvant to enhance the immune response to the test substance.

GPMT_Workflow cluster_induction Induction Phase (Week 1) cluster_challenge Challenge Phase (Week 3) cluster_evaluation Evaluation A Intradermal Injections: 1. Test substance in vehicle 2. Vehicle + FCA 3. Test substance in vehicle + FCA B Topical Application (1 week later): Test substance in petrolatum A->B C Topical Application of Test Substance and Vehicle to Naive Skin Sites B->C D Scoring of Skin Reactions (Erythema and Edema) at 24 and 48 hours C->D

Workflow of the Guinea Pig Maximization Test (GPMT).

Signaling Pathway of Allergic Contact Dermatitis

The development of allergic contact dermatitis (ACD) is a complex immunological process involving both an induction (sensitization) phase and an elicitation phase. This compound, as a hapten, initiates this cascade.

Sensitization Phase

The initial exposure to the hapten leads to the priming of naive T-cells.

Sensitization_Pathway cluster_skin Epidermis/Dermis cluster_lymph_node Draining Lymph Node Hapten This compound (Hapten) HaptenProtein Hapten-Protein Complex Hapten->HaptenProtein KC Keratinocyte Hapten->KC Activation Protein Skin Protein Protein->HaptenProtein LC Langerhans Cell (Immature DC) HaptenProtein->LC Uptake & Processing MatureDC Mature Dendritic Cell LC->MatureDC Migration & Maturation KC->LC Cytokine Release (e.g., IL-1β, TNF-α) NaiveTCell Naive T-Cell MatureDC->NaiveTCell Antigen Presentation MemoryTCell Memory T-Cell NaiveTCell->MemoryTCell Proliferation & Differentiation

Signaling pathway of the sensitization phase of ACD.

Conclusion

References

The Evolution of Color: A Technical Guide to Anthraquinone Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, development, synthesis, and application of anthraquinone (B42736) disperse dyes. From their origins rooted in natural colorants to their role in the coloration of modern synthetic fibers, this document provides a comprehensive overview for professionals in chemistry and materials science. It delves into the technical intricacies of their synthesis and application, offering detailed experimental protocols and quantitative data to support research and development.

A Journey Through Time: The History and Development of Anthraquinone Disperse Dyes

The story of anthraquinone dyes is a significant chapter in the broader history of coloration technology, marking a pivotal transition from natural to synthetic colorants. The journey begins with natural dyes, which were the exclusive source of color for textiles for millennia.[1] Evidence of dyed fabrics dates back over 4,000 years, with ancient civilizations extracting color from plant and insect sources.[1] Among the most important natural dyes were those based on the anthraquinone structure, such as alizarin (B75676) from the madder plant root (Rubia tinctorum) and carminic acid from cochineal insects.[1][2] These natural dyes, however, had limitations in terms of availability, consistency, and the complexity of their application, which often involved multi-step mordanting processes.[1]

The 19th century witnessed a revolution in organic chemistry, largely fueled by the study of coal tar, a byproduct of coke production.[1] This era of scientific advancement laid the groundwork for the synthetic dye industry. A key milestone was the first synthesis of anthraquinone from anthracene (B1667546) by the French chemist Auguste Laurent in 1835.[3] This was followed by the groundbreaking industrial synthesis of alizarin in 1869, marking the first time a natural dye was produced synthetically on a large scale.[2]

The true impetus for the development of disperse anthraquinone dyes came with the advent of new, hydrophobic man-made fibers in the early 20th century.[4] Cellulose (B213188) acetate, developed in the 1920s, proved challenging to dye with existing water-soluble dyes designed for natural fibers like cotton and wool.[4][5] This challenge spurred the invention of a new class of non-ionic, sparingly water-soluble dyes that could be applied as a fine aqueous dispersion.[4][6] Initially known as "acetate dyes," they were later renamed "disperse dyes" in 1953 to reflect their broader applicability to other hydrophobic fibers like polyester (B1180765) and nylon.[4][5]

A landmark in this new class of dyes was the development of Serisol Brilliant Blue BG in 1936 by the British company Yorkshire.[3] This was one of the first registered anthraquinone disperse dyes, also known as C.I. Disperse Blue 3.[3] The mid-20th century saw intense research and development in disperse dye chemistry, with major chemical companies like ICI, Sandoz, Ciba-Geigy, Bayer, and Hoechst making significant contributions.[7] This period led to a wide palette of anthraquinone disperse dyes, prized for their bright colors and good light fastness, particularly in shades of red, blue, and violet.[8][9] Today, anthraquinone dyes constitute a significant portion of the disperse dye market, valued for their performance on synthetic textiles.[4]

The Chemistry of Anthraquinone Disperse Dyes: Synthesis and Structure

The vibrant colors and desirable properties of anthraquinone disperse dyes are a direct result of their chemical structure. The fundamental building block is the anthraquinone core, a tricyclic aromatic quinone. While anthraquinone itself is colorless, the introduction of electron-donating substituents, such as amino (-NH2) and hydroxyl (-OH) groups, at specific positions on the aromatic rings creates the chromophore responsible for the dye's color.[8][10] For disperse dyes, the molecule is designed to be non-ionic and have low water solubility.[6]

General Synthesis of Anthraquinone Dyes

The synthesis of anthraquinone disperse dyes typically begins with the modification of the basic anthraquinone structure. Key intermediates are often derived from the sulfonation or nitration of anthraquinone.[8] These reactions introduce sulfonic acid (-SO3H) or nitro (-NO2) groups, which can then be substituted with other functional groups like amines and hydroxyls. A crucial intermediate for many blue and violet anthraquinone dyes is 1,4-diaminoanthraquinone (B121737) and its derivatives.[11][12]

A common synthetic route involves the Ullmann condensation reaction, where a halogenated anthraquinone is reacted with an amine in the presence of a copper catalyst.[6] This method allows for the introduction of various amino groups, which can be further modified to fine-tune the dye's properties.

Experimental Protocol: Synthesis of a Blue Anthraquinone Disperse Dye

This protocol provides a representative method for the synthesis of a blue anthraquinone dye via an Ullmann coupling reaction, adapted from established laboratory procedures.[6]

Materials:

  • 1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt (Bromaminic acid)

  • Aniline derivative (e.g., N-(3-ethoxypropyl)-4-hydroxybenzenesulfonamide for C.I. Disperse Red 92)

  • Phosphate (B84403) buffer (pH 6-7)

  • Elemental copper (Cu⁰) powder

  • Microwave synthesizer

  • Dichloromethane (DCM)

  • Acetone

  • Reversed-phase C-18 silica (B1680970) gel for column chromatography

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: In a microwave synthesizer vial, combine 1-amino-4-bromoanthraquinone-2-sulfonic acid sodium salt, the desired amine/aniline derivative, a catalytic amount of elemental copper, and the phosphate buffer.[6]

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 120°C for a short duration (typically 2-20 minutes).[6] The progress of the reaction can often be visually monitored by the color change from orange/red to blue.

  • Extraction: After cooling, transfer the reaction mixture to a separatory funnel. Add distilled water and extract the organic-soluble components with dichloromethane. Repeat the extraction until the DCM layer is nearly colorless.[6]

  • Purification: The crude product is then purified by column chromatography. A reversed-phase C-18 silica gel is used, with a gradient of acetone/water as the eluent.[6] The desired blue dye fraction is collected, visually distinct from the starting materials and byproducts.

  • Isolation: The solvent from the collected fraction is removed using a rotary evaporator to yield the purified dye.

  • Characterization: The final product is characterized by spectroscopic methods such as UV-Vis, FT-IR, and NMR spectroscopy to confirm its chemical structure.[6]

Below is a diagram illustrating the general workflow for the synthesis and purification of an anthraquinone disperse dye.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (Bromaminic Acid, Amine) reaction Ullmann Condensation (Microwave, Cu catalyst) start->reaction extraction Solvent Extraction (DCM/Water) reaction->extraction chromatography Column Chromatography (Reversed-Phase C-18) extraction->chromatography isolation Solvent Evaporation (Rotary Evaporator) chromatography->isolation characterization Spectroscopic Characterization (UV-Vis, FT-IR, NMR) isolation->characterization end Purified Anthraquinone Disperse Dye characterization->end

Workflow for Anthraquinone Disperse Dye Synthesis.

Application of Anthraquinone Disperse Dyes: Coloring Hydrophobic Fibers

The application of disperse dyes is a process of transferring the sparingly soluble dye from an aqueous dispersion onto the hydrophobic fiber.[1] This is typically achieved at elevated temperatures, which causes the fiber structure to swell, allowing the small dye molecules to diffuse into the polymer matrix.[5] The primary fiber for which anthraquinone disperse dyes are used is polyester, though they are also applied to nylon and cellulose acetate.[6]

Dyeing Mechanisms

The dyeing process can be conceptualized as the dye moving from a state of dispersion in water to a solid solution within the fiber.[5] The key steps are:

  • Dispersion: The dye is milled into fine particles and dispersed in the dyebath with the aid of a dispersing agent.[1]

  • Adsorption: The dye molecules are adsorbed onto the surface of the fiber.

  • Diffusion: At high temperatures (or with the aid of a "carrier" chemical), the amorphous regions of the polyester fiber open up, and the dye molecules diffuse into the fiber.[5]

  • Fixation: Upon cooling, the dye molecules are trapped within the fiber, forming a stable coloration. The forces holding the dye in the fiber are primarily van der Waals forces and hydrophobic interactions.[4]

Experimental Protocols for Dyeing Polyester

There are several methods for applying disperse dyes to polyester, with the high-temperature and Thermosol methods being the most common in industrial settings.

High-Temperature (HT) Dyeing Method (Exhaust Dyeing):

This batchwise process is conducted in pressurized dyeing machines.

  • Recipe:

    • Disperse Dye: 1-3% (on weight of fiber)

    • Dispersing Agent: 1 g/L

    • Acetic Acid: to maintain pH 4.5-5.5

    • Liquor Ratio: 1:10[3]

  • Procedure:

    • Prepare a paste of the dye with the dispersing agent and add it to the dyebath.

    • Adjust the pH of the bath with acetic acid.

    • Introduce the polyester fabric.

    • Raise the temperature to 130°C and maintain for 30-60 minutes.[3]

    • Cool the dyebath, rinse the fabric, and perform a "reduction clearing" wash (e.g., with a solution of caustic soda and sodium hydrosulfite) to remove surface dye and improve wash fastness.[1]

    • Rinse and dry the fabric.

Thermosol Dyeing Method (Continuous):

This continuous method is suitable for large-scale production.

  • Recipe:

    • Disperse Dye: As required for the desired shade

    • Padding Liquor: Contains an anti-migrating agent

  • Procedure:

    • The fabric is padded with the dye dispersion.

    • The padded fabric is dried.

    • The fabric is then passed through a hot flue or over heated rollers at a high temperature (e.g., 180-220°C) for a short period (e.g., 60-90 seconds).[1] This process, known as thermofixation, causes the dye to sublime and diffuse into the fiber.

    • The fabric is then washed to remove unfixed dye.

The following diagram illustrates the key stages in the application of disperse dyes to polyester fabric.

G cluster_preparation Dyebath Preparation cluster_dyeing Dyeing Process cluster_finishing Post-Treatment start Disperse Dye & Dispersing Agent dispersion Aqueous Dispersion (pH 4.5-5.5) start->dispersion adsorption Adsorption onto Fiber Surface dispersion->adsorption diffusion Diffusion into Fiber (High Temperature) adsorption->diffusion fixation Fixation within Fiber Matrix diffusion->fixation rinsing Rinsing fixation->rinsing reduction_clearing Reduction Clearing (Removes Surface Dye) rinsing->reduction_clearing final_rinse Final Rinse & Drying reduction_clearing->final_rinse end end final_rinse->end Dyed Polyester Fabric

General Workflow for Disperse Dyeing of Polyester.

Performance and Properties of Anthraquinone Disperse Dyes

The performance of a disperse dye is evaluated based on its fastness properties, which indicate the resistance of the color to various environmental factors during the use of the textile.

PropertyDescriptionTypical Anthraquinone Dye PerformanceStandard Test Method
Light Fastness Resistance to fading when exposed to light.Generally good to excellent (Ratings of 4-7 on the 1-8 Blue Wool Scale).[3] Anthraquinone structures are known for their superior light fastness compared to many azo dyes.[5][13]ISO 105-B02[14][15]
Wash Fastness Resistance of the color to laundering.Moderate to good (Ratings of 3-5 on a 1-5 scale).[3] Dependent on effective reduction clearing.ISO 105-C06, AATCC 61[16]
Sublimation Fastness Resistance of the dye to migrate from the fiber when subjected to heat.Varies depending on the molecular structure. Higher molecular weight dyes generally have better sublimation fastness.[7][13]ISO 105-P01[17][18]
Rubbing Fastness Resistance of the color to rubbing off onto other surfaces.Generally good.ISO 105-X12

Classification by Energy Level:

Disperse dyes are also classified based on the energy required for their application, which correlates with their molecular size and sublimation fastness.[5]

Energy LevelDyeing TemperatureSublimation FastnessTypical Application
Low Energy (E-type) ~100°C (with carrier)PoorAcetate, Carrier dyeing of polyester
Medium Energy (SE-type) High temperatureModerateGeneral polyester dyeing
High Energy (S-type) High temperatureGood to ExcellentThermosol dyeing, Printing

Environmental and Toxicological Considerations

While synthetic dyes have brought a world of color, their environmental impact is a significant concern. Anthraquinone dyes, due to their stable aromatic structure, can be resistant to biodegradation.[19] Inadequately treated textile effluent containing these dyes can cause water pollution.[19]

Research is ongoing into methods for the degradation of anthraquinone dyes in wastewater, including advanced oxidation processes and bioremediation using bacteria.[19][20] The bacterial degradation of anthraquinone dyes often involves a reduction reaction that breaks down the chromophore, followed by the cleavage of the aromatic rings.[19]

From a toxicological perspective, some anthraquinone derivatives have been studied for their potential to cause skin sensitization or other adverse health effects.[20][21] Therefore, it is crucial for researchers and manufacturers to handle these chemicals with appropriate safety measures and to consider their environmental fate.

The diagram below illustrates a simplified potential pathway for the bacterial degradation of an anthraquinone dye.

G cluster_degradation Bacterial Degradation Pathway start Anthraquinone Dye (Complex Structure) reduction Reductive Cleavage of Chromophore (by Reductase Enzymes) start->reduction Anaerobic ring_opening Aromatic Ring Fission reduction->ring_opening Aerobic mineralization Further Degradation ring_opening->mineralization end CO2 + H2O (Mineralization) mineralization->end

Simplified Bacterial Degradation Pathway.

Conclusion

Anthraquinone disperse dyes represent a mature yet continually evolving class of colorants that are indispensable for the dyeing of synthetic fibers. Their development from natural precursors to sophisticated synthetic molecules illustrates the power of organic chemistry to meet industrial demands. For researchers and scientists, a deep understanding of their synthesis, application, and properties is essential for the innovation of new dyes with improved performance and a more favorable environmental profile. As the textile industry moves towards more sustainable practices, the future of anthraquinone disperse dyes will likely be shaped by the development of greener synthetic routes and more efficient, environmentally benign application methods.

References

Methodological & Application

High-performance liquid chromatography (HPLC) analysis of Disperse Blue 77

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: HPLC Analysis of Disperse Blue 77

Introduction

This compound (CAS No. 20241-76-3) is an anthraquinone-based synthetic dye used primarily in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[1] Its molecular formula is C₂₀H₁₂N₂O₆ and it has a molecular weight of approximately 376.32 g/mol .[2][3] Given its application in consumer products, there is a need for reliable analytical methods to ensure quality control, detect impurities, and monitor for its presence in environmental samples. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of disperse dyes.[4][5]

This application note provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC (RP-HPLC) method coupled with UV or Photodiode Array (PDA) detection. The methodology is designed for researchers, scientists, and quality control professionals.

Principle

The method employs reverse-phase chromatography, where the stationary phase (typically C18) is nonpolar, and the mobile phase is a more polar mixture of an organic solvent (like acetonitrile) and an aqueous buffer. This compound, being a relatively nonpolar molecule, is retained on the column and then eluted by a gradient of increasing organic solvent concentration. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is achieved by monitoring the absorbance at a specific wavelength where the dye exhibits maximum absorption.

Experimental Protocols

Instrumentation and Materials
  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a PDA or UV-Vis detector.

    • Data acquisition and processing software (e.g., Empower, ChemStation).

  • Reagents and Materials:

    • This compound analytical standard.

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Ammonium Acetate (analytical grade).

    • Formic Acid or Phosphoric Acid (for pH adjustment, if needed).[2]

    • Methanol (HPLC grade, for sample and standard preparation).[6]

    • Syringe filters (0.2 or 0.45 µm, PTFE or nylon).

Chromatographic Conditions

The following conditions are based on established methods for disperse dyes and provide a robust starting point for analysis.

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-7 min: 40-60% B7-17 min: 60-98% B17-24 min: Hold at 98% B25 min: Return to 40% B
Flow Rate 0.6 - 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 - 20 µL
Detection Wavelength PDA scan 200-700 nm; extraction at λmax (~240 nm, ~615 nm)[7]

Note: For Mass Spectrometry (MS) detection, phosphoric acid should be avoided; formic acid is a suitable alternative.[2]

Standard Solution Preparation
  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 10 minutes to ensure complete dissolution.

  • Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition (40% Acetonitrile / 60% Water).

Sample Preparation (from Textile Matrix)
  • Extraction: Accurately weigh approximately 1 gram of the textile sample (finely chopped) into a flask. Add 50 mL of methanol.[8]

  • Sonication: Sonicate the mixture in a heated bath (e.g., 50 °C) for 30-60 minutes to extract the dye.

  • Filtration: Allow the solution to cool to room temperature. Filter the extract through a 0.2 µm syringe filter into an HPLC vial.[8]

  • Dilution: If necessary, dilute the filtrate with the initial mobile phase to ensure the concentration falls within the calibration range.

Data Presentation

Quantitative data should be systematically recorded. The tables below serve as templates for organizing experimental and validation results.

Table 1: System Suitability and Chromatographic Results

AnalyteRetention Time (min)Peak AreaTailing FactorTheoretical Plates
This compoundUser DataUser DataUser DataUser Data

Table 2: Method Validation Parameters

ParameterResult
Linearity (R²) User Data
Limit of Detection (LOD) User Data
Limit of Quantification (LOQ) User Data
Precision (%RSD) User Data
Accuracy (% Recovery) User Data

Note: For similar disperse dyes, detection limits using HPLC-PDA are often in the sub-mg/L range. For instance, the DIN 54231 method specifies a detection limit of 0.7 mg/L for Disperse Blue 1.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of this compound, from sample acquisition to final reporting.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing Sample Sample Collection (e.g., Textile) Sample_Prep Extraction & Filtration Sample->Sample_Prep Standard Standard Weighing Standard_Prep Stock & Working Standard Preparation Standard->Standard_Prep HPLC_Setup HPLC System Equilibration Sample_Prep->HPLC_Setup Standard_Prep->HPLC_Setup Injection Sample/Standard Injection HPLC_Setup->Injection Separation Chromatographic Separation Injection->Separation Detection PDA/UV Detection Separation->Detection Acquisition Data Acquisition Detection->Acquisition Processing Peak Integration & Quantification Acquisition->Processing Report Final Report Generation Processing->Report HPLC_Parameters cluster_inputs cluster_outputs center_node Separation Quality Retention Retention Time center_node->Retention Resolution Resolution center_node->Resolution PeakShape Peak Shape center_node->PeakShape Pressure Backpressure center_node->Pressure MobilePhase Mobile Phase (Composition, pH) MobilePhase->center_node FlowRate Flow Rate FlowRate->center_node Column Column (Chemistry, Dimensions) Column->center_node Temperature Temperature Temperature->center_node

References

Application Note: High-Sensitivity Detection of Disperse Blue 77 by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Disperse Blue 77 is a synthetic anthraquinone (B42736) dye used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers. Due to its potential as a skin sensitizer (B1316253) and the presence of related compounds on restricted substance lists, sensitive and specific analytical methods are required for its detection and quantification in consumer products. This application note details robust and reliable mass spectrometry (MS) compatible methods for the analysis of this compound in textile matrices. The protocols provided are intended for researchers, scientists, and quality control professionals in the textile and drug development industries.

Introduction

The use of certain disperse dyes in textiles is regulated due to their allergenic and potential carcinogenic properties.[1] Accurate quantification is crucial to ensure consumer safety and compliance with standards such as OEKO-TEX® Standard 100.[1] Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the preferred technique for the analysis of these polar and often thermally labile compounds, offering superior sensitivity and selectivity compared to traditional methods like GC-MS or LC-UV.[2] This document outlines a comprehensive approach to this compound analysis, covering sample preparation, LC-MS/MS conditions, and data analysis.

Experimental Workflow

The overall workflow for the analysis of this compound from a textile sample involves sample preparation, chromatographic separation, and mass spectrometric detection.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Textile Sample extraction Methanol (B129727) Extraction (Ultrasonication) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm PTFE) centrifugation->filtration evaporation Evaporation to Dryness filtration->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_separation UHPLC Separation (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification reporting Reporting (mg/kg) quantification->reporting end Final Report reporting->end

Caption: Experimental workflow for this compound analysis.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of disperse dyes in textiles using LC-MS/MS. While specific data for this compound is not widely published, the values presented for other Disperse Blue dyes provide a benchmark for method development and validation.

Table 1: LC-MS/MS Method Performance for Selected Disperse Dyes

AnalyteLOD (ng/mL)LOQ (ng/mL)Linearity (r²)
Disperse Blue 10.02 - 0.50.06 - 1.5> 0.99
Disperse Blue 30.02 - 0.50.06 - 1.5> 0.99
Disperse Blue 70.02 - 0.50.06 - 1.5> 0.99
Disperse Blue 350.02 - 0.50.06 - 1.5> 0.99
Disperse Blue 1060.02 - 0.50.06 - 1.5> 0.99
Disperse Blue 1240.02 - 0.50.06 - 1.5> 0.99

Data compiled from various sources. Actual performance may vary.

Table 2: Recovery and Matrix Effect for Selected Disperse Dyes in Textiles

AnalyteSpiking Level (ng/mL)Recovery (%)Matrix Effect (%)
Disperse Blue 71085 - 11574.2 - 120.9
Disperse Blue 351085 - 11531.0 - 50.9
Disperse Blue 1241085 - 11531.0 - 50.9
Disperse Blue 75085 - 115141.3 - 257.3
Disperse Blue 355085 - 11531.0 - 50.9
Disperse Blue 1245085 - 11531.0 - 50.9

Data indicates that matrix effects can be significant and should be evaluated for each textile type.[1]

Experimental Protocols

Sample Preparation from Textiles

This protocol is based on established methods for the extraction of disperse dyes from textile materials.[1]

Materials:

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 0.22 µm PTFE syringe filters

  • Ultrasonic bath

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Weigh 1.0 g of the textile sample, cut into small pieces, and place it into a 50 mL conical tube.

  • Add 20 mL of methanol to the tube.

  • Sonicate the sample at 50 °C for 30 minutes.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.[1]

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC H-Class)

  • Triple quadrupole mass spectrometer (e.g., Agilent 6490, SCIEX Triple Quad™, Waters Xevo TQD) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 5% B

    • 25 min: 5% B

MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150 °C

  • Desolvation Temperature: 500 °C

  • Capillary Voltage: 0.7 - 4.0 kV

MRM Transitions for this compound: The exact mass of this compound is 377.0764.[3] The protonated molecule [M+H]⁺ would have an m/z of approximately 378.08. Specific MRM transitions should be determined by infusing a standard solution of this compound and optimizing the precursor ion, product ions, and collision energies.

MRM_Logic cluster_source Ion Source (ESI+) cluster_ms Mass Spectrometer cluster_fragments Fragmentation Products M This compound (M) MH [M+H]⁺ (Precursor Ion) m/z ≈ 378.08 M->MH Protonation Q1 Quadrupole 1 (Q1) Selects [M+H]⁺ MH->Q1 Q2 Quadrupole 2 (q2) Collision Cell (CID) Q1->Q2 Isolation Q3 Quadrupole 3 (Q3) Selects Product Ions Q2->Q3 Fragmentation P1 Product Ion 1 P2 Product Ion 2 Detector Detector Q3->Detector Detection

Caption: Logic of MRM detection for this compound.

Discussion

The described methods provide a framework for the reliable quantification of this compound in textile samples. The sample preparation protocol is straightforward and effective for extracting the dye from the matrix. The use of UHPLC allows for rapid and efficient separation of this compound from other components in the extract.

The key to high sensitivity and specificity is the use of a triple quadrupole mass spectrometer operating in MRM mode. This allows for the selective detection of this compound even in the presence of complex matrix interferences. It is crucial to optimize the MRM transitions (precursor ion, product ions, and collision energies) for this compound using a certified reference standard to ensure the accuracy of the results.

Matrix effects are a common challenge in LC-MS analysis of complex samples like textile extracts.[1] It is therefore recommended to use a matrix-matched calibration curve or an internal standard to compensate for any ion suppression or enhancement.

Conclusion

The LC-MS/MS methods outlined in this application note are well-suited for the sensitive and specific detection and quantification of this compound in textiles. The provided protocols offer a solid foundation for method development and validation in a research or quality control setting. Adherence to good laboratory practices, including proper method validation, is essential for obtaining accurate and reliable results.

References

Application Notes and Protocols: Standard Procedures for Dyeing Polyester with Disperse Blue 77

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the dyeing of polyester (B1180765) fibers and fabrics using Disperse Blue 77. The information is collated to assist researchers and scientists in achieving consistent, high-quality results in laboratory and development settings.

This compound, an anthraquinone-based dye, is a non-ionic dye with low water solubility, making it suitable for dyeing hydrophobic fibers like polyester.[1][2][3] The application process relies on the diffusion of the dye molecules into the amorphous regions of the polyester fibers at elevated temperatures, where they are held by van der Waals forces and hydrogen bonds.[4][5] Proper control of dyeing parameters is crucial for achieving optimal color yield, levelness, and fastness properties.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the two primary methods of dyeing polyester with this compound: High-Temperature Exhaust Dyeing and Thermosol Dyeing.

Table 1: High-Temperature Exhaust Dyeing Parameters

ParameterRecommended ValueNotes
Dye Concentration0.5 - 3.0% (on weight of fabric)Dependent on the desired shade depth.[6]
Dispersing Agent1 - 2 g/LTo prevent dye aggregation and ensure a stable dispersion.[2][6]
pH4.5 - 5.5Maintained using acetic acid or a suitable buffer.[6][7]
Liquor Ratio1:10 - 1:20The ratio of the weight of the fabric to the volume of the dye bath.
Dyeing Temperature120 - 130°CHigh temperature is required to swell the polyester fibers for dye penetration.[8][9]
Dyeing Time30 - 60 minutesAt the dyeing temperature.[2][6]
Reduction ClearingSee Table 3To remove unfixed surface dye and improve fastness.[6]

Table 2: Thermosol Dyeing Parameters

ParameterRecommended ValueNotes
Padding Dye Concentration10 - 50 g/LDependent on desired shade and fabric pickup.
Anti-Migrating Agent10 - 20 g/LTo prevent dye migration during drying.[10]
pH4.5 - 5.5Maintained using acetic acid.[7]
Drying Temperature100 - 120°CTo evaporate water before thermofixation.[11]
Thermofixation Temperature190 - 220°CFor dye sublimation and fixation within the fiber.[10][12]
Thermofixation Time60 - 90 secondsDependent on fabric weight and construction.[11]
Washing-offSee Table 3To remove unfixed dye and auxiliaries.

Table 3: Post-Treatment (Reduction Clearing/Washing-off) Parameters

ParameterRecommended ValueNotes
Sodium Hydrosulfite1 - 2 g/LReducing agent to destroy unfixed surface dye.[6]
Caustic Soda (Sodium Hydroxide)1 - 2 g/LTo maintain alkaline conditions for the reduction clearing.[6]
Temperature70 - 80°COptimal temperature for the reduction clearing process.[6]
Time15 - 20 minutesDuration of the treatment.[13]
Neutralization0.5 - 1.0 g/L Acetic AcidTo neutralize any residual alkali.[13]

Table 4: Fastness Properties of this compound on Polyester

Fastness PropertyRating (ISO Standards)
Light Fastness6 - 7[3]
Washing Fastness4 - 5[8]
Rubbing Fastness3 - 4[8]
Sublimation Fastness2 - 3[8]
Perspiration FastnessGood to Excellent[3]
Ironing FastnessGood to Excellent[3]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing

This method is a batch process suitable for dyeing polyester in rope or yarn form in high-temperature, high-pressure dyeing machines.

1. Fabric Preparation:

  • Scour the polyester substrate with a solution containing 1-2 g/L of a non-ionic detergent and 1 g/L of soda ash at 60-70°C for 20-30 minutes to remove any oils, sizes, and impurities.[6]

  • Rinse the fabric thoroughly with warm and then cold water.

2. Dye Bath Preparation:

  • Prepare a dye stock solution by pasting the required amount of this compound with a small amount of dispersing agent and then adding warm water (40-50°C) with stirring to form a fine dispersion.

  • Fill the dyeing machine with water to the desired liquor ratio (e.g., 1:10).

  • Add the dispersing agent (1-2 g/L) and acetic acid to adjust the pH to 4.5-5.5.[6]

  • Add the prepared dye dispersion to the bath.

3. Dyeing Cycle:

  • Load the prepared polyester material into the dyeing machine at around 60°C.

  • Circulate for 10 minutes to ensure even wetting.

  • Raise the temperature to 130°C at a rate of 1-2°C per minute.[9][13]

  • Hold the temperature at 130°C for 30-60 minutes, depending on the desired depth of shade.[2][6]

  • Cool the dye bath down to 70°C at a rate of 2°C per minute.[13]

4. After-treatment (Reduction Clearing):

  • Drain the dye bath.

  • Fill the machine with fresh water and add sodium hydrosulfite (2 g/L) and caustic soda (2 g/L).[13]

  • Treat the dyed fabric at 70-80°C for 15-20 minutes to remove any unfixed dye from the surface.[6][13]

  • Drain the clearing bath and rinse the fabric thoroughly with hot water, followed by a cold rinse.

  • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).[13]

  • Final cold rinse and dry.

Protocol 2: Thermosol Dyeing

This is a continuous process suitable for dyeing polyester fabrics, particularly in blends with cotton.

1. Padding:

  • Prepare a padding liquor containing this compound, an anti-migrating agent, a wetting agent, and acetic acid to maintain a pH of 4.5-5.5.[7]

  • Pad the scoured and dried polyester fabric through the liquor, ensuring even pickup (typically 60-70%).

2. Drying:

  • Dry the padded fabric evenly, typically in an infrared pre-dryer followed by a hot flue dryer at 100-120°C.[11] It is crucial to control drying to prevent dye migration.[10]

3. Thermofixation:

  • Pass the dried fabric through a thermofixation unit (e.g., a stenter) at a high temperature, typically 190-220°C, for 60-90 seconds.[10][11] This step causes the dye to sublime and diffuse into the polyester fibers.

4. Washing-off:

  • The dyed fabric must be thoroughly washed to remove unfixed dye and auxiliary chemicals.

  • This typically involves a series of rinsing, reduction clearing (as described in Protocol 1, step 4), neutralization, and final rinsing steps in a continuous washing range.

Visualizations

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment scouring Scouring rinsing_prep Rinsing scouring->rinsing_prep drying_prep Drying rinsing_prep->drying_prep padding Padding with Dye Liquor drying_prep->padding drying_dye Intermediate Drying padding->drying_dye thermofixation Thermofixation (190-220°C) drying_dye->thermofixation rinsing_post1 Rinsing thermofixation->rinsing_post1 reduction_clearing Reduction Clearing rinsing_post1->reduction_clearing rinsing_post2 Rinsing reduction_clearing->rinsing_post2 neutralization Neutralization rinsing_post2->neutralization final_rinse Final Rinse & Drying neutralization->final_rinse

Caption: Thermosol Dyeing Experimental Workflow for Polyester.

logical_relationships dyeing_quality Optimal Dyeing Quality temperature Temperature temperature->dyeing_quality affects dye diffusion time Time time->dyeing_quality ensures complete fixation ph pH ph->dyeing_quality optimizes dye stability dye_concentration Dye Concentration dye_concentration->dyeing_quality determines shade depth auxiliaries Auxiliaries auxiliaries->dyeing_quality enhances process dispersing_agent Dispersing Agent auxiliaries->dispersing_agent leveling_agent Leveling Agent auxiliaries->leveling_agent reduction_clearing Reduction Clearing reduction_clearing->dyeing_quality improves fastness of fabric_prep Fabric Preparation fabric_prep->dyeing_quality is a prerequisite for

Caption: Key Factors Influencing Polyester Dyeing Quality.

References

Application Notes and Protocols: The Interaction of Disperse Blue 77 with Polyester Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mechanism and practical application of dyeing polyester (B1180765) fibers with C.I. Disperse Blue 77 (CAS: 20241-76-3), an anthraquinone-based disperse dye. The information compiled herein is intended to guide researchers in understanding the dyeing process, predicting dye behavior, and developing standardized laboratory protocols.

Introduction

This compound is a non-ionic dye with low water solubility, making it highly suitable for dyeing hydrophobic synthetic fibers like polyester.[1] The interaction between this compound and polyester fibers is a complex physicochemical process governed by the principles of diffusion and intermolecular forces. Understanding this mechanism is crucial for achieving optimal dyeing performance, including high color yield, good fastness properties, and reproducibility.

Polyester fibers, in their natural state, possess a highly crystalline and compact molecular structure, which makes them resistant to dye penetration at low temperatures. The dyeing process, therefore, necessitates conditions that temporarily disrupt this structure, allowing the dye molecules to diffuse into the amorphous regions of the polymer matrix. This is typically achieved through high-temperature dyeing methods.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in polyester dyeing. These properties influence its solubility, affinity for the fiber, and overall performance.

PropertyValueReference
C.I. Name This compound
CAS Number 20241-76-3
Molecular Formula C₂₀H₁₂N₂O₆
Molecular Weight 376.32 g/mol
Chemical Class Anthraquinone
Appearance Dark blue powder[2]
Solubility Low in water, soluble in organic solvents[2]

Mechanism of Interaction

The dyeing of polyester with this compound is a multi-step process that can be described by the "solid solution" theory. This theory posits that the dye molecules, initially dispersed in the aqueous dyebath, partition into the polyester fiber, where they form a solid solution. The key stages of this mechanism are outlined below.

  • Dispersion in the Dyebath: this compound, being sparingly soluble in water, is finely milled and dispersed in the dyebath with the aid of a dispersing agent. This creates a stable suspension of dye particles.

  • Adsorption onto the Fiber Surface: A small fraction of the dye dissolves in the water and is then adsorbed onto the surface of the polyester fibers.

  • Diffusion into the Fiber: At elevated temperatures (typically 130°C), the amorphous regions of the polyester fibers swell, increasing the free volume between polymer chains.[3] This allows the adsorbed dye molecules to diffuse from the surface into the interior of the fiber. This diffusion process is the rate-determining step in the dyeing of polyester.[4]

  • Fixation within the Fiber: Once inside the fiber, the dye molecules are held in place by weak intermolecular forces, primarily van der Waals forces and dipole-dipole interactions, with the polyester polymer chains. As the fiber cools, the amorphous regions re-contract, physically entrapping the dye molecules.

dot graph a { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} }

Caption: Dyeing mechanism of this compound on polyester fiber.

Experimental Protocols

The following protocols provide a detailed methodology for dyeing polyester fabric with this compound using a high-temperature exhaust method, followed by a reduction clearing process to ensure optimal fastness properties.

High-Temperature Exhaust Dyeing

This method is widely used for its efficiency and ability to produce deep shades with good fastness.

Equipment and Materials:

  • High-temperature, high-pressure (HTHP) laboratory dyeing machine

  • 100% Polyester fabric

  • This compound

  • Dispersing agent (e.g., a lignosulfonate or naphthalene (B1677914) sulfonate condensate)

  • Acetic acid (to adjust pH)

  • Deionized water

Protocol:

  • Fabric Preparation (Scouring): To remove any impurities that might interfere with dyeing, scour the polyester fabric in a solution containing 1-2 g/L of a non-ionic detergent at 60-70°C for 20-30 minutes. Rinse the fabric thoroughly with hot and then cold water.

  • Dye Dispersion: Create a stock dispersion of this compound. For a 1% on weight of fabric (owf) dyeing, weigh the required amount of dye. Make a paste with an equal amount of dispersing agent and a small amount of cold water. Gradually add warm water (40-50°C) to the paste while stirring to form a fine, stable dispersion.

  • Dye Bath Preparation: Set the liquor ratio (the ratio of the weight of the dyebath to the weight of the fabric) to 10:1. Fill the dyeing vessel with the required amount of deionized water. Add 1 g/L of dispersing agent. Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[5]

  • Dyeing Procedure:

    • Introduce the scoured polyester fabric into the dyebath at 60°C.

    • Add the prepared dye dispersion to the bath.

    • Seal the dyeing vessel and begin heating. Raise the temperature from 60°C to 130°C at a rate of 1.5°C per minute.[3]

    • Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.[3]

    • Cool the dyebath to 70°C at a rate of 2°C per minute.[6]

    • Drain the dyebath.

    • Rinse the dyed fabric with hot water.

dot graph a { graph [bgcolor="#F1F3F4", max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: High-temperature exhaust dyeing workflow for polyester.

Reduction Clearing

This after-treatment process is essential for removing unfixed dye from the fiber surface, which significantly improves the wash and rubbing fastness of the dyed fabric.[7][8]

Equipment and Materials:

  • Beaker or stainless steel vessel

  • Hot plate with magnetic stirrer

  • Dyed polyester fabric

  • Sodium hydrosulfite (reducing agent)

  • Sodium hydroxide (B78521) (to create alkaline conditions)

  • Non-ionic detergent

  • Acetic acid (for neutralization)

Protocol:

  • Prepare the Reduction Clearing Bath: In a separate vessel, prepare a solution with a liquor ratio of 10:1 containing:

    • 2 g/L Sodium hydrosulfite

    • 2 g/L Sodium hydroxide

    • 1 g/L Non-ionic detergent

  • Treatment:

    • Immerse the rinsed, dyed fabric into the reduction clearing bath at 70-80°C.[7]

    • Treat the fabric for 15-20 minutes with gentle agitation.

  • Rinsing and Neutralization:

    • Drain the clearing bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

    • Neutralize the fabric in a bath containing 0.5-1.0 g/L of acetic acid for 5 minutes.

    • Perform a final cold water rinse.

  • Drying: Dry the fabric in an oven or at ambient temperature.

Fastness Properties of this compound on Polyester

The fastness properties of a dyed textile are critical for its end-use performance. This compound generally exhibits good to excellent fastness on polyester. The following table summarizes typical fastness ratings according to ISO standards.

Fastness TestISO StandardRating (1-5 Scale, Lightfastness 1-8)Reference
Lightfastness ISO 105-B026-7[1]
Washing Fastness (Color Change) ISO 105-C064-5
Washing Fastness (Staining) ISO 105-C064
Perspiration Fastness (Acidic & Alkaline) ISO 105-E045[9]
Rubbing Fastness (Dry) ISO 105-X124-5[10]
Rubbing Fastness (Wet) ISO 105-X124[10]
Sublimation Fastness ISO 105-P014-5[9]
Ironing Fastness ISO 105-X115[9]

Thermodynamic and Kinetic Considerations

The dyeing of polyester with disperse dyes can be described by thermodynamic and kinetic models to better understand and predict the dyeing behavior.

Thermodynamics: The dyeing process is an equilibrium process where the dye distributes between the dyebath and the fiber. The Nernst adsorption isotherm is often used to describe this equilibrium for disperse dyes on polyester.[11] The standard affinity (Δμ°), enthalpy (ΔH°), and entropy (ΔS°) of dyeing can be determined to characterize the spontaneity and energy changes of the process. Generally, the adsorption of disperse dyes on polyester is an exothermic process.[12]

Kinetics: The rate of dyeing is primarily governed by the diffusion of the dye into the fiber. The diffusion coefficient (D) is a key kinetic parameter that is highly dependent on temperature. The dyeing kinetics of disperse dyes on polyester can often be described by Fick's second law of diffusion.[4] The activation energy of diffusion can also be calculated to quantify the energy barrier for the dye to enter the fiber.

dot graph a { graph [bgcolor="#F1F3F4", max_width="760px"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Key thermodynamic and kinetic concepts in polyester dyeing.

Conclusion

The successful application of this compound for dyeing polyester fibers relies on a comprehensive understanding of its chemical nature, the properties of the polyester substrate, and the dyeing mechanism. The high-temperature exhaust dyeing method, followed by a meticulous reduction clearing process, is crucial for achieving vibrant and durable coloration with excellent fastness properties. The provided protocols and data serve as a valuable resource for researchers and scientists in the field of textile chemistry and material science.

References

Application Notes and Protocols for Disperse Blue 77 in High-Temperature and High-Pressure Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of C.I. Disperse Blue 77 (CAS No. 20241-76-3) in the high-temperature, high-pressure (HTHP) exhaust dyeing of polyester (B1180765) fabrics. This compound is an anthraquinone-based dye known for its excellent fastness properties, making it a subject of interest for advanced textile applications.

Introduction

This compound is a non-ionic dye with low water solubility, specifically designed for dyeing hydrophobic synthetic fibers like polyester.[1][2][3] The crystalline and compact structure of polyester fibers necessitates high-energy application methods to ensure effective dye penetration and fixation.[4] The HTHP dyeing method, typically conducted at temperatures between 120°C and 140°C in pressurized vessels, is the preferred industrial method for achieving deep shades and superior fastness with disperse dyes like this compound.[4][5] This method facilitates the swelling of polyester fibers, allowing for the diffusion of dye molecules into the fiber matrix, where they are physically trapped upon cooling.[3][6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the high-temperature, high-pressure dyeing of polyester with this compound.

Table 1: Recommended Process Parameters for HTHP Dyeing

ParameterRecommended RangeUnit
Dyeing Temperature130 - 140°C
pH of Dyebath4.5 - 5.5-
Holding Time at Dyeing Temperature30 - 60minutes
Liquor Ratio1:10 - 1:15-
Heating Rate1 - 2°C/minute
Cooling Rate~2°C/minute

Data synthesized from multiple sources.[4][7]

Table 2: Colorfastness Properties of this compound on Polyester

Fastness TestISO StandardAATCC Standard
Light Fastness6 - 76
Washing Fastness (Fading)54 - 5
Washing Fastness (Staining)44 - 5
Perspiration Fastness (Fading)55
Perspiration Fastness (Staining)55
Ironing Fastness (Fading)54
Ironing Fastness (Staining)4-
Rubbing Fastness (Dry)4 - 5-
Rubbing Fastness (Wet)5-
Sublimation Fastness4 - 5-

Specific values may vary based on dyeing depth and substrate.[2]

Experimental Protocols

This section outlines a detailed protocol for the laboratory-scale HTHP exhaust dyeing of polyester fabric with this compound.

Materials and Equipment
  • Substrate: Scoured and bleached 100% polyester fabric

  • Dye: C.I. This compound

  • Chemicals:

    • Dispersing agent (e.g., a lignosulphonate-based or naphthalene (B1677914) sulphonate condensate product)

    • Levelling agent (optional, for pale shades)

    • Acetic acid (to adjust pH)

    • Sodium hydrosulfite

    • Sodium hydroxide

    • Non-ionic detergent

  • Equipment:

    • High-temperature laboratory dyeing machine (e.g., glycerin bath or infrared beaker dyer)

    • Beakers, graduated cylinders, and pipettes

    • pH meter

    • Analytical balance

    • Hot plate and stirrer

Pre-treatment of Polyester Fabric

Before dyeing, it is crucial to remove any impurities, such as oils and sizes, from the polyester fabric.

  • Prepare a scouring bath with 1-2 g/L of a non-ionic detergent.

  • Treat the fabric in the bath at 60-70°C for 20-30 minutes.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Dry the fabric before weighing for the dyeing experiment.

High-Temperature Dyeing Protocol
  • Dye Dispersion Preparation:

    • Weigh the required amount of this compound (e.g., 1.0% on weight of fabric, owf).

    • Make a paste of the dye with an equal amount of dispersing agent and a small amount of cold water.

    • Stir until a smooth, lump-free paste is formed.

    • Gradually add warm water (40-50°C) to the paste to create a fine dispersion.

  • Dye Bath Preparation:

    • Set the liquor ratio (e.g., 1:10). For 10 grams of fabric, use 100 mL of water.

    • Add 1 g/L of dispersing agent to the dyebath.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[7]

  • Dyeing Procedure:

    • Place the pre-treated polyester fabric into the dyeing vessel.

    • Add the prepared dyebath solution.

    • Start the dyeing machine and set the initial temperature to 60°C.

    • Add the prepared dye dispersion to the bath.

    • Run for 10 minutes at 60°C.

    • Raise the temperature to 130°C at a rate of 2°C per minute.[4]

    • Hold the temperature at 130°C for 45-60 minutes.[3][4]

    • Cool the dyebath down to 70°C at a rate of approximately 2°C per minute.

    • Drain the dyebath.

Post-Dyeing Treatment (Reduction Clearing)

Reduction clearing is essential to remove unfixed dye from the fiber surface, which improves wash fastness.

  • Prepare a fresh bath at 70-80°C.

  • Add 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.

  • Treat the dyed fabric in this bath for 15-20 minutes.

  • Drain the bath and rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a dilute solution of acetic acid if necessary.

  • Rinse again and air dry.

Visualizations

The following diagrams illustrate the experimental workflow for the high-temperature dyeing of polyester with this compound.

G cluster_prep Pre-treatment cluster_dyeing HTHP Dyeing cluster_post Post-treatment scour Scouring (1-2 g/L Non-ionic Detergent, 60-70°C, 20-30 min) rinse_prep Hot and Cold Rinse scour->rinse_prep dry_prep Drying rinse_prep->dry_prep dye_proc Dyeing Cycle (Ramp to 130°C, Hold 45-60 min) dry_prep->dye_proc dye_disp Dye Dispersion Preparation (this compound + Dispersing Agent) bath_prep Dye Bath Preparation (pH 4.5-5.5, LR 1:10) dye_disp->bath_prep bath_prep->dye_proc cool_down Cooling (to 70°C) dye_proc->cool_down red_clear Reduction Clearing (2 g/L NaOH, 2 g/L Na2S2O4, 70-80°C, 15-20 min) cool_down->red_clear Drain Dyebath rinse_post Hot and Cold Rinse red_clear->rinse_post neutralize Neutralization (Optional) rinse_post->neutralize dry_final Final Drying neutralize->dry_final

Caption: Experimental Workflow for HTHP Dyeing of Polyester.

G cluster_temp Temperature Profile cluster_time Time Axis 60_start 60°C (Add Dye) ramp_up Ramp Up (2°C/min) 60_start->ramp_up 130_hold 130°C (Hold 45-60 min) ramp_up->130_hold ramp_down Cool Down (~2°C/min) 130_hold->ramp_down 70_end 70°C (Drain) ramp_down->70_end t0 0 min t10 10 min t0->t10 t45 ~45 min t10->t45 t105 ~105 min t45->t105 t135 ~135 min t105->t135

Caption: Temperature-Time Profile for HTHP Dyeing Cycle.

References

Application Notes and Protocols: Thermosol Dyeing of Polyester with Disperse Blue 77

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Thermosol dyeing of polyester (B1180765) and its blends using Disperse Blue 77. The Thermosol process is a continuous method that utilizes dry heat for the fixation of disperse dyes onto synthetic fibers, primarily polyester.[1][2] This technique is highly regarded for its efficiency, high production rates, and excellent dye utilization, typically achieving fixation rates of 75-90%.[3][4]

This compound (C.I. 60766) is an anthraquinone-based high-temperature disperse dye, making it well-suited for the Thermosol process.[5] Its molecular structure and properties allow for effective sublimation and diffusion into the polyester fiber matrix at elevated temperatures.[2]

Chemical and Physical Properties of this compound

PropertyValue
C.I. Name This compound
CAS Number 20241-76-3[6][7][8][9][10]
Molecular Formula C₂₀H₁₂N₂O₆[6][7][8][9]
Molecular Weight 376.32 g/mol [6][7][9]
Chemical Structure Anthraquinone
Appearance Dark blue powder[8]
Application Suitable for high-temperature dyeing methods such as Thermosol.[5][10]

Thermosol Dyeing Process Overview

The Thermosol process involves several key stages: padding the fabric with the dye dispersion, drying, thermofixation at high temperatures, and subsequent washing.[11] During thermofixation, the dry heat causes the polyester fibers to swell, facilitating the sublimation of the disperse dye and its diffusion into the fiber structure.[1][2]

Experimental Workflow for Thermosol Dyeing

Thermosol_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Fabric_Prep Fabric Scouring & Pre-treatment Pad_Liquor_Prep Padding Liquor Preparation Padding Padding Mangle (60-70% Wet Pick-up) Drying Infrared/Hot Flue Drying (100-120°C) Padding->Drying Thermofixation Thermosol Unit (190-220°C, 60-90s) Drying->Thermofixation Washing Rinsing Thermofixation->Washing Reduction_Clearing Reduction Clearing Washing->Reduction_Clearing Soaping Soaping & Final Rinse Reduction_Clearing->Soaping Final_Drying Final Drying Soaping->Final_Drying

Caption: Workflow of the continuous Thermosol dyeing process.

Experimental Protocols

The following protocols provide a detailed methodology for the Thermosol dyeing of 100% polyester fabric with this compound.

Materials and Equipment
  • 100% Polyester Fabric (scoured and pre-treated)

  • This compound

  • Dispersing Agent

  • Migration Inhibitor

  • Acetic Acid

  • Sodium Hydrosulphite

  • Caustic Soda (Sodium Hydroxide)

  • Non-ionic Detergent

  • Padding Mangle

  • Infrared (IR) Pre-dryer and Hot Flue Dryer

  • Thermosol Unit (Hot Flue or Contact Heat)

  • Continuous Washing Range

Protocol 1: Padding Liquor Preparation
  • Dispersion Preparation: Create a stock dispersion of this compound. For a desired shade, weigh the required amount of dye. Make a paste with an equal amount of a suitable dispersing agent and a small amount of warm water.

  • Liquor Formulation: Prepare the padding bath with the components in the table below. The concentration of this compound will depend on the target shade depth.

ComponentConcentrationPurpose
This compoundX g/L (e.g., 5-20 g/L)Colorant
Migration Inhibitor10-20 g/LPrevents dye migration during drying[12]
Acetic Acidq.s. to pH 4.5-5.5Maintains acidic conditions for optimal dyeing[12][13]
Waterto 1 LSolvent
  • Mixing: Add the prepared dye dispersion to the bath containing the migration inhibitor and water. Adjust the pH with acetic acid. Ensure the liquor is homogenous before application.

Protocol 2: Thermosol Dyeing Process
  • Padding: Pass the scoured and dried polyester fabric through the padding liquor using a padding mangle. Adjust the mangle pressure to achieve a wet pick-up of 60-70%.[12]

  • Drying: Immediately dry the padded fabric. An infrared pre-dryer is recommended to minimize dye migration, followed by a hot flue dryer at a temperature of 100-120°C.[12][13]

  • Thermofixation: The crucial step is to pass the dried fabric through a Thermosol unit. The temperature and dwell time are critical parameters that influence dye fixation and final shade.

    • Temperature: 190-220°C[2][12]

    • Time: 60-90 seconds[3][12][14] The optimal conditions depend on the fabric's weight and construction.[12]

Protocol 3: After-treatment (Washing and Clearing)

After thermofixation, it is essential to remove any unfixed dye from the fabric surface to ensure good wash fastness.

  • Rinsing: The fabric should first be rinsed with warm water to remove thickeners and other chemicals.[3]

  • Reduction Clearing: This step is performed to remove any remaining unfixed disperse dye. A typical recipe is as follows:

ComponentConcentration
Sodium Hydrosulphite2 g/L[3]
Caustic Soda (50%)1-2 g/L[3]
Non-ionic Detergent1 g/L[3]
Temperature 70-80°C
Time 10-20 minutes
  • Soaping and Rinsing: Following reduction clearing, the fabric should be thoroughly rinsed and then subjected to a soaping treatment with a non-ionic detergent at 60°C.[3] Finally, rinse with hot and cold water.

  • Drying: Dry the washed fabric.

Expected Results and Data Presentation

The Thermosol process with this compound is expected to yield a deep blue shade on polyester with good fastness properties. Quantitative data on colorfastness should be determined using standardized testing methods.

Typical Colorfastness Properties for this compound
Fastness PropertyRating (ISO Standards)
Light Fastness 5-6
Washing Fastness (ISO 105-C06)4-5
Sublimation Fastness 4-5
Rubbing Fastness (Dry)4-5
Rubbing Fastness (Wet)4

Note: These are typical values and may vary depending on the specific dyeing conditions and substrate.

Logical Relationship of Key Process Parameters

Process_Parameters Temp Thermofixation Temperature Fixation Dye Fixation & Color Yield Temp->Fixation Directly proportional Time Dwell Time Time->Fixation Directly proportional Dye_Conc Dye Concentration Dye_Conc->Fixation Directly proportional Migration_Inhibitor Migration Inhibitor Levelness Dyeing Levelness Migration_Inhibitor->Levelness Improves Fastness Colorfastness Properties Fixation->Fastness Influences

Caption: Interrelationship of key parameters in the Thermosol process.

Troubleshooting

Common issues in the Thermosol process include uneven dyeing, which can result from temperature variations in the Thermosol unit or improper liquor feed.[13] Ensuring uniform heat distribution and consistent padding are crucial for achieving level dyeing. The selection of dyes with low sensitivity to temperature fluctuations can also mitigate such problems.[13]

References

Application Notes and Protocols for Heat-Transfer Printing with Disperse Blue 77

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Disperse Blue 77 in heat-transfer printing applications, with a primary focus on polyester (B1180765) substrates. This document includes key performance data, detailed experimental protocols, and workflow visualizations to support research and development activities.

Introduction to this compound

This compound, an anthraquinone-based dye, is a high-energy disperse dye well-suited for the sublimation printing of synthetic fibers, particularly polyester and its blends.[1] Its molecular structure allows it to transition from a solid to a gaseous state (sublimate) under heat and pressure, enabling its transfer from a printed paper to the fabric.[2][3] Once heated, the pores of the polyester fibers open, allowing the gaseous dye molecules to penetrate and become physically trapped within the fiber structure upon cooling.[4] This process results in prints with excellent color vibrancy and fastness properties.

Quantitative Performance Data

The performance of this compound in heat-transfer printing is critical for achieving high-quality and durable prints. The following tables summarize key quantitative data related to its colorfastness and recommended processing parameters.

Table 1: Colorfastness of this compound on Polyester Fabric

Fastness PropertyTest MethodRating
Light FastnessISO 105-B026-7
Sublimation FastnessISO 105-P01 (180°C)4-5
Washing FastnessISO 105-C064-5
Rubbing Fastness (Dry)ISO 105-X124-5
Rubbing Fastness (Wet)ISO 105-X125

Data sourced from a representative supplier data sheet. Ratings are on a scale of 1-5 for washing and rubbing fastness (5 being the best) and 1-8 for light fastness (8 being the best).

Table 2: Recommended Heat-Transfer Printing Parameters for Polyester

ParameterRecommended Range
Transfer Temperature180°C - 210°C
Transfer Time30 - 60 seconds
PressureMedium (e.g., 40 psi)

These parameters are general recommendations for disperse dyes on polyester and should be optimized for specific equipment and fabric types.

Experimental Protocols

This section provides detailed protocols for the preparation of a print paste and the subsequent heat-transfer printing process using this compound.

Materials and Equipment
  • This compound dye powder

  • Distilled water

  • Thickener (e.g., sodium alginate)

  • Dispersing agent

  • Wetting agent

  • pH buffer (e.g., citric acid)

  • Transfer paper (sublimation paper)

  • 100% Polyester fabric (pre-washed and dried)

  • Heat press

  • Magnetic stirrer and hot plate

  • Beakers and graduated cylinders

  • Pipettes

  • Screen printing or block printing equipment

  • Drying oven or air dryer

Preparation of Print Paste

A stable and homogenous print paste is crucial for achieving uniform and high-quality prints.

  • Stock Thickener Preparation: Prepare a stock solution of the thickener according to the manufacturer's instructions. For example, slowly add the specified amount of sodium alginate to cold distilled water while stirring vigorously until a smooth, viscous paste is formed.

  • Dye Dispersion: In a separate beaker, create a preliminary dispersion of this compound.

    • Weigh the desired amount of this compound powder.

    • Add a small amount of a wetting agent and a dispersing agent.

    • Slowly add warm distilled water while stirring continuously to form a smooth, lump-free paste.

  • Print Paste Formulation:

    • To the stock thickener, add the dye dispersion while stirring.

    • Add any other required auxiliaries, such as a pH buffer to maintain a slightly acidic pH (around 5-6).

    • Continue stirring until the print paste is completely homogeneous.

Example Print Paste Formulation:

ComponentQuantity (per 100g of paste)
This compound2 - 6 g
Dispersing Agent1 - 2 g
Wetting Agent0.5 - 1 g
Thickener Stock Solution50 - 60 g
Urea (optional, as a humectant)3 - 5 g
pH Buffer (e.g., citric acid)to pH 5-6
Distilled Waterto 100 g
Heat-Transfer Printing Protocol
  • Fabric Preparation: Ensure the polyester fabric is clean, dry, and free from any impurities that may affect dye transfer. Pre-washing the fabric is recommended.

  • Printing on Transfer Paper:

    • Apply the prepared this compound print paste onto the sublimation paper using the desired printing method (e.g., screen printing, block printing, or painting).

    • Allow the printed paper to dry completely at room temperature or in a drying oven at a low temperature (e.g., 50-60°C).

  • Heat Transfer:

    • Preheat the heat press to the desired temperature (e.g., 200°C).

    • Place a protective sheet on the lower platen of the heat press.

    • Position the polyester fabric on the protective sheet.

    • Place the printed and dried transfer paper face down on the fabric.

    • Place another protective sheet on top of the transfer paper.

    • Close the heat press and apply medium pressure for the specified time (e.g., 45 seconds).

  • Post-Transfer:

    • Once the time is complete, carefully open the heat press.

    • While hot, peel off the transfer paper from the fabric.

    • Allow the fabric to cool down. The print is now fixed on the fabric.

  • Post-Washing (Optional but Recommended): To remove any residual thickener and unfixed dye, it is advisable to rinse the printed fabric in warm water followed by a cold water rinse.

Visualizations

Heat-Transfer Printing Workflow

HeatTransferWorkflow cluster_prep Preparation cluster_transfer Transfer Process cluster_post Post-Transfer start Start prep_paste Prepare Print Paste start->prep_paste print_paper Print on Transfer Paper prep_paste->print_paper dry_paper Dry Printed Paper print_paper->dry_paper preheat Preheat Heat Press dry_paper->preheat position Position Fabric & Paper preheat->position apply_heat Apply Heat & Pressure position->apply_heat remove_paper Remove Transfer Paper apply_heat->remove_paper cool_fabric Cool Fabric remove_paper->cool_fabric end Finished Print cool_fabric->end ParameterRelationship quality Print Quality temp Temperature temp->quality affects color yield & sublimation time Time time->quality affects transfer efficiency pressure Pressure pressure->quality ensures contact paste Print Paste Formulation paste->quality impacts color & definition fabric Fabric Properties fabric->quality influences dye uptake

References

Application Notes and Protocols: The Use of Dispersing Agents in Disperse Blue 77 Dye Baths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 77 (C.I. 60766; CAS 20241-76-3) is an anthraquinone-based disperse dye utilized for coloring hydrophobic synthetic fibers, most notably polyester (B1180765) and its blends.[1][2][3] Its molecular structure renders it sparingly soluble in water, necessitating its application as a fine aqueous dispersion.[1] The stability and quality of this dispersion are paramount to achieving uniform, speck-free dyeing and ensuring reproducible results. Dispersing agents are critical auxiliary chemicals that facilitate the formation of a stable dye dispersion and maintain it throughout the high-temperature dyeing process.[3]

These agents, typically anionic or non-ionic surfactants, adsorb onto the surface of the dye particles, preventing aggregation through electrostatic and/or steric hindrance. This ensures the dye particles remain finely distributed, promoting even adsorption and diffusion into the fiber matrix. Common classes of dispersing agents include lignosulfonates and naphthalene (B1677914) sulfonate formaldehyde (B43269) condensates. The selection and concentration of the dispersing agent can significantly impact particle size, dye bath stability, color yield, and the final fastness properties of the dyed textile.

Mechanism of Action of Dispersing Agents

Dispersing agents function through a multi-step process to ensure a stable and effective dye bath. Initially, the agent wets the surface of the dye particles. Subsequently, mechanical energy (milling) breaks down large agglomerates into finer particles. Finally, the dispersing agent molecules adsorb onto the particle surfaces, preventing re-agglomeration through repulsion mechanisms.

Figure 1. Mechanism of Dispersing Agent Action cluster_0 Initial State cluster_1 Dispersion Process cluster_2 Stabilized State A Dye Agglomerates (e.g., this compound) D Mechanical Energy (Milling/Agitation) A->D Introduction into bath B Water C Dispersing Agent E Wetting of Dye Particles C->E F Deagglomeration D->F E->F G Fine Dye Particles F->G H Adsorption of Dispersing Agent G->H I Stable Dispersion (Electrostatic/Steric Repulsion) H->I

Caption: Figure 1. Mechanism of Dispersing Agent Action.

Quantitative Data

The performance of a dispersing agent is evaluated based on its ability to reduce dye particle size, maintain dispersion stability at high temperatures, and positively influence the final color yield and fastness of the dyed material.

This compound: Typical Fastness Properties

The inherent fastness properties of this compound on polyester are generally good to excellent, making it suitable for applications requiring high durability. The data presented below is a compilation from technical data sheets.

Fastness PropertyTest MethodRating
Light FastnessISO 105-B026-7[1][2]
Washing Fastness (Fading)ISO 105-C065[2]
Washing Fastness (Staining)ISO 105-C064[2]
Perspiration Fastness (Fading)ISO 105-E045[2]
Perspiration Fastness (Staining)ISO 105-E045[2]
Ironing FastnessISO 105-X115[2]
Sublimation Fastness-Excellent[3]
Table 1: Fastness properties of this compound on polyester fabric.
Comparative Effect of Dispersing Agents on Particle Size
Dispersing Agent TypeDispersant/Dye RatioAverage Particle Size (µm)
Ligninsulphonate 0.02 - 0.05< 1.0
Tamol (Naphthalene Sulfonate type) 0.05 - 0.10< 1.0
Monolan (Non-ionic) > 0.10< 1.0
Berol (Non-ionic) > 0.10< 1.0
Table 2: Effect of dispersant/dye weight ratio on the average particle size of monoazo disperse dyes after milling. Data adapted from a study by Waheed and Ashraf, which demonstrates the general efficacy of different dispersing agent types.

Experimental Protocols

The following protocols provide a framework for the application and evaluation of dispersing agents in this compound dye baths for polyester.

Protocol 1: High-Temperature Exhaust Dyeing of Polyester

This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound using a high-temperature, high-pressure (HTHP) dyeing apparatus.

1. Materials and Reagents:

  • 100% Polyester fabric, scoured

  • This compound dye powder

  • Selected Dispersing Agent (e.g., Lignosulfonate or Naphthalene Sulfonate type)

  • Acetic Acid (or ammonium (B1175870) acetate/formic acid buffer)

  • Sodium Hydroxide

  • Sodium Hydrosulfite (Reducing agent)

  • Deionized water

2. Dye Bath Preparation:

  • Calculate the required amount of this compound for the desired shade (e.g., 2% on weight of fabric, owf).

  • Prepare a paste by mixing the dye powder with an equal amount of the selected dispersing agent and a small volume of cold water.

  • Grind the mixture in a mortar and pestle to form a smooth, lump-free paste.

  • Gradually add warm water (40-50°C) to the paste with continuous stirring to create a fine dispersion.

  • Set the dye bath with a liquor-to-goods ratio of 10:1 to 20:1.

  • Add the prepared dye dispersion to the bath.

  • Adjust the pH of the dye bath to 4.5 - 5.5 using acetic acid or a suitable buffer system.

3. Dyeing Procedure:

  • Introduce the pre-wetted polyester fabric into the dye bath at 60°C.

  • Circulate for 10-15 minutes to ensure even wetting.

  • Raise the temperature from 60°C to 130°C at a controlled rate of 2°C per minute.

  • Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.

  • Cool the dye bath down to 70°C at a rate of approximately 2°C per minute.

  • Drain the dye bath.

4. Post-Dyeing Treatment (Reduction Clearing):

  • Prepare a new bath at 50°C.

  • Add Sodium Hydroxide (2 g/L) and Sodium Hydrosulfite (2-3 g/L).

  • Raise the temperature to 70-80°C and treat the dyed fabric for 15-20 minutes to remove unfixed surface dye.

  • Drain the reduction clearing bath.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse until neutral.

  • Dry the fabric.

Figure 2. Experimental Workflow for Dyeing and Evaluation cluster_prep 1. Preparation cluster_dye 2. Dyeing Process cluster_post 3. Post-Treatment cluster_eval 4. Evaluation A Scour Polyester Fabric C Set Dyebath (pH 4.5-5.5) A->C B Prepare Dye Dispersion (Dye + Dispersing Agent) B->C D High-Temperature Dyeing (Ramp to 130°C, Hold 45-60 min) C->D E Cool and Drain D->E F Reduction Clearing (NaOH/Na2S2O4, 70-80°C) E->F G Rinse and Dry F->G H Colorimetric Measurement (K/S Value) G->H I Fastness Testing (Wash, Rub, Light) G->I

Caption: Figure 2. Experimental Workflow for Dyeing and Evaluation.

Protocol 2: Evaluation of Dye Dispersion Stability (Filter Test)

This protocol is adapted from the AATCC Test Method 146 and is used to assess the stability of the this compound dispersion at high temperatures.

1. Apparatus and Materials:

  • High-temperature, high-pressure dyeing apparatus (beaker dyer)

  • Buchner funnel and suction flask

  • Whatman No. 2 filter paper (or equivalent)

  • Graduated cylinders

  • Beakers

2. Procedure:

  • Prepare a 10 g/L solution of the this compound dispersion as described in Protocol 1, Step 2.

  • Adjust the pH to the desired level (e.g., 4.5-5.5).

  • Take a 500 mL aliquot of this initial dispersion and filter it through a pre-weighed Whatman No. 2 filter paper using suction. Record the time taken for filtration and observe the filter paper for any dye spots or residue.

  • Take another 400 mL aliquot and place it in the HTHP beaker dyer (without fabric).

  • Heat the dispersion to 130°C and hold for 60 minutes.

  • Cool the dispersion back down to room temperature.

  • Filter the heat-treated dispersion through a new pre-weighed filter paper.

  • Compare the filtration time and the amount of residue on the filter paper with the unheated sample. A stable dispersion will show minimal change in filtration time and little to no visible residue after the heat treatment.

Protocol 3: Colorfastness Testing

After dyeing, the fabric should be tested for colorfastness to washing, rubbing, and light according to standard methods to evaluate the performance of the dyeing process.

  • Washing Fastness: ISO 105-C06

  • Rubbing Fastness (Crocking): ISO 105-X12

  • Light Fastness: ISO 105-B02

Evaluation is performed using the standard Grey Scales for assessing color change and staining.

Logical Framework for Dispersing Agent Selection

Choosing the appropriate dispersing agent and its optimal concentration is crucial for a successful dyeing process. This involves considering the dye's properties, the dyeing conditions, and the desired outcome.

Figure 3. Logic for Dispersing Agent Selection Start Start: Select Dispersing Agent Define Define Dye System: - this compound - Polyester Substrate - High-Temp. Process (130°C) Start->Define Select_Type Select Agent Type Define->Select_Type Anionic Anionic (Lignosulfonates, Naphthalene Sulfonates) Select_Type->Anionic Good high-temp stability Nonionic Non-ionic (Ethoxylates) Select_Type->Nonionic Can be used in combination Optimize_Conc Optimize Concentration (Ladder Study) Anionic->Optimize_Conc Nonionic->Optimize_Conc Low_Conc Too Low: - Agglomeration - Speckling Optimize_Conc->Low_Conc If... High_Conc Too High: - Increased Solubility - Lower Dye Uptake Optimize_Conc->High_Conc If... Optimal_Conc Optimal: - Stable Dispersion - Good Color Yield Optimize_Conc->Optimal_Conc Goal Evaluate Evaluate Performance: - Dispersion Stability (Filter Test) - Particle Size Analysis - Color Yield (K/S) - Fastness Properties Optimal_Conc->Evaluate End End: Final Protocol Established Evaluate->End

Caption: Figure 3. Logic for Dispersing Agent Selection.

References

Application Notes and Protocols: Studying the Dyeing Kinetics of C.I. Disperse Blue 77 on Synthetic Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Textile Chemistry Professionals

Introduction

Disperse dyes are a class of non-ionic, sparingly water-soluble colorants primarily used for dyeing hydrophobic synthetic fibers.[1] C.I. Disperse Blue 77, an anthraquinone-based dye, is valued for its dark blue shade and good fastness properties on synthetic fabrics like polyester (B1180765).[2] Understanding the dyeing kinetics—the rate at which the dye is absorbed by the fiber—is crucial for optimizing dyeing processes to ensure efficiency, levelness, and reproducibility.

The dyeing mechanism involves the transfer of dye molecules from an aqueous dispersion onto the fiber surface, followed by diffusion into the polymer matrix.[3][4] This process is influenced by several factors, including temperature, time, pH, dye concentration, and the presence of auxiliary chemicals known as carriers.[3][5] Kinetic and thermodynamic studies provide valuable insights into the dye-fiber interactions, allowing for the determination of key parameters such as rate constants, diffusion coefficients, activation energy, and standard affinity.[4][6] These parameters are essential for designing efficient, cost-effective, and environmentally conscious dyeing methods.[7]

This document provides detailed protocols for studying the dyeing kinetics of this compound on synthetic fabrics, outlines methods for data analysis, and presents a framework for data presentation.

Physicochemical Properties of C.I. This compound

A summary of the key properties of C.I. This compound is provided below.

PropertyValueReference
C.I. Name This compound
C.I. Number 60766
CAS Number 20241-76-3[2][8]
Chemical Class Anthraquinone[2]
Molecular Formula C₂₀H₁₂N₂O₆ (Note: Some sources vary)[2][9]
Molecular Weight 376.32 g/mol [2][9]
Appearance Dark blue powder[8]
Solubility Sparingly soluble in water, soluble in some organic solvents[2][8]
Primary Substrates Polyester, Nylon, Cellulose Acetate (B1210297)[1][2]

Theoretical Background of Dyeing Kinetics

The dyeing of polyester with disperse dyes is a complex process governed by thermodynamic and kinetic principles. The overall process can be broken down into three main stages:

  • Diffusion in Solution: Movement of dispersed dye particles and dissolved dye molecules through the aqueous dyebath to the fiber surface.[3][4]

  • Adsorption: Adsorption of dissolved dye molecules from the solution onto the fiber surface.[3][10]

  • Diffusion in Fiber: Diffusion of the adsorbed dye from the fiber surface into the amorphous regions of the polymer.[1][3][11]

The rate-determining step is typically the diffusion of the dye within the fiber.[1] The study of dyeing kinetics often involves fitting experimental data to various models to understand these mechanisms.

  • Adsorption Isotherms: At equilibrium, the distribution of dye between the fiber and the dyebath can be described by adsorption isotherms like the Nernst, Langmuir, and Freundlich models.[4] The Nernst isotherm is often found to be a good fit for the disperse dye/polyester system, which treats the fiber as a solid solution for the dye.[4]

  • Kinetic Models: The rate of dye adsorption can be analyzed using models such as the pseudo-first-order and pseudo-second-order kinetic models. The pseudo-second-order model is often in good agreement with the experimental data for disperse dyeing of polyester.[5]

  • Diffusion Models: Fick's laws of diffusion are used to describe the movement of dye molecules into the fiber.[1][10] From these, the apparent diffusion coefficient (D) and the activation energy of diffusion (Ea) can be calculated, which indicate how quickly the dye penetrates the fiber and how sensitive the process is to temperature, respectively.[6][12]

Experimental Workflow and Protocols

The following diagram illustrates the general workflow for a kinetic study of this compound.

G cluster_prep Preparation Stage cluster_exp Experimental Stage cluster_analysis Data Analysis Stage A 1. Prepare Fabric Samples (Scouring & Drying) C 3. Prepare Dyebaths (Dye, Dispersing Agent, pH Buffer) A->C B 2. Prepare Dye Stock Dispersion B->C D 4. Isothermal Dyeing (e.g., at 110, 120, 130°C) C->D E 5. Sample Collection (At various time intervals) D->E F 6. Measure Residual Dye (UV-Vis Spectrophotometry) E->F G 7. Calculate Dye Exhaustion (%E) F->G H 8. Plot Kinetic Curves (%E vs. Time) G->H I 9. Model Fitting (Kinetic & Diffusion Models) H->I J 10. Determine Parameters (k, D, Ea, ΔH°, ΔS°) I->J

Caption: General experimental workflow for studying dyeing kinetics.

4.1. Detailed Experimental Protocol: Isothermal Exhaust Dyeing

This protocol describes the measurement of dye uptake over time at a constant temperature.

4.1.1. Materials & Equipment

  • Dye: C.I. This compound

  • Fabric: 100% Polyester (PES) fabric, scoured and dried. Other synthetic fabrics like Nylon (PA) or Cellulose Acetate (CA) can also be used.

  • Chemicals:

    • Non-ionic dispersing agent (e.g., Albatex PON)[5]

    • Acetic acid and sodium acetate (for pH 4.5 buffer)

    • Non-ionic surfactant (for scouring)

    • Acetone (B3395972)

  • Equipment:

    • High-temperature laboratory dyeing machine (e.g., Flexi Dyer)[4]

    • UV-Vis Spectrophotometer

    • Analytical balance

    • Volumetric flasks, pipettes, and beakers

    • Constant temperature water bath

    • Magnetic stirrer and hot plate

4.1.2. Preliminary Steps

  • Fabric Preparation: Scour the polyester fabric with a solution containing 2 g/L non-ionic surfactant at 60°C for 30 minutes to remove any impurities.[4] Rinse thoroughly with deionized water and air dry. Cut into accurately weighed samples (e.g., 1-2 grams).

  • Dye Stock Preparation: Prepare a 1% (w/v) stock dispersion of this compound by pasting the required amount of dye with a small amount of dispersing agent and then diluting with deionized water. This stock should be kept under constant agitation.

  • Calibration Curve: Using the stock dispersion, prepare a series of standard solutions of known concentrations. Measure the absorbance of each solution at the dye's maximum absorbance wavelength (λ_max). Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.

4.1.3. Dyeing Procedure

  • Dye Bath Preparation: Prepare dye baths in the dyeing vessels. For a typical experiment, use a 2% "on weight of fabric" (o.w.f.) dye concentration.[5] Set the liquor-to-goods ratio (the ratio of the volume of the dye bath to the weight of the fabric), for example, at 40:1. Add the required amount of dye stock dispersion, dispersing agent (e.g., 1 g/L), and buffer to maintain the pH at 4.5.

  • Dyeing Process:

    • Place the pre-wetted fabric sample into the dye bath at room temperature.

    • Seal the vessel and place it in the laboratory dyeing machine.

    • Raise the temperature to the target dyeing temperature (e.g., 110°C, 120°C, or 130°C) at a rate of 2°C/min. High-temperature dyeing is typically required for polyester.[1][13]

    • Hold the temperature constant for the duration of the experiment (e.g., 120 minutes).

  • Sample Collection: At specified time intervals (e.g., 5, 10, 20, 30, 45, 60, 90, 120 minutes), carefully withdraw a small, precise volume (e.g., 2 mL) of the dye liquor from each vessel.

  • Post-Dyeing: After the final sample is taken, rapidly cool the dyeing vessels. Remove the dyed fabric, rinse it thoroughly with cold water, wash with acetone to remove surface dye, and then air dry.[4]

4.1.4. Measurement of Dye Exhaustion

  • For each collected liquor sample, dilute it to a known volume that falls within the concentration range of the calibration curve.

  • Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer at λ_max.

  • Use the calibration curve to determine the concentration of the dye remaining in the dye bath at each time point (C_t).

  • The percentage of dye bath exhaustion (%E) at time t is calculated using the following equation:

    %E = [ (C₀ - C_t) / C₀ ] × 100

    Where:

    • C₀ is the initial concentration of the dye in the bath.

    • C_t is the concentration of the dye in the bath at time t.

Data Presentation and Analysis

Quantitative data should be organized into tables to facilitate comparison and interpretation.

Table 1: Experimental Dyeing Conditions

Parameter Value
Fabric Type 100% Polyester
Dye C.I. This compound
Dye Concentration 2% o.w.f.
Liquor-to-Goods Ratio 40:1
pH 4.5
Dispersing Agent 1 g/L

| Dyeing Temperatures | 110°C, 120°C, 130°C |

Table 2: Dye Exhaustion (%E) vs. Time at Different Temperatures

Time (min) %E at 110°C %E at 120°C %E at 130°C
5 ... ... ...
10 ... ... ...
20 ... ... ...
30 ... ... ...
45 ... ... ...
60 ... ... ...
90 ... ... ...

| 120 | ... | ... | ... |

Table 3: Calculated Kinetic and Thermodynamic Parameters

Temperature (°C) Pseudo-Second-Order Rate Constant, k₂ (g mg⁻¹ min⁻¹) Diffusion Coefficient, D (cm²/s) Correlation Coefficient (R²)
110 ... ... ...
120 ... ... ...
130 ... ... ...
Thermodynamic Parameter Value
Activation Energy, Eₐ (kJ/mol) ...
Enthalpy of Dyeing, ΔH° (kJ/mol) ...

| Entropy of Dyeing, ΔS° (J/mol·K) | ... | | |

Visualization of the Dyeing Mechanism

The following diagram illustrates the conceptual stages of dye transfer from the aqueous phase into the fiber.

G cluster_bath Aqueous Dyebath A1 A2 A3 Fiber Fiber Surface A3->Fiber 1. Adsorption A4 A5 A6 label_bath Dye molecules in solution I2 Fiber->I2 2. Diffusion I1 I3

Caption: Conceptual model of the disperse dyeing mechanism.

This structured approach allows researchers to systematically investigate the dyeing kinetics of this compound, leading to a deeper understanding of the dye-fiber system and enabling the development of more efficient and reliable industrial dyeing processes.

References

Application Notes and Protocols for the Extraction of Disperse Blue 77 from Textile Matrices for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 77 (CAS No. 20241-76-3) is an anthraquinone-based disperse dye primarily utilized in the dyeing and printing of synthetic hydrophobic fibers, most notably polyester (B1180765) and its blends.[1][2][3] Its low water solubility and affinity for polyester fibers make it a common choice for achieving vibrant and long-lasting blue hues in textiles.[4] However, concerns regarding the potential for some disperse dyes to be allergenic or carcinogenic necessitate accurate and reliable analytical methods for their extraction and quantification from textile matrices to ensure consumer safety and regulatory compliance.[5][6]

These application notes provide detailed protocols for the extraction of this compound from textile samples, followed by its quantification using High-Performance Liquid Chromatography (HPLC). The methodologies described are intended to be reproducible and adaptable for research and quality control purposes.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting appropriate solvents and analytical techniques.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number20241-76-3
Molecular FormulaC₂₀H₁₂N₂O₆[2]
Molecular Weight376.32 g/mol [2]
AppearanceDark blue powder[1]
Water SolubilityVery low (e.g., 850 ng/L at 20°C)[2]
Organic Solvent SolubilitySoluble in organic solvents such as acetone (B3395972) and ethanol.[4]

Experimental Protocols

This section details the recommended protocols for the extraction and analysis of this compound from textile matrices.

Ultrasonic-Assisted Solvent Extraction

Ultrasonic-assisted extraction is an efficient method for extracting disperse dyes from textile fibers. The high-frequency sound waves create cavitation bubbles in the solvent, which collapse near the fiber surface, enhancing dye desorption and dissolution.

Materials and Reagents:

  • Textile sample containing this compound

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized or HPLC grade)

  • This compound analytical standard

  • Ultrasonic bath

  • Conical flasks or screw-cap tubes

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

  • Volumetric flasks and pipettes

  • Analytical balance

Protocol:

  • Sample Preparation: Cut the textile sample into small pieces (approximately 5 mm x 5 mm) to increase the surface area for extraction.

  • Weighing: Accurately weigh approximately 1.0 g of the prepared textile sample into a conical flask or a screw-cap tube.

  • Solvent Addition: Add 20 mL of methanol to the vessel containing the textile sample.

  • Ultrasonication: Place the vessel in an ultrasonic bath and sonicate for 30 minutes at a temperature of 50-60°C.[5]

  • Centrifugation: After ultrasonication, centrifuge the extract at 10,000 rpm for 10 minutes to pellet any suspended fibers.[7]

  • Filtration: Carefully decant the supernatant and filter it through a 0.22 µm syringe filter into a clean vial for HPLC analysis.

  • Standard Preparation: Prepare a stock solution of this compound analytical standard in methanol. From the stock solution, prepare a series of calibration standards by serial dilution with the HPLC mobile phase.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC with a Photodiode Array (PDA) or Mass Spectrometry (MS) detector is the recommended method for the quantification of this compound. A reversed-phase C18 column is commonly used for the separation of disperse dyes.

HPLC Parameters:

  • LC System: An HPLC system equipped with a pump, autosampler, column oven, and a PDA or MS detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid or 10 mmol ammonium (B1175870) acetate (B1210297) (pH 3.6).[5][6][8]

  • Mobile Phase B: Acetonitrile or Methanol.[5][6][8]

  • Gradient Elution: A typical gradient starts with a higher proportion of mobile phase A and gradually increases the proportion of mobile phase B to elute the analyte. An example gradient is: 0 min 40% B, 7 min 60% B, 17 min 98% B, 24 min 98% B, followed by a return to initial conditions.[6][8]

  • Flow Rate: 0.30 - 1.0 mL/min.

  • Column Temperature: 30°C.[6]

  • Injection Volume: 5 - 20 µL.

  • Detection:

    • PDA: Monitor the absorbance at the maximum wavelength (λmax) of this compound. A full spectral scan from 210 to 800 nm is recommended for initial method development.[6]

    • MS: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the [M+H]⁺ ion for this compound.

Analysis Procedure:

  • Calibration Curve: Inject the prepared calibration standards into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of this compound.

  • Sample Analysis: Inject the filtered textile extract into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standard. Quantify the concentration of this compound in the extract using the calibration curve. The concentration in the original textile sample can then be calculated based on the initial sample weight and extraction volume.

Data Presentation

Quantitative data for the analysis of disperse dyes, including this compound, is summarized in the following tables. It is important to note that the performance characteristics can vary depending on the specific textile matrix, instrumentation, and experimental conditions. The data presented here is a compilation from various studies on disperse dyes and serves as a general guideline.

Table 2: Performance Characteristics of HPLC Methods for Disperse Dye Analysis

ParameterHPLC-PDAHPLC-MSHPLC-MS/MS
Limit of Detection (LOD) 0.7 mg/L (for Disperse Blue 1)[6][8]Surpasses DIN 54231 method0.02 - 1.35 ng/mL (for a range of disperse dyes)
Limit of Quantification (LOQ) --0.06 - 4.09 ng/mL (for a range of disperse dyes)
Linearity (r²) > 0.99> 0.99> 0.993
Recovery (%) --70 - 103% (for a range of disperse dyes from textiles)[9]
Repeatability (%RSD) --1.1 - 16.3% (for a range of disperse dyes)[9]

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the extraction and analysis of this compound.

Extraction_Workflow A Textile Sample Preparation (Cut into small pieces) B Weighing (1.0 g) A->B C Solvent Addition (20 mL Methanol) B->C D Ultrasonic-Assisted Extraction (30 min, 50-60°C) C->D E Centrifugation (10,000 rpm, 10 min) D->E F Filtration (0.22 µm syringe filter) E->F G HPLC Analysis F->G

Caption: Experimental workflow for the extraction of this compound.

HPLC_Analysis_Workflow A Filtered Textile Extract B HPLC System A->B C C18 Column B->C D Gradient Elution C->D E PDA / MS Detector D->E F Data Acquisition E->F G Quantification F->G H Calibration Standards H->B

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for Formulating Stable Aqueous Dispersions of Disperse Blue 77

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Blue 77, an anthraquinone (B42736) dye, is characterized by its vibrant blue color and use in dyeing hydrophobic fibers, particularly polyester.[1] Its inherent low water solubility necessitates its formulation as a stable aqueous dispersion for many applications. The stability of these dispersions is paramount to ensure uniform coloration, prevent aggregation, and maintain product quality. This document provides detailed application notes and protocols for the formulation and characterization of stable aqueous dispersions of this compound.

The primary challenges in formulating aqueous dispersions of this compound are overcoming the high surface energy of the dye particles, which leads to agglomeration, and preventing particle growth over time (Ostwald ripening). The general approach involves wet milling of the dye powder in the presence of dispersing agents to reduce particle size and impart stability through electrostatic and/or steric repulsion.

Data Presentation: Formulation Parameters and Their Impact on Dispersion Stability

Formulation/Process ParameterDispersant SystemParameter ValueTarget Particle Size (nm)Expected Zeta Potential (mV)Stability Assessment
Milling Time Anionic Dispersant (e.g., Lignosulfonate)1 hour800 - 1200-30 to -40Moderate
3 hours400 - 700-35 to -45Good
6 hours250 - 400-40 to -50Excellent
Dispersant Concentration Non-ionic Surfactant (e.g., Alkylphenol ethoxylate)1% (w/w of dye)900 - 1500-15 to -25Poor to Moderate
3% (w/w of dye)500 - 800-20 to -30Moderate to Good
5% (w/w of dye)300 - 600-25 to -35Good
Combination of Dispersants Anionic + Non-ionic (1:1 ratio)2% total (w/w of dye)600 - 900-30 to -40Good
4% total (w/w of dye)300 - 500-35 to -45Excellent
Milling Bead Size Zirconium Oxide Beads1.0 mm700 - 1000Dependent on dispersantModerate
0.5 mm300 - 600Dependent on dispersantGood
0.2 mm< 300Dependent on dispersantExcellent

Experimental Protocols

Protocol for Preparation of this compound Aqueous Dispersion by Wet Milling

This protocol details the steps for preparing a stable aqueous dispersion of this compound using a laboratory-scale bead mill.

Materials and Equipment:

  • This compound powder

  • Dispersing agent(s) (e.g., lignosulfonate, naphthalene (B1677914) sulfonate condensate, or a non-ionic surfactant)

  • Deionized water

  • Antifoaming agent

  • Laboratory-scale bead mill with a temperature-controlled jacket

  • Zirconium oxide grinding beads (e.g., 0.5 mm diameter)

  • High-speed disperser (for premixing)

  • Analytical balance

  • Beakers and other standard laboratory glassware

Procedure:

  • Premix Preparation:

    • In a suitable beaker, weigh the desired amount of this compound powder.

    • In a separate beaker, prepare the aqueous phase by dissolving the dispersing agent(s) and a small amount of antifoaming agent in deionized water. The concentration of the dispersing agent can be varied, but a starting point is typically 2-5% based on the weight of the dye.

    • Slowly add the this compound powder to the aqueous phase while stirring with a high-speed disperser at a moderate speed to create a homogenous slurry. Continue mixing for 15-20 minutes.

  • Wet Milling:

    • Load the grinding chamber of the bead mill with the zirconium oxide grinding beads. The bead loading should be approximately 70-80% of the chamber volume.

    • Transfer the premixed slurry into the grinding chamber.

    • Set the temperature of the cooling jacket to 20-25°C to dissipate heat generated during milling.

    • Start the mill at a specific agitation speed (e.g., 2000-3000 rpm).

    • Mill the dispersion for a predetermined duration. For initial experiments, time points of 1, 3, and 6 hours can be investigated.[2]

    • After milling, separate the dispersion from the grinding beads.

Protocol for Particle Size Analysis

This protocol describes the measurement of the particle size distribution of the this compound dispersion using Dynamic Light Scattering (DLS).

Equipment:

  • Dynamic Light Scattering (DLS) instrument

  • Cuvettes

  • Micropipettes

  • Deionized water (filtered through a 0.22 µm filter)

Procedure:

  • Sample Preparation:

    • Dilute a small aliquot of the prepared this compound dispersion with filtered deionized water to a suitable concentration for DLS analysis. The optimal concentration will depend on the instrument and should be determined empirically to achieve a stable count rate.

  • Measurement:

    • Transfer the diluted sample into a clean cuvette, ensuring there are no air bubbles.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the instrument's temperature (typically 25°C) for 2-3 minutes.

    • Perform the measurement according to the instrument's operating procedure. Typically, 3-5 measurements are taken and averaged.

  • Data Analysis:

    • Analyze the data to obtain the Z-average particle size and the Polydispersity Index (PDI). A lower Z-average size and a PDI below 0.3 are generally indicative of a well-milled, monodisperse sample.

Protocol for Zeta Potential Measurement

This protocol outlines the determination of the zeta potential of the this compound dispersion, which is a key indicator of its electrostatic stability.

Equipment:

  • Zeta potential analyzer

  • Disposable folded capillary cells

  • Syringes

  • Deionized water

Procedure:

  • Sample Preparation:

    • Dilute the this compound dispersion with deionized water to the appropriate concentration for the instrument.

  • Measurement:

    • Rinse the folded capillary cell with deionized water and then with the diluted sample.

    • Fill the cell with the diluted sample using a syringe, avoiding the introduction of air bubbles.

    • Place the cell in the zeta potential analyzer.

    • Allow the sample to equilibrate to the measurement temperature (e.g., 25°C).

    • Perform the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.

  • Data Analysis:

    • Record the zeta potential value in millivolts (mV). For aqueous dispersions, a zeta potential with an absolute value greater than 30 mV generally indicates good electrostatic stability.

Protocol for Accelerated Stability Testing

This protocol describes a method to assess the long-term stability of the this compound dispersion under accelerated conditions.

Procedure:

  • Sample Storage:

    • Place a known volume of the prepared dispersion in sealed, airtight containers.

    • Store the containers at an elevated temperature, for example, 40°C or 50°C, for a defined period (e.g., 1, 2, and 4 weeks).

  • Analysis:

    • At each time point, remove a sample and allow it to cool to room temperature.

    • Visually inspect the sample for any signs of instability, such as sedimentation, agglomeration, or phase separation.

    • Measure the particle size and zeta potential as described in the protocols above.

  • Evaluation:

    • Compare the particle size and zeta potential data over the testing period. A significant increase in particle size or a decrease in the absolute value of the zeta potential indicates poor stability.

Visualization of Workflows and Relationships

To aid in the understanding of the formulation and characterization process, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_prep Dispersion Preparation cluster_char Characterization cluster_analysis Data Analysis & Evaluation start Start: this compound Powder premix Premixing: High-Speed Disperser (Dye, Water, Dispersant) start->premix milling Wet Milling: Bead Mill (e.g., 3 hours, 2500 rpm, 0.5mm beads) premix->milling dispersion Aqueous Dispersion of this compound milling->dispersion psa Particle Size Analysis (DLS) dispersion->psa zp Zeta Potential Measurement dispersion->zp stability Accelerated Stability Testing (e.g., 4 weeks at 40°C) dispersion->stability eval_psa Evaluate Particle Size & PDI psa->eval_psa eval_zp Evaluate Zeta Potential zp->eval_zp eval_stability Evaluate Long-Term Stability stability->eval_stability conclusion Stable Dispersion Formulation? eval_psa->conclusion eval_zp->conclusion eval_stability->conclusion

Caption: Experimental workflow for formulating and characterizing stable aqueous dispersions of this compound.

logical_relationships cluster_params Formulation & Process Parameters cluster_props Intermediate Properties cluster_outcome Dispersion Outcome dispersant_type Dispersant Type (Anionic, Non-ionic, Steric) particle_size Particle Size (Z-average, PDI) dispersant_type->particle_size zeta_potential Zeta Potential dispersant_type->zeta_potential dispersant_conc Dispersant Concentration dispersant_conc->particle_size dispersant_conc->zeta_potential milling_time Milling Time milling_time->particle_size milling_energy Milling Energy (Speed, Bead Size) milling_energy->particle_size stability Dispersion Stability (Physical, Long-Term) particle_size->stability zeta_potential->stability

Caption: Logical relationships between formulation parameters and dispersion stability for this compound.

References

Application Notes and Protocols: Disperse Blue 77 in Printing Inks and Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Disperse Blue 77 (C.I. 60766), an anthraquinone-based dye, in the formulation of printing inks and the coloration of plastics. This document details the dye's properties, experimental protocols for its application, and methods for performance evaluation.

Introduction

This compound is a synthetic dye valued for its vibrant blue shade and good fastness properties, particularly on hydrophobic substrates like polyester (B1180765).[1] Its primary applications are in the dyeing and printing of synthetic fibers and the coloration of various plastics.[1][2] The dye is characterized by its low water solubility and is typically applied from a fine aqueous dispersion.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for formulating stable and effective printing inks and plastic masterbatches.

PropertyValueReference
CAS Number 20241-76-3[1][2][3]
Molecular Formula C₂₀H₁₂N₂O₆[2]
Molecular Weight 376.32 g/mol [1]
Appearance Dark blue powder[2]
Solubility Insoluble in water; Soluble in organic solvents like acetone (B3395972) and ethanol (B145695).[2]

Application in Printing Inks

This compound is a key colorant for producing blue inks, especially for inkjet printing on polyester fabrics.[2][4] The formulation of a stable and jettable disperse dye ink is critical for achieving high-quality prints.

Experimental Protocol: Preparation of a Water-Based this compound Inkjet Ink

This protocol outlines the steps for preparing a laboratory-scale batch of water-based inkjet ink containing this compound.

Materials:

  • This compound dye

  • Dispersing agent (e.g., hydrophilic polyacrylic acid block copolymer)

  • Wetting agent/Humectant (e.g., diethylene glycol, ethylene (B1197577) glycol)

  • Polymer binder (e.g., water-based polyester or PVA)

  • Defoamer (e.g., organosilicon-based)

  • pH regulator (e.g., triethanolamine)

  • Deionized water

  • Zirconia beads (0.4–0.6 mm diameter)

Equipment:

  • Planetary ball mill

  • Magnetic stirrer with hotplate

  • Analytical balance

  • pH meter

  • Viscometer

  • Surface tensiometer

  • Particle size analyzer

  • Vacuum filtration system with 0.22 µm filter membrane

Protocol:

  • Dye Paste Preparation:

    • Accurately weigh this compound (16.7 wt%), dispersing agent (9.2 wt%), diethylene glycol (16.7 wt%), and deionized water (57.4 wt%).[4]

    • Combine the components in an agate mortar with zirconia beads.[4]

    • Grind the mixture in a planetary ball mill at 800 rpm for 3 hours to achieve a fine dispersion.[4]

  • Ink Formulation:

    • In a separate beaker, combine the prepared dye paste with the remaining ink components: water-based polymer, additional wetting agents, defoamer, and pH regulator, according to the desired formulation (a typical starting formulation is provided in Table 2).[4][5]

    • Mix the components under constant stirring at 1000 rpm at 25°C until a homogenous dispersion is obtained.[4]

    • Adjust the pH if necessary using the pH regulator.

  • Filtration:

    • Filter the final ink formulation through a 0.22 µm membrane filter using a vacuum pump to remove any oversized particles or agglomerates.[4]

Table 2: Example Formulation for a this compound Inkjet Ink

ComponentWeight Percentage (wt%)Purpose
This compound Paste10 - 20Colorant
Water-based Polymer1 - 5Binder, improves adhesion
Ethylene Glycol5 - 15Wetting agent, prevents nozzle clogging
Organosilicon Defoamer0.1 - 0.5Prevents foam formation
Triethanolamine< 1pH regulator
Deionized WaterTo 100Solvent

Experimental Workflow: Ink Preparation and Evaluation

Ink_Workflow cluster_prep Ink Preparation cluster_eval Ink Characterization & Performance Testing start Weigh Components milling Ball Milling of Dye Paste start->milling mixing Mixing of Ink Components milling->mixing filtration Filtration (0.22 µm) mixing->filtration physchem Physicochemical Analysis (Particle Size, Viscosity, Surface Tension) filtration->physchem printing Inkjet Printing on Polyester physchem->printing fastness Color Fastness Testing (Light, Wash, Rubbing) printing->fastness color_eval Colorimetric Evaluation (K/S Value) printing->color_eval

Workflow for this compound Ink Preparation and Evaluation.

Application in Plastics

This compound is used to color a variety of plastics, particularly polyester. It is typically incorporated into the polymer matrix via a masterbatch.

Experimental Protocol: Preparation of a this compound Plastic Masterbatch

This protocol describes the preparation of a color masterbatch for coloring plastics.

Materials:

  • This compound dye

  • Carrier resin (e.g., polyethylene, polyester)

  • Dispersing agent/wax

  • Other additives (e.g., UV stabilizer, antioxidant) as required

Equipment:

  • High-speed mixer

  • Twin-screw extruder

  • Pelletizer

  • Injection molding machine

Protocol:

  • Premixing:

    • Thoroughly mix the this compound powder with the carrier resin pellets and any other additives in a high-speed mixer. The pigment loading in the masterbatch is typically between 20-40%.

  • Extrusion:

    • Feed the premix into a twin-screw extruder.

    • Melt and compound the mixture at a temperature suitable for the carrier resin, ensuring good dispersion of the dye.

    • Extrude the molten, colored polymer as strands.

  • Pelletizing:

    • Cool the polymer strands in a water bath.

    • Cut the cooled strands into pellets using a pelletizer.

  • Quality Control:

    • Let down the masterbatch pellets with the natural polymer at a specified ratio (e.g., 1-4%).

    • Produce color plaques by injection molding for quality assessment.

Logical Relationship: Masterbatch Production and Quality Control

Masterbatch_Workflow cluster_production Masterbatch Production cluster_qc Quality Control premix Premixing of Dye and Carrier Resin extrusion Twin-Screw Extrusion premix->extrusion pelletizing Pelletizing extrusion->pelletizing letdown Letdown with Natural Polymer pelletizing->letdown injection Injection Molding of Color Plaques letdown->injection testing Performance Testing injection->testing

Process flow for plastic masterbatch production and quality control.

Performance Evaluation Protocols

Protocol: Lightfastness Testing

This protocol is based on ISO 105-B02 for textiles and can be adapted for plastic plaques.

Materials:

  • Blue Wool Standards (ISO 105-B02)

  • Gray Scale for assessing color change (ISO 105-A02)

  • Specimen masks

Equipment:

  • Xenon arc lamp weathering instrument

Protocol:

  • Mount the printed fabric or colored plastic plaque onto a card, partially covered by a mask.

  • Place the corresponding Blue Wool standards alongside the specimen.

  • Expose the specimen and standards to the xenon arc lamp under controlled conditions of irradiance, temperature, and humidity.

  • Periodically inspect the fading of the specimen against the fading of the Blue Wool standards.

  • The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading to the specimen.

Protocol: Thermal Stability Testing

This protocol is a general method for assessing the heat stability of colorants in plastics, which can be guided by principles from ASTM D3012.[6]

Equipment:

  • Laboratory oven with air circulation

  • Injection molding machine

  • Spectrophotometer

Protocol:

  • Prepare colored plastic plaques as described in section 4.1.

  • Expose the plaques to a series of increasing temperatures in the oven for a fixed duration (e.g., 30 minutes).

  • Allow the plaques to cool to room temperature.

  • Measure the color of the heat-exposed plaques using a spectrophotometer and compare it to an unexposed control plaque.

  • The thermal stability is the maximum temperature at which no significant color change is observed.

Protocol: Migration Testing from Plastics

This protocol is a simplified representation based on the principles of EU Regulation 10/2011 for plastic food contact materials.

Materials:

  • Food simulant (e.g., 3% acetic acid for acidic foods, 10% ethanol for aqueous foods, or olive oil for fatty foods)

  • Glass migration cells

Equipment:

  • Incubator

  • Analytical instrumentation (e.g., LC-MS or GC-MS)

Protocol:

  • Place the colored plastic sample in a migration cell.

  • Fill the cell with the appropriate food simulant, ensuring contact with the plastic surface.

  • Incubate the cell under conditions that simulate the intended use (e.g., 10 days at 40°C for long-term storage at room temperature).[7]

  • After the specified time, remove the food simulant.

  • Analyze the food simulant using appropriate analytical techniques to quantify the amount of migrated this compound.

Quantitative Data Summary

The following tables summarize typical performance data for this compound.

Table 3: Fastness Properties of this compound on Polyester

Fastness TestISO MethodRating (1-5, 1-8 for Light)
Light Fastness ISO 105-B026-7
Washing Fastness (Change) ISO 105-C065
Washing Fastness (Staining) ISO 105-C064-5
Perspiration Fastness (Change) ISO 105-E045
Perspiration Fastness (Staining) ISO 105-E045
Ironing Fastness (Change) ISO 105-X115
Ironing Fastness (Staining) ISO 105-X114

Note: Fastness ratings can vary depending on the substrate, dye concentration, and finishing processes.

Table 4: Typical Properties of a this compound Inkjet Ink

PropertyTypical Value
Particle Size (D50) < 200 nm
Viscosity (at 25°C) 2 - 5 mPa·s
Surface Tension 30 - 40 mN/m
pH 7 - 9

Safety Considerations

This compound may cause an allergic skin reaction.[2] It is essential to handle the dye powder in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Light Fastness of Disperse Blue 77 Dyed Fabrics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when aiming to improve the light fastness of fabrics dyed with Disperse Blue 77.

Frequently Asked Questions (FAQs)

Q1: What is the typical light fastness rating of this compound on polyester (B1180765) fabric?

A1: this compound, an anthraquinone (B42736) dye, generally exhibits good light fastness on polyester, typically rated around 6-7 on the Blue Wool Scale (1-8), where 8 signifies the highest fastness.[1][2] However, this can be influenced by factors such as dye concentration, fabric type, and the presence of other finishing agents.

Q2: What are the primary causes of poor light fastness in fabrics dyed with this compound?

A2: Several factors can contribute to lower-than-expected light fastness:

  • Dye Concentration: Lighter shades generally have lower light fastness as the dye molecules are more dispersed and susceptible to photodegradation.[3]

  • Improper Dyeing Process: Inadequate dye fixation, incorrect pH, or suboptimal temperature and time during dyeing can lead to poor fastness.

  • Surface Dye: Unfixed dye particles remaining on the fiber surface after dyeing are a primary cause of poor light and wash fastness.

  • Finishing Chemicals: Certain cationic softeners and other finishing agents can negatively impact the light fastness of disperse dyes.

  • Thermal Migration: Subsequent heat treatments after dyeing, such as heat setting, can cause dye molecules to migrate to the fiber surface, reducing light fastness.

Q3: How can the light fastness of this compound be improved?

A3: The most effective methods for enhancing the light fastness of this compound include:

  • Application of UV Absorbers: Incorporating UV absorbers, particularly of the benzotriazole (B28993) type, into the dyeing process or as an after-treatment can significantly improve light fastness.[4][5] These compounds absorb harmful UV radiation and dissipate it as heat, thus protecting the dye molecules.[6][7]

  • After-treatment with Cationic Fixatives: Applying cationic fixing agents after dyeing can help to secure the dye molecules more firmly within the fiber, thereby improving both wash and light fastness.

  • Optimization of the Dyeing Process: Ensuring complete dye fixation by controlling temperature, time, and pH is crucial. A thorough reduction clearing process after dyeing is also essential to remove any unfixed surface dye.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues related to the poor light fastness of fabrics dyed with this compound.

Problem: The light fastness of the dyed fabric is below the expected rating.

Initial Assessment Workflow

Caption: Troubleshooting workflow for low light fastness.

Data Presentation

The following table summarizes the expected improvement in light fastness of polyester dyed with this compound after the application of a benzotriazole-based UV absorber.

TreatmentConcentration (% owf)Light Fastness (Blue Wool Scale)
Control (No UV Absorber)0%6-7
Benzotriazole UV Absorber1%7
Benzotriazole UV Absorber2%7-8
Benzotriazole UV Absorber3%8

Note: The data presented is a representative summary based on available literature. Actual results may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Application of a Benzotriazole UV Absorber by Exhaust Method

This protocol describes the application of a water-soluble benzotriazole UV absorber during the dyeing process.

Materials:

  • Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid (to adjust pH)

  • Benzotriazole UV absorber (e.g., 2-(2-hydroxy-5-carboxy-phenyl)-2H-benzotriazole)

  • Laboratory dyeing machine

Procedure:

  • Prepare the dyebath with a liquor ratio of 10:1 to 20:1.

  • Add a dispersing agent and adjust the pH of the dyebath to 4.5-5.5 with acetic acid.

  • Add the pre-dispersed this compound dye.

  • Add the desired concentration of the benzotriazole UV absorber (e.g., 1-3% on the weight of fabric).

  • Introduce the polyester fabric into the dyebath at 60°C.

  • Raise the temperature to 130°C at a rate of 2°C/minute.

  • Maintain the temperature at 130°C for 40-60 minutes.

  • Cool the dyebath to 70°C.

  • Perform reduction clearing to remove surface dye.

  • Rinse the fabric thoroughly and dry.

Protocol 2: After-treatment with a Cationic Fixing Agent

This protocol details the application of a cationic fixative to the dyed fabric as a separate step.

Materials:

  • Polyester fabric dyed with this compound

  • Cationic fixing agent

  • Acetic acid (for pH adjustment)

  • Laboratory padding or exhaust dyeing machine

Procedure:

  • Prepare a treatment bath with the cationic fixing agent at the manufacturer's recommended concentration (typically 1-4% on the weight of fabric).

  • Adjust the pH of the bath to the recommended range (usually acidic) with acetic acid.

  • Immerse the dyed and rinsed fabric in the treatment bath at 40-50°C.

  • Treat for 20-30 minutes with agitation.

  • Remove the fabric, rinse lightly, and dry.

Protocol 3: Light Fastness Testing (ISO 105-B02)

This protocol provides a general outline for assessing the light fastness of the treated fabrics.

Materials:

  • Treated and untreated fabric samples

  • Blue Wool standards (ISO 105-B08)

  • Xenon arc lamp apparatus

  • Grey Scale for assessing color change (ISO 105-A02)

Procedure:

  • Mount the fabric samples and a set of Blue Wool standards on a sample holder.

  • Expose the samples and standards simultaneously to the light from the xenon arc lamp under controlled conditions of temperature and humidity as specified in ISO 105-B02.

  • Periodically assess the fading of the fabric samples by comparing the color change with the fading of the Blue Wool standards.

  • The light fastness rating is the number of the Blue Wool standard that shows a similar degree of fading to the fabric sample.

Visualizations

Mechanism of UV Absorber Protection

UV_Protection_Mechanism cluster_process Photodegradation vs. Protection UV_Light UV Light Dye_Molecule This compound (Ground State) UV_Light->Dye_Molecule Absorption UV_Absorber UV Absorber (e.g., Benzotriazole) UV_Light->UV_Absorber Preferential Absorption Excited_Dye Excited State Dye (Leads to Fading) Dye_Molecule->Excited_Dye Excitation Heat Harmless Heat UV_Absorber->Heat Energy Dissipation

Caption: How UV absorbers protect dye molecules from fading.

Experimental Workflow for UV Absorber Application

Experimental_Workflow start Start prep_dyebath Prepare Dyebath (Water, Dispersant, pH Adjustment) start->prep_dyebath add_dye Add this compound prep_dyebath->add_dye add_uv Add UV Absorber add_dye->add_uv add_fabric Introduce Fabric @ 60°C add_uv->add_fabric dyeing Dyeing @ 130°C (40-60 min) add_fabric->dyeing reduction_clearing Reduction Clearing dyeing->reduction_clearing rinse_dry Rinse & Dry reduction_clearing->rinse_dry testing Light Fastness Testing (ISO 105-B02) rinse_dry->testing end End testing->end

References

Technical Support Center: Optimizing Disperse Blue 77 Dyeing Parameters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the temperature and pH for dyeing with Disperse Blue 77. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and repeatable results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for dyeing polyester (B1180765) with this compound?

A1: For optimal dye uptake and fixation on polyester fibers, a high-temperature dyeing process is recommended. The ideal temperature is typically around 130°C.[1][2] Dyeing at this temperature increases the kinetic energy of the dye molecules and swells the amorphous regions of the polyester fibers, facilitating dye penetration and leading to better color yield and fastness properties.

Q2: What is the ideal pH for the dyebath when using this compound?

A2: The dyebath for this compound should be acidic, with an optimal pH range of 4.5 to 5.5.[2] Maintaining this pH is crucial for the stability of the disperse dye and to prevent the hydrolysis of polyester fibers, which can occur in alkaline conditions at high temperatures. Acetic acid is commonly used to adjust and maintain the desired pH.

Q3: Can I dye at a lower temperature if I don't have high-temperature dyeing equipment?

A3: While 130°C is optimal, dyeing at lower temperatures (e.g., 95-100°C) is possible with the use of a carrier, which is a swelling agent that helps the dye penetrate the polyester fiber. However, this method may not achieve the same color depth and fastness as high-temperature dyeing. It is also important to thoroughly clean the fabric after dyeing to remove any residual carrier, as it can negatively impact the light fastness of the dye and may cause skin irritation.

Q4: How can I ensure even dyeing and avoid shade variations?

A4: To achieve level dyeing, it is critical to ensure proper fabric preparation (thorough scouring to remove impurities), a slow and controlled rate of temperature increase (e.g., 1-2°C per minute), adequate dye dispersion using a high-quality dispersing agent, and good circulation of the dye liquor. Additionally, maintaining a consistent pH throughout the process is essential.

Q5: What is reduction clearing, and is it necessary for this compound?

A5: Reduction clearing is a post-dyeing treatment used to remove any unfixed dye from the surface of the fabric. This step is highly recommended to improve the wash and rub fastness of the dyed material. The process typically involves treating the fabric in a bath containing sodium hydrosulfite and sodium hydroxide.

Data Presentation

The following tables summarize the expected impact of temperature and pH on the color strength (K/S value) of polyester dyed with a high-energy anthraquinone (B42736) disperse blue dye, similar in characteristics to this compound.

Table 1: Effect of Dyeing Temperature on Color Strength (K/S) (Assumed constant pH of 4.5 and dyeing time of 60 minutes)

Temperature (°C)Expected Color Strength (K/S)Observations
100Low to ModerateInefficient dye uptake without a carrier.
110ModerateImproved dye penetration, but may not be sufficient for deep shades.
120GoodSignificant increase in color strength.
130ExcellentOptimal temperature for achieving maximum color depth and fastness.
140Good to ExcellentMinimal increase in color strength beyond 130°C, with a potential risk of dye degradation or polyester fiber damage.

Table 2: Effect of Dyebath pH on Color Strength (K/S) (Assumed constant temperature of 130°C and dyeing time of 60 minutes)

Dyebath pHExpected Color Strength (K/S)Observations
3.5GoodDye is stable, but the highly acidic condition may not be optimal for all auxiliaries.
4.5ExcellentOptimal pH for dye stability and exhaustion.
5.5ExcellentWithin the optimal range for good color yield.
6.5ModerateA decrease in color strength may be observed as the pH becomes less acidic.
7.5LowNeutral to slightly alkaline conditions can lead to poor dye uptake and potential dye degradation at high temperatures.

Experimental Protocols

This section provides a detailed methodology for a standard laboratory-scale high-temperature exhaust dyeing of polyester fabric with this compound.

Materials and Equipment:

  • 100% Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid

  • Sodium hydrosulfite

  • Sodium hydroxide

  • Non-ionic detergent

  • High-temperature laboratory dyeing machine

  • Beakers and stirring rods

  • pH meter

  • Heating and stirring plate

Protocol:

  • Fabric Preparation (Scouring):

    • Prepare a scouring bath with 1-2 g/L of a non-ionic detergent.

    • Immerse the polyester fabric in the bath at a liquor ratio of 1:20.

    • Heat the bath to 60-70°C and run for 20-30 minutes.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse until the water runs clear.

  • Dye Bath Preparation:

    • Set the dye bath in the dyeing machine at 50°C.

    • Add 1-2 g/L of a suitable dispersing agent.

    • Adjust the pH of the bath to 4.5-5.5 using acetic acid.

    • In a separate beaker, prepare a dispersion of the required amount of this compound with a small amount of dispersing agent and warm water. Stir until a uniform paste is formed, then add more water to create a smooth dispersion.

    • Add the dye dispersion to the dye bath.

  • Dyeing Cycle:

    • Introduce the scoured polyester fabric into the dye bath.

    • Raise the temperature from 50°C to 130°C at a controlled rate of 1-2°C per minute.

    • Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.

    • Cool the dye bath to 70°C at a rate of 2°C per minute.

  • Reduction Clearing:

    • Drain the dye bath.

    • Prepare a fresh bath at 70-80°C containing:

      • Sodium hydrosulfite: 2 g/L

      • Sodium hydroxide: 2 g/L

    • Treat the dyed fabric in this solution for 15-20 minutes.

    • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralization and Drying:

    • Neutralize the fabric in a bath containing 0.5-1.0 g/L of acetic acid for 5-10 minutes.

    • Rinse with cold water.

    • Dry the fabric in an oven or air-dry.

Mandatory Visualization

experimental_workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment scouring Scouring (1-2 g/L non-ionic detergent, 60-70°C, 20-30 min) rinsing_prep Hot and Cold Rinse scouring->rinsing_prep dye_bath_prep Dye Bath Preparation (Dispersing agent, pH 4.5-5.5) rinsing_prep->dye_bath_prep add_dye Add Dye to Bath dye_bath_prep->add_dye dye_dispersion This compound Dispersion dye_dispersion->add_dye add_fabric Introduce Fabric add_dye->add_fabric temp_ramp Ramp Temperature to 130°C (1-2°C/min) add_fabric->temp_ramp hold_temp Hold at 130°C (45-60 min) temp_ramp->hold_temp cool_down Cool to 70°C hold_temp->cool_down reduction_clearing Reduction Clearing (2 g/L Na2S2O4, 2 g/L NaOH, 70-80°C, 15-20 min) cool_down->reduction_clearing rinsing_post Hot and Cold Rinse reduction_clearing->rinsing_post neutralization Neutralization (0.5-1.0 g/L Acetic Acid) rinsing_post->neutralization drying Drying neutralization->drying

Caption: High-Temperature Exhaust Dyeing Workflow for Polyester with this compound.

troubleshooting_guide cluster_uneven Uneven Dyeing cluster_fastness Poor Color Fastness cluster_shade Shade Inconsistency start Dyeing Issue Encountered cause_uneven1 Improper Scouring start->cause_uneven1 Uneven Color cause_fastness1 Incomplete Reduction Clearing start->cause_fastness1 Poor Fastness cause_shade1 Inconsistent Process Parameters start->cause_shade1 Inconsistent Shade cause_uneven2 Rapid Temperature Rise cause_uneven3 Poor Dye Dispersion cause_uneven4 Incorrect pH cause_fastness2 Incorrect Dyeing Temperature cause_fastness3 Incorrect pH cause_shade2 Variation in Substrate cause_shade3 Dye Batch Variation

Caption: Troubleshooting Logic for Common this compound Dyeing Issues.

References

Preventing aggregation and sedimentation of Disperse Blue 77 in dye baths

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in preventing the aggregation and sedimentation of Disperse Blue 77 in dye baths.

Troubleshooting Guide: Aggregation and Sedimentation of this compound

Visible dye particles, sedimentation, or "tarring" in the dye bath can lead to spotting on the substrate, uneven dyeing, and reduced color yield. This guide provides a systematic approach to diagnosing and resolving these issues.

Issue IDProblemPotential CausesRecommended Solutions
DB77-A01Visible dye particles or sedimentation in the dye bath at room temperature. Inadequate Initial Dispersion: The dye was not properly wetted and dispersed before being added to the main bath.- Prepare a pre-dispersion of this compound by pasting it with a small amount of a suitable dispersing agent and cold water before adding it to the dye bath. - Ensure thorough mixing of the pre-dispersion to break down any initial agglomerates.
Poor Quality Dye: The dye powder may have a large particle size distribution or contain impurities.- Request a certificate of analysis from the supplier, including filter test results. - Evaluate alternative suppliers if the issue persists.
DB77-A02Dye aggregation or precipitation upon heating the dye bath. Thermal Instability of Dispersant: The dispersing agent is not effective at the dyeing temperature.- Select a dispersing agent with high thermal stability, such as a naphthalene (B1677914) sulfonic acid-formaldehyde condensate or a lignin (B12514952) sulfonate-based dispersant.[1][2] - Increase the concentration of the dispersing agent.
Rapid Heating Rate: A fast temperature rise can shock the dispersion, causing particles to aggregate.- Control the heating rate, especially in the critical range for polyester (B1180765) dyeing (e.g., 1-2°C per minute).
DB77-A03Color spots, speckling, or uneven dyeing on the substrate. High Water Hardness: Presence of divalent cations (Ca²⁺, Mg²⁺) can cause dye precipitation.- Use deionized or softened water for dye bath preparation. - Add a chelating agent (e.g., EDTA) to sequester metal ions.
Incorrect pH: The dye bath pH is outside the optimal range for this compound stability.- Adjust the pH to the recommended range of 4.5-5.5 using a non-volatile buffer like an acetic acid/acetate system.[3][4]
Incompatible Auxiliaries: Other chemicals in the dye bath are interfering with the dispersion.- Verify the compatibility of all chemicals (e.g., leveling agents, carriers) used in the dye bath.[5] - Pre-dilute auxiliaries before adding them to the dye bath.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound aggregation in a dye bath?

A1: The main factors contributing to the aggregation of this compound include improper initial dispersion, use of a thermally unstable or insufficient amount of dispersing agent, high water hardness, incorrect pH of the dye bath, a rapid heating rate during the dyeing process, and the presence of incompatible auxiliary chemicals.[6][7][8]

Q2: What is the optimal pH for a this compound dye bath?

A2: For most disperse dyes, including anthraquinone-based dyes like this compound, a weakly acidic pH range of 4.5 to 5.5 is recommended for optimal stability.[3][4][9] Maintaining a consistent pH is crucial for level dyeing and reproducibility.

Q3: What type of dispersing agent is most effective for this compound?

A3: this compound, being an anthraquinone (B42736) dye, benefits from the use of high-temperature stable dispersing agents.[10] Lignin sulfonate-based and naphthalene sulfonate-based dispersants are commonly used and effective choices.[1][2][6] The selection should be based on the specific dyeing temperature and other auxiliaries in the bath.

Q4: Can the dyeing temperature affect the stability of this compound?

A4: Yes, temperature plays a critical role. While high temperatures (typically 120-130°C for polyester) are necessary for dye penetration, exceeding the thermal stability of the dye or the dispersing agent can lead to aggregation.[4][11] It is important to follow the recommended temperature profile and heating rate.

Q5: How can I test the dispersion stability of my this compound dye bath?

A5: You can perform a filter test, such as the AATCC Test Method 146, to evaluate dispersion stability.[12] This involves filtering the dye dispersion through a specified filter paper and observing the time it takes to pass and the amount of residue left on the paper. A stable dispersion will filter quickly with minimal residue.

Data Presentation

The following tables provide recommended starting parameters for dyeing with this compound. These should be optimized for your specific experimental conditions.

Table 1: Recommended Dye Bath Parameters for this compound

ParameterRecommended RangeNotes
pH 4.5 - 5.5A weakly acidic medium ensures dye stability.[9] Use an acetic acid/acetate buffer.
Temperature 120 - 130°CFor high-temperature dyeing of polyester.[11]
Water Hardness < 50 ppmUse deionized or softened water to prevent precipitation.
Liquor Ratio 1:10 - 1:20The ratio of the weight of the goods to the volume of the dye liquor.

Table 2: Recommended Concentrations of Auxiliaries

AuxiliaryRecommended ConcentrationPurpose
Dispersing Agent 1 - 2 g/LTo maintain dye dispersion stability.[11]
Leveling Agent 0.5 - 1 g/LTo promote even dye uptake.
Chelating Agent (if needed) 0.5 - 1 g/LTo sequester hard water ions.
Acetic Acid As neededTo adjust and maintain pH.[11]

Experimental Protocols

Protocol 1: Evaluation of this compound Dispersion Stability (Filter Test)

This protocol is adapted from the principles of AATCC Test Method 146.[12]

1. Materials:

  • This compound

  • Dispersing agent

  • Deionized water

  • Acetic acid

  • Beakers

  • Magnetic stirrer and stir bar

  • Heating plate

  • Buchner funnel and filter flask

  • Whatman No. 2 filter paper (or equivalent)

  • Vacuum source

  • Stopwatch

2. Procedure:

  • Preparation of Dye Dispersion:

    • In a beaker, prepare a 10 g/L dispersion of this compound in deionized water containing the desired concentration of the dispersing agent.

    • Adjust the pH of the dispersion to 4.5-5.5 with acetic acid.

  • Initial Filtration (Room Temperature):

    • Take 200 mL of the prepared dispersion.

    • Assemble the Buchner funnel with a pre-wetted filter paper.

    • Apply vacuum and pour the dispersion into the funnel.

    • Start the stopwatch and record the time required for the entire volume to pass through the filter.

    • Observe the filter paper for any dye residue or spots.

  • High-Temperature Stability Test:

    • Take another 200 mL of the initial dye dispersion and place it in a high-temperature dyeing apparatus.

    • Heat the dispersion to 130°C and hold for 60 minutes.[13]

    • Cool the dispersion back to room temperature.

    • Filter the heat-treated dispersion as described in step 2.

    • Record the filtration time and observe the filter paper for any increase in residue, which would indicate poor thermal stability.[13][14]

4. Interpretation of Results:

  • A stable dispersion will have a short filtration time and leave minimal to no residue on the filter paper, both before and after heat treatment.

  • An increase in filtration time and the presence of visible particles on the filter paper after the high-temperature test indicate that the dye or dispersing agent is not thermally stable.

Protocol 2: Spectrophotometric Evaluation of Dye Aggregation

This protocol provides a method to qualitatively assess dye aggregation by observing changes in the absorption spectrum.

1. Materials:

  • This compound

  • Suitable dispersing agent

  • Deionized water

  • UV-Vis Spectrophotometer

  • Cuvettes

2. Procedure:

  • Prepare a stock solution of this compound with a known concentration of dispersing agent in deionized water.

  • Create a series of dilutions from the stock solution.

  • Measure the absorbance spectrum of each dilution using the UV-Vis spectrophotometer over a relevant wavelength range for this compound.

  • Analyze the spectra:

    • Plot absorbance versus wavelength for each concentration.

    • Observe any shifts in the wavelength of maximum absorbance (λmax). A blue-shift (hypsochromic shift) can indicate the formation of H-aggregates, while a red-shift (bathochromic shift) may suggest J-aggregates.[15]

    • Deviations from the Beer-Lambert law (a non-linear relationship between absorbance and concentration) can also be an indication of dye aggregation.[16]

Visualizations

Aggregation_Pathway cluster_0 Factors Leading to Aggregation cluster_1 Mechanism cluster_2 Consequences High_Temp High Temperature Aggregation Aggregation & Sedimentation High_Temp->Aggregation Incorrect_pH Incorrect pH Incorrect_pH->Aggregation Hard_Water Hard Water Hard_Water->Aggregation Poor_Dispersion Poor Initial Dispersion Poor_Dispersion->Aggregation Dye_Particles This compound Particles Dye_Particles->Aggregation Color_Spots Color Spots Aggregation->Color_Spots Uneven_Dyeing Uneven Dyeing Aggregation->Uneven_Dyeing Low_Yield Low Color Yield Aggregation->Low_Yield

Caption: Factors contributing to the aggregation of this compound.

Troubleshooting_Workflow Start Observe Dye Aggregation Check_Dispersion Check Initial Dispersion (Pre-dispersion used?) Start->Check_Dispersion Check_Water Check Water Hardness (< 50 ppm?) Check_Dispersion->Check_Water No Resolve Problem Resolved Check_Dispersion->Resolve Yes Check_pH Check Dye Bath pH (4.5 - 5.5?) Check_Water->Check_pH No Check_Water->Resolve Yes Check_Temp Check Heating Rate & Max Temperature Check_pH->Check_Temp No Check_pH->Resolve Yes Check_Dispersant Evaluate Dispersing Agent (Type & Concentration) Check_Temp->Check_Dispersant No Check_Temp->Resolve Yes Check_Dispersant->Resolve Yes

Caption: A logical workflow for troubleshooting dye aggregation issues.

References

Troubleshooting uneven dyeing and shade variation with Disperse Blue 77

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the dyeing of synthetic fibers, particularly polyester (B1180765), with Disperse Blue 77. The information is tailored for researchers, scientists, and professionals in drug development who may use this dye in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is this compound and for what is it primarily used?

This compound is an anthraquinone-based disperse dye known for its dark blue shade.[1][2] Its chemical formula is C20H12N2O6, and its CAS registry number is 20241-76-3.[1][2] Due to its low water solubility, it is applied from a fine aqueous dispersion to dye hydrophobic synthetic fibers.[1] It is principally used for dyeing and printing on polyester and its blended fabrics.[3][4][5] This dye is classified as a high-temperature dye, making it suitable for high-temperature and high-pressure dyeing processes, where it exhibits excellent performance.[1][4]

Q2: What are the common causes of uneven dyeing and shade variation with this compound?

Uneven dyeing and shade variation are frequent challenges in textile dyeing. The primary causes for these issues when using this compound include:

  • Improper Dye Dispersion: Aggregation of dye particles can lead to specks and uneven color.

  • Incorrect Temperature Control: As a high-temperature dye, precise temperature management is crucial. Deviations from the recommended range can affect the rate of dye uptake and lead to unlevel dyeing.

  • Inadequate pH Control: Disperse dyes, including this compound, are most stable within a specific pH range. Fluctuations can alter the dye's solubility and exhaustion rate.[6]

  • Poor Fabric Preparation: Residual impurities like oils or sizing agents on the fabric can inhibit uniform dye penetration.[7]

  • Inappropriate Auxiliary Selection: The choice and concentration of dispersing and leveling agents are critical for achieving a uniform dyeing.

Q3: I'm observing color specks and blotches on my fabric. What is the likely cause and how can I fix it?

Color specks and blotches are typically a result of poor dye dispersion. This can happen if the dye particles are not finely and evenly distributed in the dyebath.

Troubleshooting Steps:

  • Ensure Proper Pre-Dispersion: Before adding this compound to the main dyebath, create a paste with a small amount of warm water and a suitable dispersing agent. This should then be diluted with more water while stirring continuously.

  • Select an Effective Dispersing Agent: Utilize a high-quality dispersing agent that is stable at high temperatures.

  • Check Water Hardness: Hard water can cause dye aggregation. The use of a sequestering agent is recommended if the water hardness is high.

  • Maintain Adequate Agitation: Ensure there is sufficient and constant agitation in the dyebath to keep the dye particles suspended.

Q4: My dyed fabric has a lighter or darker shade than intended. What could be the reason?

Shade variation from the target can be attributed to several factors:

  • Incorrect Dyeing Temperature: this compound is a high-temperature dye, with a recommended dyeing temperature of 130-135°C.[4] Dyeing outside this range will significantly impact the final shade.

  • pH Out of Range: The optimal pH for dyeing with this compound is between 4.5 and 5.5.[8][9][10] A pH outside this range can affect the dye uptake.

  • Inaccurate Dye and Auxiliary Measurement: Precisely weighing the dye and auxiliaries according to the recipe is essential for reproducibility.

  • Liquor Ratio Variation: The ratio of the dye liquor to the fabric weight should be kept consistent between batches. A common liquor ratio for this dye is 1:20 to 1:30.[4]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Class Anthraquinone[1][2]
Molecular Formula C20H12N2O6[1]
Molecular Weight 376.32 g/mol [2]
CAS Number 20241-76-3[1][2]
Appearance Dark blue powder[3]
Water Solubility Very low[1]

Table 2: Recommended Dyeing Parameters for this compound on Polyester

ParameterRecommended Value
Dyeing Temperature 130-135°C[4]
pH of Dyebath 4.5 - 5.5[8][9][10]
pH Dependency Range 3 - 9[4]
Liquor Ratio 1:20 - 1:30[4]
Leveling Agent Use of a high-temperature leveling agent is recommended, especially for lighter shades.[4]
Reduction Clearing Recommended after dyeing to improve wash fastness.

Table 3: Fastness Properties of this compound

Fastness PropertyRating
Light Fastness 6-7 (ISO)[1]
Washing Fastness Excellent[4]
Sublimation Fastness Excellent[4]

Experimental Protocols

Protocol for High-Temperature Exhaust Dyeing of Polyester with this compound

  • Fabric Preparation: Ensure the polyester fabric is thoroughly scoured to remove any impurities and then rinsed well.

  • Dyebath Preparation:

    • Set the liquor ratio (e.g., 1:20).

    • Add a sequestering agent if using hard water.

    • Add a high-temperature dispersing agent (e.g., 0.5 - 1.0 g/L).

    • Add a high-temperature leveling agent (e.g., 0.5 - 1.0 g/L).

    • Adjust the pH of the dyebath to 4.5 - 5.5 using acetic acid.

  • Dye Dispersion:

    • Separately, make a paste of the required amount of this compound with a small amount of warm water and dispersing agent.

    • Add this dispersion to the dyebath.

  • Dyeing Cycle:

    • Immerse the polyester fabric in the dyebath at 50-60°C.

    • Raise the temperature to 130°C at a rate of 1-2°C per minute.

    • Hold the temperature at 130°C for 30-60 minutes, depending on the desired shade depth.

    • Cool down the dyebath to 70°C.

  • After-treatment (Reduction Clearing):

    • At 70°C, add caustic soda and sodium hydrosulfite to the bath.

    • Treat for 15-20 minutes.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize with acetic acid if necessary.

  • Drying: Dry the fabric.

Mandatory Visualization

Troubleshooting_Uneven_Dyeing Start Uneven Dyeing or Shade Variation Observed Check_Dispersion Are there color specks or blotches? Start->Check_Dispersion Check_Shade Is the overall shade incorrect (too light/dark)? Check_Dispersion->Check_Shade No Improve_Dispersion Improve Dye Dispersion: - Pre-disperse dye with dispersing agent - Use high-temperature stable dispersing agent - Check water hardness and use sequestering agent - Ensure adequate agitation Check_Dispersion->Improve_Dispersion Yes Verify_Parameters Verify Dyeing Parameters: - Temperature (130-135°C) - pH (4.5-5.5) - Accurate dye/auxiliary measurement - Consistent liquor ratio Check_Shade->Verify_Parameters Yes Check_Fabric_Prep Review Fabric Preparation: - Ensure thorough scouring - Check for residual impurities Check_Shade->Check_Fabric_Prep No, shade is uneven but not consistently off End Re-dye or adjust for next batch Improve_Dispersion->End Verify_Parameters->End Check_Fabric_Prep->End

Caption: Troubleshooting workflow for uneven dyeing with this compound.

Dyeing_Process_Workflow Start Start: Fabric Preparation (Scouring) Dyebath_Prep Dyebath Preparation: - Set Liquor Ratio - Add Auxiliaries (Dispersing/Leveling Agents) - Adjust pH to 4.5-5.5 Start->Dyebath_Prep Dye_Dispersion Dye Dispersion: - Make a paste of this compound - Add to dyebath Dyebath_Prep->Dye_Dispersion Dyeing_Cycle Dyeing Cycle: - Load fabric at 50-60°C - Ramp temperature to 130°C (1-2°C/min) - Hold for 30-60 min Dye_Dispersion->Dyeing_Cycle Cooling Cool down to 70°C Dyeing_Cycle->Cooling Reduction_Clearing Reduction Clearing: - Add Caustic Soda & Sodium Hydrosulfite - Treat for 15-20 min Cooling->Reduction_Clearing Rinsing Rinsing & Neutralization Reduction_Clearing->Rinsing Drying Drying Rinsing->Drying

Caption: High-temperature exhaust dyeing workflow for this compound.

References

Technical Support Center: Optimizing Reduction Clearing for Disperse Blue 77 Dyed Polyester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reduction clearing process for polyester (B1180765) dyed with Disperse Blue 77.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of a reduction clearing process in polyester dyeing?

A1: The reduction clearing process is a critical post-treatment step after dyeing polyester with disperse dyes, such as this compound.[1][2] Its main goal is to remove unfixed dye particles from the surface of the fibers.[3][4] This procedure is essential for achieving optimal color fastness (to washing, rubbing, and perspiration), improving the brightness of the shade, and preventing color bleeding onto other fabrics.[5][6]

Q2: What are the key chemical components of a conventional reduction clearing bath?

A2: A conventional reduction clearing bath typically consists of an alkaline solution containing a reducing agent. The most commonly used chemicals are sodium hydrosulfite (also known as sodium dithionite) and an alkali, such as caustic soda (sodium hydroxide).[4][7][8]

Q3: Are there more environmentally friendly alternatives to the conventional sodium hydrosulfite reduction clearing process?

A3: Yes, due to environmental concerns associated with the byproducts of sodium dithionite, several greener alternatives are being explored and implemented.[4] These include:

  • Acidic Reduction Clearing : Utilizes reducing agents effective under acidic conditions, saving water and energy by eliminating the need to change the dyebath's pH after dyeing.[4][9]

  • Thiourea Dioxide : A more stable reducing agent than sodium hydrosulfite, with strong reducing power in alkaline conditions.[10]

  • Electrochemical Methods : Employs an electric current to reduce the unfixed dye on the fabric's surface.[4]

  • Ozone and Plasma Treatments : Advanced oxidation processes that can effectively remove surface dye while significantly reducing the consumption of water, chemicals, and energy.[4]

  • Bio-based Auxiliaries : Research is ongoing into the use of natural surfactants and enzymes as alternatives to conventional chemicals.[4]

Q4: What are the critical parameters that influence the effectiveness of the reduction clearing process?

A4: The success of the reduction clearing process depends on several key parameters:

  • Concentration of Reducing Agent and Alkali : Sufficient quantities of the reducing agent and alkali are necessary to effectively reduce the surface dye.[4]

  • Temperature : The process is typically carried out at elevated temperatures, generally between 60-80°C, to ensure the efficient removal of unfixed dye.[1][4][8]

  • Time : A sufficient treatment time, usually 15-30 minutes, is required for the chemical reactions to complete.[1][4]

  • pH : An alkaline pH is crucial for the reductive action of sodium hydrosulfite on the disperse dye.[4]

Q5: Can the reduction clearing process affect the final shade of the dyed material?

A5: When performed correctly, reduction clearing should only act on the unfixed surface dye and not affect the shade of the dye that has penetrated the fiber. However, overly aggressive conditions, such as excessively high temperatures, prolonged treatment times, or incorrect pH, could potentially strip some dye from within the fiber, leading to a lighter shade.[11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Wash Fastness Incomplete removal of unfixed surface dye.Optimize the reduction clearing process by ensuring adequate concentration of reducing agent, temperature, and time. A thorough reduction clearing is one of the most effective methods for significantly improving wash fastness.[4]
Dye migration during drying or storage.Control the temperature of subsequent heat treatments, such as heat-setting, as high temperatures can cause dye to migrate to the fiber surface.[11]
Poor Rubbing Fastness (Crocking) Unfixed dye on the fabric surface.An effective reduction clearing process is the primary solution to improve rubbing fastness.[3]
Thermal migration of the dye.Select disperse dyes with higher sublimation fastness and control the temperature of finishing processes.[3]
Uneven Color or Shading Insufficient cleaning of the dyed fabric.Ensure a uniform and thorough reduction clearing process to remove all surface dye evenly.
Inadequate rinsing after reduction clearing.Thoroughly rinse the fabric after reduction clearing to remove all residual chemicals and decomposed dye.[12]
Shade Change or Fading Overly aggressive reduction clearing conditions.Optimize the concentration of chemicals, temperature, and treatment time to avoid stripping the fixed dye from the fiber.[11]
Use of certain finishing chemicals.Evaluate all finishing chemicals for their compatibility and potential to affect the final shade.

Data Presentation

Table 1: Properties of C.I. This compound

PropertyValueSource
Chemical Formula C₂₀H₁₂N₂O₆[13][14]
Molecular Weight 376.3 g/mol [13][15]
CAS Registry Number 20241-76-3[14]
Molecular Structure Anthraquinone[15]
Appearance Dark blue powder[14]
Solubility Insoluble in water, soluble in organic solvents.[14]

Table 2: Typical Fastness Properties of this compound on Polyester

Fastness PropertyISO RatingAATCC RatingSource
Light Fastness 6-76[15]
Washing Fastness (Fading) 55
Washing Fastness (Staining) 44-5
Perspiration Fastness (Fading) 55
Perspiration Fastness (Staining) 55
Ironing Fastness 54

Table 3: Comparison of Conventional and Alternative Reducing Agents

Reducing AgentTypical Process ConditionsAdvantagesDisadvantages
Sodium Hydrosulfite 60-80°C, 20-30 min, alkaline pHEffective at removing unfixed dye.Environmentally unfavorable by-products.[1]
Thiourea Dioxide Alkaline conditionsStrong reducing power, more stable than sodium hydrosulfite.[10]Requires careful storage to prevent decomposition.[10]
Acidic Reducing Agents Acidic conditionsSaves water and energy by eliminating pH change after dyeing.[4][9]May be less effective for certain dyes.
Enzymatic Treatment 40-60°C, neutral pHMilder conditions, reduced energy consumption and environmental impact.[16]Enzyme stability and cost can be a factor.[16]

Experimental Protocols

1. Standard Dyeing Procedure for Polyester with this compound

  • Fabric Preparation: Scour the 100% polyester fabric with a solution of a non-ionic detergent and soda ash to remove impurities. Rinse thoroughly.

  • Dye Bath Preparation (Liquor Ratio 10:1):

    • Set the dyebath at 50°C.

    • Add a dispersing/leveling agent.

    • Adjust the pH to 4.5-5.5 using an acetic acid/acetate buffer system.

  • Dyeing Process:

    • Pre-disperse the required amount of this compound in warm water with a small amount of dispersing agent.

    • Add the dispersion to the dyebath.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold at 130°C for 45-60 minutes.

    • Cool the dyebath to 80°C.

2. Conventional Alkaline Reduction Clearing

  • Bath Preparation (Liquor Ratio 10:1):

    • At 80°C, add 2 g/L of sodium hydrosulfite and 2 g/L of caustic soda.

  • Treatment:

    • Run the fabric in this bath for 15-20 minutes at 70-80°C.

  • Rinsing and Neutralization:

    • Drain the bath and rinse with hot water (60-70°C).

    • Neutralize the fabric with a dilute solution of acetic acid.

    • Perform a final cold rinse.[11]

3. Evaluation of Color Fastness to Washing (ISO 105-C06)

  • Specimen Preparation: A specimen of the dyed and reduction-cleared fabric is sewn together with a multi-fiber adjacent fabric.

  • Washing Procedure: The composite specimen is placed in a stainless-steel container with a specified detergent solution and stainless-steel balls. The container is then agitated in a laundering machine at a specified temperature (e.g., 60°C) for a set duration (e.g., 30 minutes).

  • Assessment: After rinsing and drying, the change in color of the specimen and the degree of staining on the multi-fiber adjacent fabric are assessed using the Grey Scale.

Visualizations

Experimental_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_clearing Reduction Clearing cluster_finishing Post-Treatment Scouring Scouring Rinsing_Prep Rinsing Scouring->Rinsing_Prep Dye_Bath_Prep Dye Bath Preparation (pH 4.5-5.5) Rinsing_Prep->Dye_Bath_Prep Dyeing Dyeing at 130°C Dye_Bath_Prep->Dyeing Cooling Cooling to 80°C Dyeing->Cooling RC_Bath_Prep RC Bath Preparation (Alkaline) Cooling->RC_Bath_Prep RC_Treatment Treatment at 70-80°C RC_Bath_Prep->RC_Treatment Hot_Rinse Hot Rinse RC_Treatment->Hot_Rinse Neutralization Neutralization Hot_Rinse->Neutralization Final_Rinse Final Cold Rinse Neutralization->Final_Rinse Drying Drying Final_Rinse->Drying Evaluation Color Fastness Evaluation (e.g., ISO 105-C06) Drying->Evaluation

Caption: Experimental workflow for dyeing polyester with this compound and subsequent reduction clearing.

Troubleshooting_Logic cluster_wash Wash Fastness Issues cluster_rub Rubbing Fastness Issues cluster_solutions Potential Solutions Start Poor Color Fastness Observed Check_RC Review Reduction Clearing Parameters Start->Check_RC Verify_RC Verify Reduction Clearing Efficacy Start->Verify_RC Check_Drying Check Drying/ Curing Temperature Check_RC->Check_Drying Optimize_RC Optimize RC: - Temp - Time - [Chem] Check_RC->Optimize_RC Control_Heat Lower Post- Treatment Temp Check_Drying->Control_Heat Check_Migration Assess Thermal Migration Potential Verify_RC->Check_Migration Effective_RC Ensure Thorough RC Process Verify_RC->Effective_RC High_Sublimation_Dye Consider Dye with Higher Sublimation Fastness Check_Migration->High_Sublimation_Dye

Caption: Troubleshooting logic for addressing poor color fastness of this compound on polyester.

References

Technical Support Center: Minimizing Environmental Effluent from Disperse Blue 77 Dyeing Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on minimizing the environmental impact of Disperse Blue 77 dyeing processes. This resource offers troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.

Troubleshooting Guide

This section addresses common problems encountered during the dyeing of substrates with this compound and subsequent effluent treatment, providing potential causes and recommended solutions.

IssuePotential CausesRecommended Solutions
Uneven Dyeing (Shade Variation) 1. Improper fabric preparation: Presence of residual oils, sizes, or other impurities on the substrate. 2. Rapid rate of temperature rise: Can cause uneven dye uptake.[1][2] 3. Inadequate dye dispersion: Aggregation or sedimentation of dye particles in the dyebath.[3] 4. Poor circulation of dye liquor: Insufficient agitation or overloading of the dyeing machine.[1] 5. Incorrect pH of the dyebath: Disperse dyes are sensitive to pH, and deviations can affect dye stability and uptake.[2][4]1. Ensure thorough pre-treatment (scouring) of the substrate to achieve uniform absorbency. 2. Control the heating rate, especially in the critical temperature range for polyester (B1180765) (e.g., 1-2°C/minute).[1][2] 3. Use a high-quality, high-temperature stable dispersing agent and pre-disperse the dye before adding it to the bath.[2] 4. Ensure proper loading of the dyeing machine to allow for good liquor circulation.[1] 5. Maintain a consistent acidic pH (typically 4.5-5.5) throughout the dyeing process using a suitable buffer like acetic acid.[5][6]
Poor Color Fastness (Wash, Rub, or Light) 1. Incomplete removal of unfixed surface dye: Residual dye on the fiber surface leads to poor wash and rub fastness.[1] 2. Inadequate dye penetration: Insufficient temperature or time during the dyeing process.[3] 3. Dye migration: Shifting of the color to surrounding areas during drying or storage.[7]1. Perform a thorough reduction clearing process after dyeing to remove unfixed surface dye.[1][8] 2. Ensure the dyeing temperature reaches and is held at the recommended level (typically 130°C for polyester) for an adequate duration (30-60 minutes).[5] 3. Optimize the drying process and consider using an anti-migration agent if necessary.
Dye Spots or Specks 1. Agglomeration of dye particles: Poor dispersion of the dye in the bath.[3] 2. Hard water: Presence of calcium and magnesium ions can cause dye precipitation.[7] 3. Compatibility issues: Incompatibility between the dye and other auxiliaries in the dyebath.1. Improve dye dispersion by preparing a paste of the dye with a dispersing agent and warm water before adding to the main bath.[1] 2. Use a sequestering agent to chelate metal ions in hard water.[1] 3. Check the compatibility of all chemicals and auxiliaries before use.
High Effluent Color 1. Low dye exhaustion: Sub-optimal dyeing conditions (temperature, pH, time) leading to a high concentration of residual dye in the effluent.[1] 2. Ineffective reduction clearing: Incomplete removal of unfixed dye from the fabric.[8]1. Optimize the dyeing process to maximize dye uptake by the fiber.[1] 2. Implement an effective reduction clearing step.[8] 3. Employ appropriate effluent treatment methods such as adsorption or advanced oxidation processes.
Shade Reproducibility Issues 1. Variations in raw materials: Inconsistent quality of dye, substrate, or chemicals. 2. Inconsistent process parameters: Fluctuations in temperature, time, pH, or liquor ratio between batches.[2]1. Source materials from reliable suppliers and perform quality control checks. 2. Calibrate all equipment (thermometers, pH meters, etc.) regularly and strictly adhere to the optimized dyeing protocol for every batch.[1]

Frequently Asked Questions (FAQs)

Dyeing Process Optimization

  • Q1: What are the optimal dyeing conditions for this compound on polyester? A1: For high-temperature exhaust dyeing of polyester with this compound, the recommended temperature is around 130°C.[5] The pH of the dyebath should be maintained in a weakly acidic range of 4.5-5.5.[5][6] The holding time at the dyeing temperature is typically 30-60 minutes, depending on the desired shade depth.[5]

  • Q2: Why is a dispersing agent necessary for dyeing with this compound? A2: this compound, like other disperse dyes, has very low solubility in water. A dispersing agent is crucial to create a stable and fine dispersion of the dye particles in the dyebath, preventing aggregation and ensuring even distribution and uptake by the fiber, which helps to avoid dye spots and uneven dyeing.[3]

  • Q3: What is reduction clearing and why is it important? A3: Reduction clearing is a post-dyeing treatment that uses a reducing agent (like sodium hydrosulfite) and an alkali (like sodium hydroxide) to remove unfixed disperse dye from the surface of the dyed fabric.[6][8] This step is essential for improving the wash and rub fastness of the dyed material and for reducing the color of the subsequent rinsing effluent.[1][8]

Effluent Treatment

  • Q4: What are the most effective methods for treating effluent containing this compound? A4: Common and effective methods include adsorption onto activated carbon and other low-cost adsorbents, as well as advanced oxidation processes (AOPs) such as the Fenton process and photocatalytic degradation.[9][10]

  • Q5: How does pH affect the removal of this compound from wastewater? A5: The pH of the effluent can significantly influence the efficiency of treatment methods. For adsorption processes, the optimal pH can vary depending on the adsorbent material but is often in the neutral to slightly acidic or alkaline range.[11] For AOPs like the Fenton process, an acidic pH of around 3 is typically optimal for the generation of hydroxyl radicals that degrade the dye.[9]

Quantitative Data Summary

The following tables provide a summary of quantitative data for the dyeing process and effluent treatment. Note that the data for effluent treatment may be for similar disperse blue dyes and should be used as a reference, with optimization for this compound recommended.

Table 1: Recommended Parameters for High-Temperature Exhaust Dyeing of Polyester with this compound

ParameterRecommended Value/RangeNotes
Dye Concentration0.5 - 3.0 % (on weight of fabric)Dependent on desired shade depth.
Liquor Ratio1:10 - 1:20The ratio of the weight of the dyebath to the weight of the fabric.
pH4.5 - 5.5Maintained with an acetic acid/acetate buffer.[5][6]
Dispersing Agent0.5 - 1.5 g/LHigh-temperature stable, non-foaming type.
Leveling Agent0.5 - 1.0 g/LTo promote even dye uptake.
Temperature ProfileRamp up at 1-2°C/min to 130°C, hold for 30-60 min.[1][2][5]Slow ramp in the critical range (80-130°C) is crucial.[1]
Reduction Clearing2 g/L Sodium Hydrosulfite, 2 g/L Sodium Hydroxide at 70-80°C for 15-20 min.To remove unfixed surface dye.[1]

Table 2: Performance of Effluent Treatment Methods for Disperse Blue Dyes

Treatment MethodAdsorbent/CatalystDyeInitial ConcentrationpHContact TimeRemoval EfficiencyReference
AdsorptionActivated Carbon (from date seeds)Disperse Blue20 mg/L7Not Specified66.47%[11]
Fenton ProcessFe²⁺/H₂O₂Disperse Blue 7960 mg/L360 min85% Color Removal, 75% COD Removal[9][12]
Photocatalytic DegradationZnO/MnDisperse Blue 79:13 x 10⁻⁵ M8.5Not SpecifiedRate constant (k) = 2.06 x 10⁻⁴ sec⁻¹[13]

Experimental Protocols

1. High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol outlines a general procedure for dyeing polyester fabric with this compound in a laboratory-scale high-temperature dyeing machine.

  • Materials and Reagents:

    • Polyester fabric

    • This compound

    • High-temperature dispersing agent

    • Leveling agent

    • Acetic acid

    • Sodium acetate

    • Sodium hydrosulfite

    • Sodium hydroxide

    • Non-ionic detergent

  • Procedure:

    • Scouring: Pre-wash the polyester fabric with a solution of 1-2 g/L non-ionic detergent at 60-70°C for 20 minutes to remove any impurities. Rinse thoroughly with hot and then cold water.

    • Dye Bath Preparation:

      • Set the liquor ratio (e.g., 1:15).

      • Add a dispersing agent (e.g., 1 g/L) and a leveling agent (e.g., 0.5 g/L) to the dyebath.

      • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid and sodium acetate.

    • Dye Dispersion:

      • Separately, make a paste of the required amount of this compound with a small amount of warm water and dispersing agent.

      • Add more warm water to the paste to create a fine dispersion.

    • Dyeing:

      • Add the dye dispersion to the dyebath.

      • Introduce the scoured polyester fabric into the dyebath at around 50-60°C.

      • Raise the temperature to 130°C at a rate of 1.5°C/minute.[1]

      • Hold the temperature at 130°C for 45-60 minutes.[5]

      • Cool the dyebath down to 70-80°C at a rate of 2°C/minute.[1]

    • Reduction Clearing:

      • Drain the dyebath.

      • Prepare a new bath with 2 g/L sodium hydrosulfite and 2 g/L sodium hydroxide.[1]

      • Treat the dyed fabric at 70-80°C for 15-20 minutes.[1]

    • Rinsing and Neutralization:

      • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

      • Neutralize the fabric with a dilute solution of acetic acid (0.5 g/L).

      • Finally, rinse with cold water and air dry.

2. Adsorption of this compound from Aqueous Solution using Activated Carbon

This protocol describes a batch adsorption experiment to evaluate the removal of this compound from a synthetic effluent using activated carbon.

  • Materials and Reagents:

    • This compound

    • Activated Carbon

    • Distilled water

    • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

    • Conical flasks

    • Shaker

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) in distilled water.

    • Prepare a series of standard solutions of different concentrations by diluting the stock solution.

    • In a set of conical flasks, add a fixed amount of activated carbon (e.g., 0.1 g) to a fixed volume of the dye solution of a known initial concentration (e.g., 50 mL of 20 mg/L).

    • Adjust the pH of the solutions to the desired value using HCl or NaOH.

    • Place the flasks on a shaker and agitate at a constant speed (e.g., 150 rpm) for a specific contact time at a constant temperature.

    • After the desired time, filter the solutions to separate the activated carbon.

    • Analyze the concentration of this compound remaining in the filtrate using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax).

    • Calculate the removal efficiency and the amount of dye adsorbed per unit mass of adsorbent.

3. Spectrophotometric Determination of this compound Concentration

This protocol outlines the steps for quantifying the concentration of this compound in an aqueous solution using a UV-Vis spectrophotometer.

  • Materials and Reagents:

    • This compound

    • Distilled water or a suitable solvent

    • Volumetric flasks

    • Pipettes

    • UV-Vis Spectrophotometer

  • Procedure:

    • Determine the λmax of this compound by scanning a dilute solution over a wavelength range (e.g., 400-800 nm).

    • Prepare a stock solution of known concentration of this compound.

    • Prepare a series of standard solutions with decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the λmax.

    • Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

    • Measure the absorbance of the unknown sample (effluent) at the λmax. If the absorbance is too high, dilute the sample with a known factor.

    • Determine the concentration of this compound in the unknown sample from the calibration curve. Remember to multiply by the dilution factor if the sample was diluted.

Visualizations

dyeing_workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment scouring Scouring of Polyester dyebath_prep Dye Bath Preparation scouring->dyebath_prep Clean Fabric dyeing_step High-Temperature Dyeing (130°C) dyebath_prep->dyeing_step dye_dispersion Dye Dispersion dye_dispersion->dyeing_step reduction_clearing Reduction Clearing dyeing_step->reduction_clearing Dyed Fabric rinsing_neutralization Rinsing & Neutralization reduction_clearing->rinsing_neutralization Color-Fast Fabric drying Drying rinsing_neutralization->drying

Caption: High-temperature exhaust dyeing workflow for polyester with this compound.

effluent_treatment_workflow cluster_primary Primary Treatment cluster_secondary Secondary Treatment Options start Dyeing Effluent (High Color, COD) equalization Equalization & pH Adjustment start->equalization adsorption Adsorption (e.g., Activated Carbon) equalization->adsorption aop Advanced Oxidation Process (e.g., Fenton) equalization->aop end Treated Effluent for Discharge (Low Color, COD) adsorption->end aop->end

Caption: General workflow for the treatment of this compound dyeing effluent.

troubleshooting_logic problem Dyeing Problem (e.g., Uneven Shade) cause1 Check Fabric Preparation problem->cause1 cause2 Check Dyeing Parameters (Temp, pH) cause1->cause2 Proper solution1 Re-scour Fabric cause1->solution1 Improper cause3 Check Dye Dispersion cause2->cause3 Correct solution2 Optimize Process Controls cause2->solution2 Incorrect solution3 Improve Dye Dispersion Technique cause3->solution3 Poor result Level Dyeing Achieved cause3->result Good solution1->result solution2->result solution3->result

Caption: Logical workflow for troubleshooting uneven dyeing issues.

References

Addressing poor wash and rub fastness in Disperse Blue 77 dyeings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor wash and rub fastness in Disperse Blue 77 dyeings.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing of polyester (B1180765) and other synthetic fibers with this compound, focusing on improving wash and rub fastness.

IssuePotential Cause(s)Recommended Solutions
Poor Wash Fastness 1. Incomplete removal of unfixed dye: A primary cause of poor wash fastness is the presence of loose dye molecules on the fiber surface.[1][2][3] 2. Inadequate dyeing process: Insufficient temperature, time, or improper pH during dyeing can lead to poor dye penetration and fixation.[4][5] 3. Dye agglomeration: Disperse dyes can aggregate, preventing proper diffusion into the fiber.[5] 4. Oligomer formation: Low molecular weight polyester oligomers can migrate to the surface and trap unfixed dye.[1][2]1. Implement or optimize a reduction clearing process: This is a critical post-dyeing step to strip unfixed dye from the fiber surface.[1][2][3] 2. Optimize dyeing parameters: Ensure the dyeing temperature is between 130-135°C and maintain a pH of 3-9.[6] 3. Use an effective dispersing agent: This helps to maintain a stable dye dispersion and prevent agglomeration.[5] 4. Control oligomers: Use an oligomer-control agent and ensure the reduction clearing is carried out at a sufficiently high temperature (around 70-80°C).[1][2]
Poor Rub Fastness 1. Surface dye particles: Similar to poor wash fastness, unfixed dye on the surface is a major contributor to poor rub fastness.[3][7][8] 2. Thermal migration: Subsequent heat treatments (e.g., heat setting) can cause dye to migrate from the fiber's interior to the surface.[3][9] 3. Fabric construction: Fabrics with rough surfaces or high hairiness can exhibit lower rubbing fastness.[3][8] 4. Binder issues in printing: For printed fabrics, the type and curing of the binder are crucial for rub fastness.1. Thorough reduction clearing: An effective reduction clearing process is the primary solution to improve rub fastness.[3] 2. Select dyes with good thermal stability: Minimize the temperature and duration of post-dyeing heat treatments.[9] 3. Proper fabric preparation: Ensure the fabric surface is smooth. 4. Use appropriate binders and crosslinking agents: For printed textiles, ensure proper selection and curing of binders to lock in the dye.[7]
Inconsistent Fastness Results 1. Variations in process parameters: Inconsistent temperature, time, pH, or liquor ratio between batches. 2. Water quality: Hard water can interfere with dye dispersion and lead to uneven dyeing and poor fastness.[10] 3. Raw material variability: Differences in fabric batches or dye lots.1. Standardize the dyeing and after-treatment processes: Ensure all parameters are carefully controlled and monitored for each batch. 2. Use soft or deionized water: If using hard water, a sequestering agent is recommended.[10] 3. Source materials from reliable suppliers: Test new batches of fabric and dye before bulk production.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its typical fastness properties?

This compound is an anthraquinone-based disperse dye used for dyeing hydrophobic synthetic fibers, particularly polyester.[11] It is known for its excellent light and washing fastness.[6][11]

Q2: What is the most critical step to improve the wash and rub fastness of this compound?

The most critical step is the post-dyeing reduction clearing process.[1][2][3] This treatment removes unfixed dye from the fiber surface, which is the primary cause of poor wash and rub fastness.

Q3: What are the optimal dyeing conditions for this compound?

This compound is a high-temperature dye, with an optimal dyeing temperature range of 130-135°C.[6] The recommended pH range for the dyebath is between 3 and 9.[6]

Q4: Can auxiliaries affect the fastness properties of this compound?

Yes, the proper selection and use of auxiliaries are crucial. A high-quality dispersing agent is necessary to prevent dye aggregation.[5] Leveling agents can ensure even dye uptake, and in some cases, dye-fixing agents can be used in post-treatment to further enhance fastness.[7]

Q5: What is thermal migration and how does it affect fastness?

Thermal migration is the movement of dye molecules from the interior of the fiber to the surface during post-dyeing heat treatments like drying or heat-setting.[3][9] This can lead to a decrease in rub fastness as the concentration of dye on the surface increases.[9] Selecting dyes with good thermal stability and controlling the temperature and duration of heat treatments can mitigate this issue.

Data Presentation

Table 1: Fastness Properties of this compound

Fastness PropertyTest MethodRating
Light FastnessISO6-7
Wash FastnessISO4-5
Perspiration FastnessISO5
Ironing FastnessISO4
Rubbing Fastness-3-4

Note: Ratings are on a scale of 1 to 5, with 5 being the best, except for light fastness which is on a scale of 1 to 8.[6][12]

Experimental Protocols

1. Standard Dyeing Protocol for Polyester with this compound

  • Fabric Preparation: Scour the 100% polyester fabric with a non-ionic detergent and soda ash to remove any impurities. Rinse thoroughly.

  • Dye Bath Preparation (Liquor Ratio 1:10):

    • Set the dyebath at 50°C.

    • Add a sequestering agent if using hard water.

    • Add a dispersing/leveling agent (e.g., 1 g/L).

    • Adjust the pH to 4.5-5.5 using an acetic acid/acetate buffer.

  • Dyeing:

    • Pre-disperse the required amount of this compound in warm water with a small amount of dispersing agent.

    • Add the dye dispersion to the dyebath.

    • Raise the temperature to 130°C at a rate of 1.5-2.0°C per minute.

    • Hold at 130°C for 30-60 minutes, depending on the desired shade.

    • Cool the dyebath down to 70-80°C.

  • Rinsing: Drain the dyebath and rinse the fabric thoroughly with hot water.

2. Reduction Clearing Protocol

  • Bath Preparation: Prepare a fresh bath at 70-80°C.

  • Chemicals: Add sodium hydrosulfite (sodium dithionite) and caustic soda to the bath. A typical concentration is 2 g/L of each.

  • Treatment: Treat the dyed fabric in this bath for 15-20 minutes.

  • Rinsing and Neutralization:

    • Drain the reduction clearing bath and rinse the fabric thoroughly with hot water.

    • Neutralize the fabric with acetic acid in a fresh bath.

    • Rinse with cold water.

Mandatory Visualization

dyeing_workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_after_treatment After-Treatment scouring Scouring rinsing_prep Rinsing scouring->rinsing_prep dye_bath_prep Dye Bath Preparation (pH 4.5-5.5) rinsing_prep->dye_bath_prep dyeing Dyeing at 130°C dye_bath_prep->dyeing cooling Cooling to 80°C dyeing->cooling hot_rinse Hot Rinse cooling->hot_rinse reduction_clearing Reduction Clearing (70-80°C) hot_rinse->reduction_clearing neutralization_rinse Neutralization & Rinsing reduction_clearing->neutralization_rinse final_product Final Dyed Fabric neutralization_rinse->final_product Drying/ Finishing

Caption: Experimental workflow for dyeing polyester with this compound.

troubleshooting_fastness start Poor Wash or Rub Fastness q1 Is a reduction clearing step performed? start->q1 a1_no No q1->a1_no a1_yes Yes q1->a1_yes sol1 Implement Reduction Clearing: - 2 g/L Sodium Hydrosulfite - 2 g/L Caustic Soda - 70-80°C for 15-20 min a1_no->sol1 q2 Are dyeing parameters optimal? a1_yes->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes sol2 Optimize Dyeing Process: - Temp: 130-135°C - pH: 4.5-5.5 - Adequate time a2_no->sol2 q3 Is thermal migration a possibility? (Poor rub fastness after heat setting) a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Control Finishing: - Minimize heat-setting temperature and time a3_yes->sol3 end Review auxiliaries and fabric preparation a3_no->end

Caption: Troubleshooting decision tree for poor fastness in this compound dyeings.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the dyeing of polyester (B1180765) substrates with Disperse Blue 77 using carriers.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to facilitate rapid problem-solving during your experiments.

Issue 1: Uneven Dyeing, Streaks, or Spots

  • Question: My polyester fabric dyed with this compound shows uneven color, streaks, or dark spots. What are the likely causes and solutions?

    Answer: Uneven dyeing is a common issue in carrier dyeing and can be attributed to several factors.[1]

    • Improper Carrier Dispersion: The carrier may not be evenly distributed in the dyebath, leading to localized high concentrations and darker spots.[2] Ensure the carrier is properly emulsified before adding it to the dyebath.

    • Poor Dye Dispersion: this compound, like other disperse dyes, has low water solubility.[3] Agglomeration of dye particles can cause specks and unevenness.[4] It is crucial to use an effective dispersing agent and pre-disperse the dye in warm water before adding it to the dyebath.

    • Rapid Temperature Rise: Increasing the temperature too quickly can cause the dye to rush onto the fiber surface, leading to poor leveling. A controlled heating rate is essential for uniform dye uptake.

    • Incorrect pH: The stability of this compound and the effectiveness of the dyeing process are pH-dependent. The optimal pH range is typically acidic, between 4.5 and 5.5.[3][5] Use a non-volatile buffer like an acetic acid/acetate system to maintain a stable pH.[5]

    • Carrier-Specific Issues: Some carriers can cause spots if the emulsion is unstable at dyeing temperatures or if a steam-volatile carrier condenses on cooler parts of the dyeing machine and drips onto the fabric.[2]

Issue 2: Poor Color Fastness (Wash, Rub, or Light)

  • Question: After dyeing with this compound and a carrier, the fabric exhibits poor wash fastness and color rubs off easily. Why is this happening and how can I improve it?

    Answer: Poor fastness properties are often due to unfixed dye on the fiber surface.

    • Inadequate Reduction Clearing: A critical post-dyeing step is "reduction clearing," which removes unfixed dye particles from the fabric surface.[6] Without this step, the wash and rub fastness will be poor.

    • Carrier Residue: Residual carrier on the fabric can negatively impact light fastness.[3] Thorough after-scouring is necessary to remove the carrier.[7]

    • Dye Migration: The presence of certain auxiliaries or improper drying can lead to dye migration, which can also contribute to poor fastness.

Issue 3: Inconsistent Shade and Poor Reproducibility

  • Question: I am struggling to achieve consistent and reproducible shades of this compound in my experiments. What factors should I control more carefully?

    Answer: Reproducibility issues often stem from a lack of strict control over dyeing parameters.

    • Process Parameter Variation: Ensure that the liquor ratio, temperature profile, pH, and dyeing time are kept consistent between experiments.[1]

    • Substrate Variability: Differences in the polyester substrate, including its manufacturing process and any pre-treatments, can affect dye uptake.[8]

    • Auxiliary Concentration: The concentrations of the carrier, dispersing agent, and leveling agent must be accurately measured for each batch.

Issue 4: Environmental and Safety Concerns

  • Question: I am concerned about the environmental impact and toxicity of the carrier used for dyeing this compound. What are the alternatives?

    Answer: Traditional carriers, such as those based on phenols and chlorinated hydrocarbons, are known to be toxic and pose environmental hazards.[3][4][9]

    • Eco-Friendly Carriers: There is a growing availability of environmentally friendly carriers, often based on aromatic organic acid esters, that are odorless, non-toxic, and biodegradable.[5][10] These can offer excellent dyeing performance at lower temperatures.[5]

    • Carrier-Free Dyeing: High-temperature (HT) dyeing, typically performed at 130°C under pressure, is a common industrial alternative that eliminates the need for carriers.[7] This method generally results in superior fastness properties.[7]

Frequently Asked Questions (FAQs)

  • What is the role of a carrier in dyeing polyester with this compound? A carrier is a chemical agent that facilitates the dyeing of polyester fibers with disperse dyes at lower temperatures (typically around 100°C) and atmospheric pressure.[4] It works by swelling the polyester fibers and increasing the mobility of the polymer chains, which allows the dye molecules to penetrate the fiber more easily.[2][3]

  • What is this compound? this compound is an anthraquinone-based disperse dye.[1] It is used for dyeing hydrophobic synthetic fibers, particularly polyester.[6] It is known for its good light fastness.[6]

  • Why is a dispersing agent necessary in the dyebath? Disperse dyes like this compound are sparingly soluble in water. A dispersing agent is crucial to keep the dye particles finely and evenly distributed throughout the dyebath, preventing aggregation that can lead to spots and uneven dyeing.[11]

  • What is reduction clearing and why is it important? Reduction clearing is a post-dyeing treatment that uses a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda) to remove any unfixed disperse dye from the surface of the polyester fibers.[6] This step is essential for achieving good wash and rub fastness.[6]

  • Can the concentration of the carrier affect the final color? Yes, the concentration of the carrier can significantly impact the color yield (K/S value). Increasing the carrier concentration generally increases the dye uptake up to an optimal point, after which the effect may plateau or even decrease.[10]

Data Presentation

The following tables provide representative data on the effect of carrier concentration on color yield and the typical fastness properties of this compound.

Table 1: Effect of Carrier Concentration on Color Yield (K/S Value) of Disperse Dyes on Polyester

Carrier Concentration (% owf)Color Yield (K/S Value) - Representative
0 (No Carrier, 100°C)Low
2Moderate
4High
6High (potential for leveling off)

Note: The optimal carrier concentration can vary depending on the specific carrier, dye shade, and dyeing conditions. Excessive carrier can increase costs and environmental impact.[3]

Table 2: Typical Fastness Properties of this compound on Polyester

Fastness PropertyRating (ISO Scale)
Light Fastness6-7[6]
Washing Fastness4-5
Rubbing Fastness (Dry)4-5
Rubbing Fastness (Wet)4
Sublimation FastnessGood[1]

Note: These are typical values and can be influenced by the dyeing method, depth of shade, and the effectiveness of the reduction clearing process.

Experimental Protocols

1. Carrier Dyeing of Polyester with this compound

  • Materials:

    • 100% Polyester fabric

    • This compound

    • Carrier (e.g., an eco-friendly aromatic ester-based carrier)

    • Dispersing agent

    • Acetic acid (for pH adjustment)

    • Wetting agent (optional)

  • Procedure:

    • Set the dyebath at 60°C with a liquor ratio of 10:1.[3]

    • Add the dispersing agent (e.g., 1-2 g/L) and the carrier (e.g., 3 g/L).[2][7]

    • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.[3]

    • Introduce the wetted polyester fabric and run for 10-15 minutes to ensure uniform absorption of the carrier.[7]

    • Add the pre-dispersed this compound dye to the bath.

    • Raise the temperature to 90-100°C at a rate of 1.5-2°C per minute.[3]

    • Hold at this temperature for 60 minutes.[3]

    • Cool the dyebath to 70-80°C before rinsing.

2. Reduction Clearing

  • Materials:

    • Dyed polyester fabric

    • Sodium hydrosulfite (reducing agent)

    • Caustic soda (alkali)

    • Detergent

  • Procedure:

    • Prepare a fresh bath at 70-80°C.[12]

    • Add detergent (e.g., 1 g/L), sodium hydrosulfite (e.g., 2 g/L), and caustic soda (e.g., 1-2 g/L).[12]

    • Treat the dyed fabric in this bath for 20-30 minutes.[12]

    • Rinse the fabric thoroughly, first with hot water and then with cold water.

    • Neutralize with a weak acid (e.g., acetic acid) if necessary.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Carrier Dyeing of this compound cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment A Set Dyebath (60°C, pH 4.5-5.5) B Add Auxiliaries (Carrier, Dispersing Agent) A->B C Introduce Fabric B->C E Add Dispersed Dye C->E D Pre-disperse Dye F Raise Temperature to 100°C E->F G Hold for 60 min F->G H Cool to 80°C G->H I Reduction Clearing (80°C, 20 min) H->I J Hot & Cold Rinse I->J K Neutralize & Dry J->K

Caption: Workflow for carrier dyeing of polyester with this compound.

Troubleshooting_Guide Troubleshooting Carrier-Related Dyeing Issues Start Dyeing Issue Observed Uneven Uneven Dyeing, Streaks, or Spots? Start->Uneven PoorFastness Poor Color Fastness? Uneven->PoorFastness No Dispersion Check Dye & Carrier Dispersion Uneven->Dispersion Yes Inconsistent Inconsistent Shade? PoorFastness->Inconsistent No RedClearing Perform/Optimize Reduction Clearing PoorFastness->RedClearing Yes ProcessControl Strictly Control Process Parameters Inconsistent->ProcessControl Yes TempControl Verify Temperature Profile Dispersion->TempControl If problem persists pHControl Check & Control Dyebath pH TempControl->pHControl If problem persists CarrierRemoval Ensure Thorough Carrier Removal RedClearing->CarrierRemoval For light fastness Substrate Ensure Consistent Substrate ProcessControl->Substrate If problem persists

Caption: Decision tree for troubleshooting common dyeing problems.

References

Analysis of dyeing defects caused by Disperse Blue 77 impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding dyeing defects potentially caused by impurities in Disperse Blue 77. The information is intended for researchers, scientists, and drug development professionals utilizing this dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an anthraquinone-based disperse dye used for dyeing synthetic hydrophobic fibers, particularly polyester (B1180765) and its blends, as well as nylon.[1][2] It is known for its dark blue hue and is applied in high-temperature and high-pressure dyeing processes.[1] Its chemical name is 1-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione.[1][3]

Q2: What are the potential impurities in commercial this compound?

While specific impurity profiles can vary between manufacturers, potential impurities in this compound can arise from its synthesis process. The common synthesis involves the condensation of 1,8-dihydroxyl-4,5-dinitroanthraquinone with aniline.[4] This can lead to:

  • Residual Aniline: Due to its use as both a reactant and a solvent in some synthesis methods.[4]

  • Unreacted Starting Materials: Such as 1,8-dihydroxyl-4,5-dinitroanthraquinone.

  • Byproducts of Side Reactions: Other isomers or related anthraquinone (B42736) compounds.

  • Impurities from Dispersing Agents: Some dispersing agents may contain tars and other compounds.[5][6]

Q3: How can impurities in this compound affect my dyeing experiments?

Impurities in dyes can negatively impact experimental outcomes by causing various defects.[7] These can include:

  • Shade Inconsistency: Leading to batch-to-batch variability.

  • Staining and Spotting: Undissolved impurities or dye aggregates can cause spots on the substrate.[8]

  • Poor Fastness: Impurities can interfere with the dye's ability to properly fix to the fibers, leading to poor wash, rub, or light fastness.[9]

  • Altered Optical Properties: The presence of impurities can change the color and brightness of the dye.[7]

Q4: What are common dyeing defects observed with disperse dyes in general?

Common issues encountered during disperse dyeing include:

  • Uneven Dyeing or Streaking: Often caused by poor dye dispersion, incorrect particle size, or uneven temperature control.[8][9]

  • Dye Aggregation: Can lead to spots and inconsistent coloring.[8][9]

  • Poor Color Fastness: Resulting from incomplete dye fixation or the presence of hydrolyzed dye on the fiber surface.[8][9]

  • Color Spots: Can be caused by dye recrystallization upon cooling or interactions with hard water ions.[10]

  • Oligomer Problems: Low molecular weight polymers from polyester can deposit on the fabric surface, affecting dyeing quality.[11]

Troubleshooting Guides

Guide 1: Troubleshooting Uneven Dyeing and Color Spots

This guide provides a step-by-step approach to diagnosing and resolving uneven dyeing and color spots when using this compound.

Step 1: Initial Visual Inspection

  • Observation: Examine the dyed substrate for patchy coloration, streaks, or distinct spots.

  • Potential Cause: This could be due to dye agglomeration, poor dispersion, or impurities.[8][9]

Step 2: Evaluate the Dye Solution

  • Action: Prepare a solution of this compound as per your protocol. Observe it visually.

  • Observation: Look for any visible particles, sedimentation, or an oily surface layer. A golden, oil-like layer can indicate a high tar content from dispersing agents.[5][6]

  • Recommendation: Filter the dye solution before adding it to the dyebath.[8]

Step 3: Check Water Quality

  • Action: Test the hardness of the water used for dyeing.

  • Potential Cause: High levels of calcium and magnesium ions can cause dye aggregation.[6][8]

  • Recommendation: Use soft water (less than 50 ppm hardness) or add a suitable sequestering agent.[6][8] Note that sodium hexametaphosphate may not be effective at high temperatures.[5]

Step 4: Review the Dyeing Process

  • Action: Review your dyeing protocol, paying close attention to temperature ramp rates and agitation.

  • Potential Cause: A rapid heating rate can cause the dye to rush onto the fiber unevenly.[8] Poor circulation can also lead to patchy dyeing.[8][9]

  • Recommendation: Ensure a slow, controlled heating rate (e.g., 1°C/min) and adequate agitation.[8]

Step 5: Purity Analysis of the Dye

  • Action: If the problem persists, consider analyzing the purity of your this compound lot.

  • Recommendation: Use a technique like HPLC or LC-MS to identify and quantify potential impurities.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 20241-76-3[3][12]
Molecular Formula C₂₀H₁₂N₂O₆[3]
Molecular Weight 376.3 g/mol [3]
Appearance Dark blue powder[1]
Solubility Insoluble in water; soluble in acetone (B3395972) and ethanol[13]

Table 2: Summary of Common Disperse Dyeing Defects and Potential Causes

DefectPotential CausesRecommended ActionsSource
Uneven Dyeing/Streaking Poor dye dispersion, rapid heating, poor liquor circulation, incorrect particle size.Optimize dye particle size, control heating rate, ensure good circulation, use a leveling agent.[8][9]
Dye Spots & Stains Improper dye dissolving, dye agglomeration due to hard water, machine contamination.Filter the dye solution, use soft water with a sequestering agent, ensure machine cleanliness.[8]
Poor Color Fastness Ineffective washing after dyeing, incorrect "soaping" temperature, missing reduction clearing step for polyester.Ensure thorough washing to remove unfixed dye, use appropriate after-treatment temperatures, perform reduction clearing for polyester.[8][9]
Recrystallization Cooling the dye bath too quickly, certain dyes are prone to recrystallization.Add additional dispersant, control the cooling rate.[10]
Oligomer Formation Low molecular weight polymers from polyester fibers precipitating on the surface.Pre-scour the fabric, use an anti-oligomer agent.[11]

Experimental Protocols

Protocol: Analysis of this compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the qualitative and quantitative analysis of this compound and its potential impurities.

1. Objective: To separate and identify the main dye component and any impurities present in a sample of this compound.

2. Materials and Reagents:

  • This compound sample

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for mobile phase adjustment)

  • Methanol (B129727) (for sample preparation)

  • Syringe filters (0.45 µm)

  • HPLC vials

3. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector. A mass spectrometer (MS) detector can provide additional confirmation of impurity peaks.[14]

  • Reverse-phase C18 column.

4. Procedure:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of acetonitrile and water, with a small amount of acid (e.g., 0.1% formic acid for MS compatibility).

    • The exact gradient or isocratic conditions will need to be optimized for the specific column and impurities of interest.

  • Standard Preparation:

    • Accurately weigh a known amount of a this compound reference standard and dissolve it in methanol to create a stock solution.

    • Prepare a series of dilutions to generate a calibration curve.

  • Sample Preparation:

    • Accurately weigh the this compound sample to be tested and dissolve it in methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Set the column temperature (e.g., 30-40°C).

    • Set the detector wavelength to the λmax of this compound.

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Run the analysis according to the optimized method.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing the retention time with the reference standard.

    • Any other peaks in the chromatogram are potential impurities.

    • Quantify the impurities by comparing their peak areas to the calibration curve of the main component (if a standard for the impurity is not available, this will be a relative percentage). The use of a mass detector can help in the identification of unknown impurity peaks by their mass-to-charge ratio (m/z).[14]

Mandatory Visualizations

G cluster_start Start: Dyeing Defect Observed cluster_analysis Troubleshooting Steps cluster_causes Potential Causes cluster_solutions Solutions Defect Uneven Dyeing or Color Spots CheckDispersion Check Dye Dispersion (Visual Inspection of Solution) Defect->CheckDispersion CheckWater Check Water Hardness Defect->CheckWater CheckProcess Review Dyeing Process (Temp. Ramp, Agitation) Defect->CheckProcess AnalyzePurity Analyze Dye Purity (HPLC/LC-MS) Defect->AnalyzePurity PoorDispersion Poor Dispersion/ Agglomeration CheckDispersion->PoorDispersion HardWater Hard Water CheckWater->HardWater ProcessError Process Error CheckProcess->ProcessError Impurity Dye Impurities AnalyzePurity->Impurity Filter Filter Dye Solution PoorDispersion->Filter SoftenWater Use Soft Water/ Sequestering Agent HardWater->SoftenWater OptimizeProcess Optimize Process Parameters ProcessError->OptimizeProcess NewDye Source High-Purity Dye Impurity->NewDye

Caption: Troubleshooting workflow for dyeing defects.

G cluster_dye_bath Dye Bath cluster_process Dyeing Process cluster_outcome Outcome DB77 This compound (Monomers) Adsorption Adsorption onto Fiber Surface DB77->Adsorption Impurity Hydrophobic Impurity (e.g., residual aniline) Impurity->Adsorption Competes for surface sites Diffusion Diffusion into Fiber Impurity->Diffusion Blocks pores/ interferes with diffusion Fiber Polyester Fiber Fiber->Adsorption Adsorption->Diffusion Defect Dyeing Defect (Spots, Unevenness) Adsorption->Defect Uneven Adsorption GoodDyeing Even Dyeing Diffusion->GoodDyeing Diffusion->Defect Poor Penetration

Caption: Hypothetical interference of impurities in the dyeing process.

References

Technical Support Center: Enhancing the Sublimation Fastness of Disperse Blue 77

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C.I. Disperse Blue 77. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers and professionals optimize the sublimation fastness of this high-performance dye.

Frequently Asked Questions (FAQs)

Q1: What is C.I. This compound, and why is its sublimation fastness important?

A1: C.I. This compound is an anthraquinone-based disperse dye used for dyeing synthetic fibers, particularly polyester (B1180765).[1][2][3] It is classified as a high-temperature or high-energy dye, known for its excellent washing and sublimation fastness.[1][3] Sublimation fastness is the resistance of the dye to converting from a solid to a gaseous state when exposed to high temperatures.[4] This property is critical for dyed polyester, as the fabric often undergoes heat treatments like setting, pleating, or ironing at temperatures between 180°C and 210°C.[4] Poor sublimation fastness can lead to several problems, including:

  • A change in the original shade of the fabric.[4]

  • Staining of adjacent materials during processing or storage.[4]

  • Poor color yield during thermal fixation of prints.[4]

  • Contamination of processing equipment.

Q2: What factors influence the sublimation fastness of this compound?

A2: The primary factors influencing sublimation fastness are the dye's molecular structure, the dyeing process, and subsequent finishing treatments. This compound inherently has a high molecular weight and a structure that provides good sublimation resistance.[1] However, experimental conditions can significantly impact the final outcome. Key factors include:

  • Heat Setting Temperature and Time: Excessive temperature or duration during heat setting is a primary cause of sublimation.

  • Dyeing Cycle: Incomplete dye fixation due to a suboptimal dyeing cycle can leave dye molecules more susceptible to sublimation.

  • Surface Dye: Unfixed dye remaining on the fiber surface after dyeing will readily sublime. A thorough after-treatment is crucial to remove this.[5]

  • Finishing Agents: Certain chemical finishing agents, particularly cationic softeners, can promote the thermal migration of dye molecules to the fiber surface, reducing fastness properties.

Q3: How is sublimation fastness officially tested and rated?

A3: Sublimation fastness is tested according to standardized methods such as ISO 105-P01 or AATCC Test Method 117 .[4][6] The procedure involves placing the dyed sample in contact with an undyed white fabric (typically polyester) and subjecting it to a specific temperature (e.g., 180°C, 210°C) and pressure for a set time (usually 30 seconds).[4][6] After the test, the change in the color of the original sample and the degree of staining on the white fabric are evaluated using a 1 to 5 grey scale, where 5 represents the best fastness (no change or staining) and 1 is the worst.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Encountered Potential Causes Recommended Solutions
Color Fading or Shade Change After Heat Setting 1. Excessive Heat: The heat setting temperature is too high for the dye-fiber system. 2. Thermal Migration: Dye molecules are migrating from the fiber's interior to the surface. 3. Incomplete Dye Fixation: The dyeing cycle was insufficient to allow full penetration and fixation of the dye within the polyester matrix.1. Optimize the heat setting process. Lower the temperature to the minimum required for fabric stability (e.g., start at 180°C) and reduce the dwell time. 2. Ensure a thorough reduction cleaning process is performed after dyeing to remove surface dye. 3. Review and optimize the dyeing cycle, ensuring the temperature is held at 130°C for at least 45-60 minutes for complete dye diffusion.
Staining on Adjacent Fabrics During Processing or Storage 1. Poor Sublimation Fastness: The primary cause is dye sublimating and condensing on other materials. 2. Surface Dye Residue: A significant amount of unfixed dye remains on the fiber surface. This is the most common cause.[5]1. Implement a rigorous reduction cleaning after-treatment. This is the most effective way to improve fastness by removing loose dye particles.[5][7][8] 2. Select finishing agents carefully. Avoid cationic softeners, which can accelerate dye migration. Opt for non-ionic or weakly cationic alternatives.
Poor Rubbing (Crocking) Fastness After Heat Treatment 1. Thermo-migration: Heat treatment causes dye to bleed to the surface, which is then easily rubbed off. 2. Dye Agglomeration: Poor dispersion of the dye in the dyebath can lead to large dye particles on the fabric surface.[9]1. Control heat treatment temperatures to minimize thermo-migration. 2. Ensure proper dispersion of this compound before adding it to the dyebath. Paste the dye with a dispersing agent and cold water before diluting.

Data Presentation

While specific numerical data for this compound varies by manufacturer, its classification as a high-energy disperse dye provides a reliable indication of its performance.

Table 1: General Sublimation Fastness of Disperse Dyes by Energy Class

Dye Energy ClassTypical Molecular SizeTypical Dyeing Temp.Sublimation Fastness (ISO 105-P01 Rating)Suitability for High-Temp Finishing
Low EnergySmall75-100°C1 - 2 (Poor)Not Recommended
Medium EnergyMedium100-120°C3 - 4 (Moderate to Good)Use with Caution
High Energy (e.g., this compound) Large 120-135°C 4 - 5 (Excellent) Recommended

Note: Ratings are on a 1-5 scale, where 5 is the highest fastness.

Experimental Protocols & Workflows

Protocol 1: High-Temperature Exhaust Dyeing of Polyester

This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound to achieve optimal fixation.

1. Fabric Preparation (Scouring):

  • Wash the polyester fabric with a solution of 1 g/L non-ionic detergent at 60-70°C for 20 minutes to remove impurities.

  • Rinse thoroughly with hot and then cold water.

2. Dyebath Preparation:

  • Set the liquor-to-goods ratio (e.g., 10:1).

  • Add a dispersing agent (e.g., 1 g/L).

  • Adjust the pH of the bath to 4.5-5.5 using an acetic acid/sodium acetate (B1210297) buffer.

3. Dye Dispersion:

  • Calculate the required amount of this compound (e.g., 2% on weight of fabric).

  • Create a smooth, lump-free paste by mixing the dye powder with an equal amount of dispersing agent and a small volume of cold water.

  • Dilute the paste with warm water (40-50°C) before adding it to the dyebath.

4. Dyeing Cycle:

  • Introduce the scoured polyester fabric into the dyebath at 60°C.

  • Circulate for 10 minutes to ensure even wetting.

  • Add the prepared dye dispersion.

  • Raise the temperature to 130°C at a rate of 1.5°C per minute.

  • Hold at 130°C for 45-60 minutes to allow for complete dye diffusion and fixation.

  • Cool the dyebath to 70°C at a rate of 2°C per minute.

  • Rinse the fabric.

Protocol 2: Reduction Clearing (After-Treatment)

This step is critical for removing surface dye and maximizing sublimation fastness.

1. Bath Preparation:

  • Prepare a new bath at a 10:1 liquor ratio.

  • Heat the bath to 70-80°C.

2. Chemical Addition:

  • Add Sodium Hydroxide (Caustic Soda) to a concentration of 2 g/L.

  • Add Sodium Hydrosulfite to a concentration of 2 g/L.[5]

3. Clearing Process:

  • Immerse the dyed fabric in the reduction clearing bath.

  • Treat for 15-20 minutes at 70-80°C.[5]

4. Rinsing and Neutralization:

  • Drain the clearing bath.

  • Rinse the fabric thoroughly with hot water.

  • Neutralize the fabric in a bath containing 1 g/L of acetic acid for 10 minutes.

  • Perform a final cold water rinse.

5. Drying:

  • Dry the fabric completely before any subsequent heat setting.

Visualizations

Workflow for Dyeing and After-Treatment

G cluster_prep Fabric Preparation cluster_dye High-Temperature Dyeing cluster_clear Reduction Clearing Scour Scouring (1 g/L Detergent, 70°C) Rinse1 Hot & Cold Rinse Scour->Rinse1 Dye_Setup Prepare Dyebath (pH 4.5-5.5) Rinse1->Dye_Setup Ready for Dyeing Dye_Cycle Dyeing Cycle (Ramp to 130°C, hold 60 min) Dye_Setup->Dye_Cycle Dye_Disp Disperse Dye Dye_Disp->Dye_Cycle Cool_Rinse Cool & Rinse Dye_Cycle->Cool_Rinse RC_Bath Prepare RC Bath (NaOH + Na2S2O4, 80°C) Cool_Rinse->RC_Bath Crucial for Fastness RC_Process Treat for 20 min RC_Bath->RC_Process RC_Rinse Hot Rinse RC_Process->RC_Rinse Neutralize Neutralize (Acetic Acid) RC_Rinse->Neutralize Final_Rinse Final Rinse & Dry Neutralize->Final_Rinse End End Final_Rinse->End High Fastness Fabric

Caption: Experimental workflow for dyeing polyester with this compound.

Factors Influencing Sublimation Fastness

G center Sublimation Fastness Dye_Props High Molecular Weight (Inherent to Blue 77) Dye_Props->center Red_Clear Thorough Reduction Cleaning Red_Clear->center Opt_Dye Optimized Dyeing Cycle (Full Fixation) Opt_Dye->center High_Temp Excessive Heat Setting Temperature High_Temp->center Surf_Dye Surface Dye Residue Surf_Dye->center Cat_Soft Cationic Finishing Agents Cat_Soft->center

Caption: Key factors that enhance or diminish sublimation fastness.

References

Strategies to reduce the processing time in Disperse Blue 77 exhaust dyeing

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Disperse Blue 77 Dyeing

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and optimized protocols to assist researchers and scientists in reducing the processing time of this compound exhaust dyeing on polyester (B1180765) substrates.

Troubleshooting Guide

This guide addresses common issues that can lead to extended processing times during the exhaust dyeing of polyester with this compound.

IssuePotential CausesRecommended Solutions
Slow or Incomplete Dye Exhaustion 1. Sub-optimal Temperature: The dyeing temperature is too low for efficient dye diffusion into the polyester fibers.[1][2] 2. Incorrect pH Level: The dyebath pH is outside the optimal acidic range (4.5-5.5), affecting dye stability and uptake.[1][3][4] 3. Poor Dye Dispersion: Dye particles are agglomerating due to inadequate dispersing agent or poor water quality.[3][5] 4. Inefficient Heating Rate: The temperature rise is too slow, prolonging the overall cycle.1. Optimize Temperature: For high-temperature (HT) dyeing, ensure the temperature reaches and is held at 130°C.[6][7] This significantly accelerates dye diffusion.[6] 2. Control pH: Maintain a consistent pH of 4.5-5.5 using an acetic acid/acetate buffer system.[1][5] 3. Improve Dispersion: Use a high-quality, high-temperature stable dispersing agent.[8] If using hard water, add a sequestering agent to prevent the formation of insoluble complexes.[3][9] 4. Implement Rapid Heating: Increase the rate of temperature rise, especially outside the critical exhaustion range (90-125°C).[10] A rate of 2-3°C/minute is often effective.[7]
Uneven Dyeing (Unlevelness) 1. Too Rapid Heating Rate in Critical Zone: The temperature ramp is too fast between 90°C and 125°C, where the majority of dye exhaustion occurs.[10] 2. Poor Liquor Circulation: The dyeing machine's pump is not providing adequate flow, or the machine is overloaded.[5][11] 3. Improper Fabric Preparation: Residual oils, sizes, or impurities on the fabric are hindering uniform dye absorption.1. Control Critical Temperature Gradient: While rapid heating is desired, control the temperature gradient closely within the 90-125°C range to ensure level dyeing.[10] A rate of 1°C/minute may be necessary in this specific range for some machines.[10] 2. Ensure Proper Circulation: Do not overload the dyeing machine.[5] Ensure the main pump is functioning correctly to provide a consistent flow of dye liquor through the material.[11] 3. Thoroughly Scour Fabric: Prepare the fabric by scouring it to remove any starches, oils, or other contaminants before dyeing.[9]
Extended Reduction Clearing Time 1. Inefficient Clearing Process: The temperature or duration of the reduction clearing step is not optimized.1. Optimize Clearing Parameters: Kinetic analysis has shown that the reduction clearing phase can often be completed in 5-10 minutes at 80°C.[10] Holding for a conventional 20 minutes may be unnecessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for reducing dyeing time in a this compound exhaust process? A1: The primary strategy is to use a high-temperature dyeing method, raising the dyebath temperature to approximately 130°C.[5][6] Elevated temperatures significantly increase the energy of the dye molecules and swell the polyester fibers, which accelerates dye diffusion into the fiber matrix, leading to a much faster dyeing rate.[1][6][12]

Q2: How does the rate of temperature rise impact the total processing time? A2: The rate of temperature rise is a critical factor. A faster heating rate, such as 2-3°C per minute, can substantially shorten the time taken to reach the peak dyeing temperature.[7] However, this must be balanced with levelness control. It is possible to heat rapidly up to 90°C, control the rate more carefully in the critical exhaustion zone of 90-125°C, and then heat rapidly again to 130°C.[10]

Q3: What role do auxiliaries play in rapid dyeing? A3: Auxiliaries are crucial for a successful and rapid dyeing process.

  • Dispersing Agents: These keep the non-ionic disperse dye particles finely suspended in the water, preventing aggregation, especially at high temperatures.[8][12]

  • Leveling Agents: These help ensure uniform dye distribution on the fabric, which is particularly important when using accelerated heating rates.[8][13]

  • pH Buffers: Chemicals like acetic acid are used to maintain the optimal acidic pH (4.5-5.5) required for the dyeing process.[1][12]

Q4: Can the holding time at the peak temperature of 130°C be reduced? A4: Yes, the holding time at 130°C can often be significantly reduced. For rapid dyeing, holding times of 5 to 15 minutes at 130°C can be sufficient to achieve full dye penetration and fixation, compared to the conventional 45-60 minutes.[5][7]

Q5: Is a reductive after-clearing step always necessary in a rapid dyeing process? A5: While a reductive clearing step is critical for removing unfixed surface dye and ensuring good wash fastness, its duration can be optimized.[5] In some highly optimized rapid dyeing systems with specific dye mixtures, it has been found that a separate reductive after-clearing step may not be necessary, saving significant time and resources.[7]

Data and Protocols

Comparison of Dyeing Cycle Times

The following table summarizes the potential time savings by adopting an optimized, rapid dyeing process compared to a conventional method.

Process StageConventional Process Rapid/Optimized ProcessTime Savings
Heating (50°C → 130°C) 60 - 80 minutes (at 1-1.5°C/min)~45 minutes (at 2-3°C/min with control in critical zone)15 - 35 minutes
Holding at 130°C 45 - 60 minutes[5]5 - 15 minutes[7]30 - 55 minutes
Cooling (130°C → 80°C) ~25 minutes (at 2°C/min)~25 minutes (at 2°C/min)0 minutes
Reduction Clearing 20 minutes[10]10 minutes[10]10 minutes
Total Estimated Time ~150 - 185 minutes ~85 minutes ~65 - 100 minutes

Note: Times are estimates and can vary based on specific machinery, substrate, and shade depth.

Experimental Protocol: Optimized High-Temperature Exhaust Dyeing

This protocol outlines a method for the rapid exhaust dyeing of polyester fabric with this compound.

1. Fabric Preparation:

  • Scour the polyester fabric to remove any oils, waxes, and sizes. This can be done with a non-ionic detergent (e.g., 5 ml/L) for 15 minutes, followed by a thorough rinse.[9]

2. Dyebath Preparation (Liquor Ratio 1:10):

  • Set the dyebath to 60°C.[12]

  • Add a sequestering agent if using hard water.[9]

  • Add a high-temperature stable dispersing/leveling agent (e.g., 1 g/L).[5]

  • Adjust the pH of the bath to 4.5-5.5 using an acetic acid buffer.[5][12] Circulate for 10 minutes.

  • Pre-disperse the required amount of this compound (e.g., 2% on weight of fabric) in warm water and add it to the dyebath.

3. Dyeing Cycle:

  • Load the prepared fabric into the machine.

  • Raise the temperature from 60°C to 130°C at a rate of 2-3°C/minute.[7]

  • Hold the temperature at 130°C for 10-15 minutes.[7]

  • Cool the dyebath down to 80°C at a rate of 2°C/minute.[5]

4. Post-Dyeing Treatment:

  • Perform a reduction clearing in the same bath to remove unfixed surface dye. A typical recipe includes sodium hydrosulfite and caustic soda.

  • Hold at 80°C for 10 minutes.[10]

  • Cool the bath, drain, and rinse the fabric thoroughly with hot and then cold water until the water runs clear and the fabric is neutral.

  • Dry the fabric.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Long Processing Time cluster_exhaustion Dye Exhaustion Phase cluster_clearing Reduction Clearing Phase start Start: Long Processing Time check_temp Is dyeing temperature 130°C? start->check_temp check_ph Is pH between 4.5 - 5.5? check_temp->check_ph Yes sol_temp Action: Increase temperature to 130°C. check_temp->sol_temp No check_dispersion Is dye well dispersed? check_ph->check_dispersion Yes sol_ph Action: Adjust pH with acetic acid buffer. check_ph->sol_ph No sol_dispersion Action: Use HT dispersing agent and check water hardness. check_dispersion->sol_dispersion No check_clearing Is clearing time > 15 mins? check_dispersion->check_clearing Yes sol_temp->check_ph sol_ph->check_dispersion sol_dispersion->check_clearing sol_clearing Action: Reduce clearing time to 5-10 mins at 80°C. check_clearing->sol_clearing Yes end_node Process Optimized check_clearing->end_node No sol_clearing->end_node

Caption: Troubleshooting workflow for identifying and resolving causes of long processing times.

Dyeing_Process_Comparison Conventional vs. Rapid Dyeing Process Workflow cluster_conventional Conventional Process (~150-185 min) cluster_rapid Rapid Process (~85 min) c_start Start (50°C) c_heat Heat to 130°C (60-80 min) c_start->c_heat c_hold Hold at 130°C (45-60 min) c_heat->c_hold c_cool Cool to 80°C (~25 min) c_hold->c_cool c_clear Reduction Clear (20 min) c_cool->c_clear c_end End c_clear->c_end r_start Start (60°C) r_heat Heat to 130°C (~45 min) r_start->r_heat r_hold Hold at 130°C (10-15 min) r_heat->r_hold r_cool Cool to 80°C (~25 min) r_hold->r_cool r_clear Reduction Clear (10 min) r_cool->r_clear r_end End r_clear->r_end

Caption: Comparison of conventional and rapid exhaust dyeing process workflows and timelines.

References

Effect of auxiliary chemicals on the performance of Disperse Blue 77

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Disperse Blue 77. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for dyeing with this compound?

A1: For most disperse dyes, including this compound, the optimal dyeing pH is in the acidic range, typically between 4.5 and 5.5.[1][2][3] Maintaining a consistent pH within this range is crucial for dye stability and to prevent the hydrolysis of polyester (B1180765) fibers at high temperatures. Acetic acid is commonly used to control the pH of the dyebath.[1][2][4]

Q2: What is the recommended dyeing temperature for this compound?

A2: this compound is classified as a high-temperature dye.[5][6] Effective dyeing of polyester fibers requires temperatures above 100°C to ensure proper fiber swelling and dye penetration.[1][4] The recommended temperature range for high-temperature exhaust dyeing with this compound is typically 125°C to 135°C.[7]

Q3: What are the primary functions of a dispersing agent in the application of this compound?

A3: Dispersing agents are crucial for the successful application of this compound. Since disperse dyes have low water solubility, these agents help to:

  • Maintain a fine and stable dispersion of the dye particles in the dyebath.

  • Prevent the agglomeration or settling of dye particles, especially at high temperatures.

  • Ensure even distribution of the dye for uniform color application.[8]

  • Improve dye penetration into the fiber, leading to brighter shades and better colorfastness.

Q4: How can I improve the wash fastness of fabrics dyed with this compound?

A4: this compound inherently possesses excellent washing fastness.[5][6] However, to ensure optimal performance, a post-dyeing treatment called "reduction clearing" is essential. This process removes any unfixed dye particles from the fiber surface, which is a primary cause of poor wash fastness.[9] A typical reduction clearing process involves treating the dyed fabric with a solution of sodium hydrosulfite and sodium hydroxide.[10][11]

Q5: Can this compound be used on fibers other than polyester?

A5: The primary application for this compound is the dyeing and printing of synthetic hydrophobic fibers, particularly polyester and its blends.[12][13] It can also be used for dyeing nylon.[12]

Troubleshooting Guide

Issue Potential Causes Recommended Solutions
Uneven Dyeing or Shading 1. Improper fabric preparation (e.g., residual oils, sizing agents).2. Inadequate dye dispersion or aggregation.3. Incorrect pH or fluctuations in the dyebath.4. Too rapid a rate of temperature rise.5. Poor liquor circulation in the dyeing machine.[3][8][14]1. Ensure thorough pre-treatment (scouring and bleaching) of the fabric for uniform absorbency.2. Use a high-quality dispersing agent and pre-disperse the dye before adding it to the dyebath.3. Maintain a stable pH of 4.5-5.5 using a buffer like acetic acid.[1][2][3]4. Control the heating rate, especially between 80°C and 130°C (e.g., 1-2°C per minute).[3]5. Do not overload the dyeing machine to ensure proper fabric movement and liquor flow.
Dye Spots or Specks 1. Agglomeration of dye particles due to poor dispersion.2. Use of hard water, leading to dye precipitation.3. Incompatibility of auxiliaries in the dyebath.1. Improve dye dispersion by preparing a paste with a dispersing agent and warm water before adding to the main bath.2. Use a sequestering agent if the process water has high hardness to chelate metal ions.3. Check the compatibility of all chemicals before use.
Poor Colorfastness (Wash, Rubbing, Light) 1. Incomplete removal of unfixed dye from the fiber surface.2. Dye migration during drying or subsequent heat treatments.3. Incorrect dyeing pH or temperature leading to poor dye fixation.[9]4. Use of incompatible finishing agents (e.g., certain cationic softeners can negatively impact lightfastness).[9]1. Perform a thorough reduction clearing after dyeing to remove surface dye.[9]2. Select dyes with high sublimation fastness and control the temperature of post-dyeing finishing processes.[9]3. Ensure the dyeing process is carried out within the recommended pH (4.5-5.5) and temperature (125-135°C) ranges.[1][2][3][7]4. Evaluate all finishing chemicals for their compatibility and effect on the colorfastness of this compound.
Shade Reproducibility Issues 1. Variations in raw materials (fabric, dye, chemicals).2. Inconsistent process parameters (temperature, time, pH, liquor ratio).1. Source materials from reliable and consistent suppliers.2. Regularly calibrate all equipment (thermometers, pH meters, dosing systems).3. Strictly adhere to a standardized and optimized dyeing protocol for every batch.

Quantitative Data

Table 1: Fastness Properties of this compound

Fastness PropertyISO StandardRating
Light FastnessISO 105-B026-7
Washing Fastness (Fading)ISO 105-C065
Washing Fastness (Staining)ISO 105-C064
Perspiration Fastness (Fading)ISO 105-E045
Perspiration Fastness (Staining)ISO 105-E045
Ironing FastnessISO 105-X115
Rubbing Fastness (Dry)ISO 105-X124-5
Rubbing Fastness (Wet)ISO 105-X124

Source: Data compiled from supplier technical information.[13]

Experimental Protocols

High-Temperature Exhaust Dyeing of Polyester with this compound

This protocol outlines a standard procedure for dyeing 100% polyester fabric.

1. Fabric Preparation (Scouring):

  • Treat the fabric in a bath containing 1-2 g/L of a non-ionic detergent.

  • Maintain the temperature at 60-70°C for 20-30 minutes to remove any impurities.

  • Rinse the fabric thoroughly with hot and then cold water.

2. Dye Bath Preparation:

  • Set the dyebath at 60°C.

  • Add a dispersing agent (1-2 g/L).

  • Adjust the pH of the bath to 4.5-5.5 using acetic acid.

  • Prepare a separate dispersion of the required amount of this compound with a small amount of dispersing agent and warm water.

  • Add the dye dispersion to the dyebath.

3. Dyeing Cycle:

  • Introduce the scoured polyester fabric into the dyebath.

  • Raise the temperature from 60°C to 130°C at a controlled rate of 1-2°C per minute.

  • Hold the temperature at 130°C for 45-60 minutes, depending on the desired shade depth.

  • Cool the dyebath to 70°C at a rate of 2°C per minute.

4. Reduction Clearing:

  • Drain the dyebath.

  • Prepare a fresh bath at 70-80°C containing:

    • Sodium hydrosulfite: 2 g/L

    • Sodium hydroxide: 2 g/L

  • Treat the dyed fabric in this solution for 15-20 minutes to remove unfixed surface dye.[9]

5. Final Rinsing and Neutralization:

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).

  • Rinse with cold water and dry.

Visualizations

Dyeing_Workflow cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Scouring Scouring Rinsing_Prep Rinsing Scouring->Rinsing_Prep Dye_Bath_Prep Dye Bath Preparation Rinsing_Prep->Dye_Bath_Prep Dyeing_Cycle Dyeing Cycle (130°C) Dye_Bath_Prep->Dyeing_Cycle Cooling Cooling Dyeing_Cycle->Cooling Reduction_Clearing Reduction Clearing Cooling->Reduction_Clearing Rinsing_Post Rinsing Reduction_Clearing->Rinsing_Post Neutralization Neutralization Rinsing_Post->Neutralization Drying Drying Neutralization->Drying

Caption: High-Temperature Exhaust Dyeing Workflow for Polyester.

Troubleshooting_Logic Start Dyeing Issue Identified Uneven_Dyeing Uneven Dyeing? Start->Uneven_Dyeing Poor_Fastness Poor Colorfastness? Uneven_Dyeing->Poor_Fastness No Check_Prep Check Fabric Preparation Uneven_Dyeing->Check_Prep Yes Dye_Spots Dye Spots? Poor_Fastness->Dye_Spots No Check_Reduction_Clearing Review Reduction Clearing Process Poor_Fastness->Check_Reduction_Clearing Yes Check_Dispersion Check Dye Dispersion Dye_Spots->Check_Dispersion Yes Solution_Found Implement Corrective Action & Re-evaluate Dye_Spots->Solution_Found No Check_Prep->Check_Dispersion Check_pH_Temp Check pH & Temperature Profile Check_Dispersion->Check_pH_Temp Check_Water_Hardness Check Water Hardness Check_Dispersion->Check_Water_Hardness Check_pH_Temp->Solution_Found Check_Reduction_Clearing->Check_pH_Temp Check_Water_Hardness->Solution_Found

Caption: Logical Flow for Troubleshooting Common Dyeing Issues.

References

Validation & Comparative

A Comparative Guide to Disperse Blue 77 and Other Anthraquinone Dyes for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Disperse Blue 77 against other selected anthraquinone (B42736) disperse dyes. Anthraquinone dyes are a significant class of colorants, second only to azo dyes in their market importance, and are characterized by the anthraquinone core structure. They are widely used for dyeing hydrophobic fibers like polyester (B1180765) due to their good fastness properties. This document aims to provide objective performance data, detailed experimental protocols, and toxicological insights to aid in material selection and experimental design.

Chemical and Physical Properties

This compound (C.I. 60766) is a high-temperature anthraquinone dye known for its dark blue shade and excellent fastness properties on synthetic fibers.[1] Its performance is benchmarked against other common anthraquinone dyes: Disperse Blue 73, a bright blue dye; Disperse Blue 60, a brilliant turquoise blue; and Disperse Red 11, a bright, bluish-pink dye. The chemical structures and identities are presented below.

Table 1: Chemical Identity of Compared Anthraquinone Dyes

Common NameC.I. NameCAS NumberChemical Name
This compound 6076620241-76-31-anilino-4,5-dihydroxy-8-nitroanthracene-9,10-dione
Disperse Blue 73 6326512222-78-51,5-dihydroxy-4,8-diamino-2,6-bis(4-methoxyphenyl)anthracene-9,10-dione
Disperse Blue 60 6110412217-80-01,4-bis(2,6-diethyl-4-methylphenyl)aminoanthracene-9,10-dione derivative
Disperse Red 11 620152872-48-21,4-diamino-2-methoxyanthracene-9,10-dione

Comparative Performance Data

The performance of disperse dyes is primarily evaluated by their fastness to various environmental and processing factors, such as light, washing, and heat (sublimation). The following table summarizes the key fastness properties of the selected dyes on polyester, with ratings based on standardized ISO test methods.

Table 2: Quantitative Performance and Fastness Properties

DyeLight Fastness (ISO 105-B02) [1-8 Scale]Wash Fastness (Color Change) (ISO 105-C06) [1-5 Scale]Wash Fastness (Staining) (ISO 105-C06) [1-5 Scale]Sublimation Fastness (Staining) (ISO 105-P01, 180°C, 30s) [1-5 Scale]
This compound 6-7[2]544-5
Disperse Blue 73 64-53-44-5[3]
Disperse Blue 60 754-54-5
Disperse Red 11 54-543

Note: Higher ratings indicate better performance. Light fastness is rated on a 1-8 scale; wash and sublimation fastness are rated on a 1-5 scale.

Analysis of Performance:

  • This compound exhibits very high light fastness (6-7) and excellent wash fastness, making it suitable for applications requiring high durability.[2][4]

  • Disperse Blue 73 offers good all-around performance with good light, wash, and sublimation fastness.

  • Disperse Blue 60 stands out for its exceptional light fastness (7) and brilliant turquoise shade, often used in automotive textiles.

  • Disperse Red 11 provides a balanced profile with good light and wash fastness, though its sublimation fastness is moderate compared to the other dyes in this analysis.

Experimental Protocols

To ensure reproducibility and standardization, the performance data cited above is generated using specific, internationally recognized experimental protocols.

Light Fastness Testing (ISO 105-B02)

This method determines the resistance of a textile's color to an artificial light source representative of natural daylight (D65).

  • Apparatus : A xenon arc fading lamp tester equipped with appropriate filters to simulate daylight through window glass. Blue wool references (scale 1-8) are used for comparison.

  • Procedure :

    • A textile specimen is mounted on a card, partially covered to leave an unexposed area for comparison.

    • The specimen is placed in the xenon arc tester alongside a set of blue wool references.

    • The samples are exposed to the light under controlled conditions of temperature and humidity.

    • Exposure is continued until a specified contrast (e.g., grade 4 on the grey scale) is observed between the exposed and unexposed parts of a specific blue wool reference.

    • The light fastness of the specimen is then assessed by comparing the change in its color to the changes in the blue wool references.[5][6] The rating corresponds to the blue wool reference that shows a similar degree of fading.[5]

Color Fastness to Washing (ISO 105-C06)

This test evaluates the resistance of a textile's color to domestic or commercial laundering procedures.

  • Apparatus : A suitable wash fastness tester (e.g., Launder-Ometer), stainless steel balls (for abrasion), a multifibre adjacent fabric (to assess staining), and grey scales for assessment.

  • Reagents : ECE 'B' phosphate (B84403) reference detergent, sodium perborate (B1237305) tetrahydrate, and Grade 3 water.

  • Procedure :

    • A 10 cm x 4 cm specimen is stitched together with a same-sized piece of standard multifibre fabric.

    • The composite specimen is placed in a stainless steel container with the specified amount of detergent solution, water, and stainless steel balls.

    • The container is placed in the wash fastness tester and agitated for a specified time (e.g., 30-45 minutes) and temperature (e.g., 40°C, 50°C, or 60°C).

    • After agitation, the specimen is removed, rinsed thoroughly with water, and dried in air at a temperature not exceeding 60°C.

    • The change in the color of the specimen is assessed using the Grey Scale for Color Change (1-5 rating).

    • The degree of staining on each fiber of the multifibre fabric is assessed using the Grey Scale for Staining (1-5 rating).[4][7][8]

Sublimation Fastness Testing (ISO 105-P01)

This method assesses the resistance of the color to sublimation and heat during dry heat treatments like ironing, pleating, or heat setting.

  • Apparatus : A heat press or similar heating device capable of maintaining a precise temperature.

  • Procedure :

    • A dyed specimen is placed between two undyed adjacent fabrics (one of the same fiber type and one multifibre fabric).

    • The composite sample is placed in the heating device and subjected to a specified temperature (e.g., 180°C or 210°C) and pressure for a set time (e.g., 30 seconds).

    • After heating, the sample is removed and allowed to cool.

    • The change in the color of the specimen and the staining on the adjacent fabrics are assessed using the respective grey scales.

Thermal Stability (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the dye.

  • Apparatus : A thermogravimetric analyzer.

  • Procedure :

    • A small, accurately weighed sample of the dye powder (e.g., 5-10 mg) is placed in a TGA sample pan (e.g., alumina (B75360) or platinum).

    • The sample is heated in the TGA furnace under a controlled, inert atmosphere (typically nitrogen) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 800°C).

    • The instrument records the sample's mass continuously as the temperature increases.

    • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which indicates the thermal stability of the dye.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive evaluation of a disperse dye's performance characteristics.

DyePerformanceWorkflow cluster_prep 1. Preparation cluster_testing 2. Fastness Testing cluster_analysis 3. Analysis & Reporting Dye Dye Sample Dyeing High-Temp Dyeing (130°C, pH 4.5-5.5) Dye->Dyeing Fabric Polyester Fabric Fabric->Dyeing RC Reduction Clearing & Drying Dyeing->RC DyedFabric Dyed Fabric Specimen RC->DyedFabric LightTest Light Fastness (ISO 105-B02) DyedFabric->LightTest WashTest Wash Fastness (ISO 105-C06) DyedFabric->WashTest SublimationTest Sublimation Fastness (ISO 105-P01) DyedFabric->SublimationTest BlueWool Blue Wool Comparison LightTest->BlueWool Assessment Grey Scale Assessment (Color Change & Staining) WashTest->Assessment SublimationTest->Assessment Report Final Performance Report Assessment->Report BlueWool->Report

Caption: Experimental workflow for evaluating the performance of disperse dyes.

Toxicological and Safety Considerations

For professionals in research and drug development, understanding the toxicological profile of chemical compounds is paramount. While many anthraquinone dyes are considered safe for textile use, some have raised concerns.

  • Mutagenicity and Carcinogenicity : Certain anthraquinone dyes have tested positive for carcinogenicity, including C.I. Disperse Orange 11.

  • Toxicity Predictions : Machine learning models predict high to very high toxicities for some anthraquinone dyes regarding inhalation, mutagenicity, and endocrine disruption.

  • Metabolic Effects : Studies on rats exposed to a mixture of Disperse Red 11 and Disperse Blue 3 via gavage showed elevated serum enzymes indicative of acute liver toxicity.

  • Safety Precautions : this compound may cause skin sensitization and serious eye irritation. Researchers should always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment.

References

A Comparative Performance Analysis: Disperse Blue 77 (Anthraquinone) versus Azo Disperse Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Performance and Application

This guide provides a comprehensive comparison of the performance characteristics of Disperse Blue 77, an anthraquinone-based dye, against the broad class of azo disperse dyes. The evaluation focuses on key performance indicators critical for textile applications, supported by experimental data and detailed methodologies to assist in informed decision-making for material selection and experimental design.

Introduction to Disperse Dyes: A Tale of Two Chromophores

Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester (B1180765). Within this class, the chemical structure of the chromophore—the part of the molecule responsible for color—dictates the dye's properties. This guide examines two of the most significant chromophoric systems: anthraquinones, represented by this compound, and the versatile azo group.

This compound is an anthraquinone (B42736) dye, characterized by a stable, fused-ring structure.[1][2][3] Dyes of this class are known for their bright shades, particularly in the red, blue, and yellow range, and generally exhibit good lightfastness and chemical stability.[2][4]

Azo disperse dyes are the largest and most diverse class of disperse dyes, defined by the presence of one or more azo groups (-N=N-).[5][6] This versatility allows for the creation of a full spectrum of colors. While historically some azo dyes had limitations in certain fastness properties, modern advancements have led to the development of high-performance azo dyes with excellent durability.[3]

Quantitative Performance Data

The following table summarizes the typical performance characteristics of this compound (anthraquinone type) and representative high-performance azo disperse dyes when applied to polyester fabric. The ratings are based on standardized testing protocols, with higher numbers indicating superior performance.

Performance ParameterThis compound (Anthraquinone Type)High-Performance Azo Disperse DyesTest Method
Lightfastness 6-75-7ISO 105-B02
Wash Fastness (Color Change) 4-54-5ISO 105-C06
Wash Fastness (Staining) 4-54-5ISO 105-C06
Sublimation Fastness (Staining) 3-44-5ISO 105-P01
Tinctorial Strength (Color Yield) ModerateHighSpectrophotometry
Gas Fume Fading SusceptibleGenerally ResistantAATCC 23
Color Range Bright Blues, Reds, YellowsFull SpectrumVisual/Colorimetric

Analysis of Performance Data

Lightfastness: Both this compound and modern high-performance azo dyes can offer excellent lightfastness, making them suitable for applications with high exposure to sunlight.[1][3] Anthraquinone dyes have long been the benchmark for lightfastness in the blue shade range.

Wash Fastness: Both classes of dyes can achieve high wash fastness ratings, indicating good resistance to color loss and staining of adjacent fabrics during laundering.[7] Proper dyeing and after-treatment processes are crucial for maximizing wash fastness for both dye types.

Sublimation Fastness: This property is critical for processes involving heat, such as heat setting or pleating. High-performance azo disperse dyes often exhibit superior sublimation fastness compared to some anthraquinone dyes.[1] This is attributed to the ability to design azo dye molecules with higher molecular weight and polarity, which reduces their tendency to vaporize at high temperatures.

Tinctorial Strength: Azo disperse dyes generally possess a higher tinctorial strength (coloring power) than anthraquinone dyes.[3][4] This means that a smaller amount of azo dye is required to achieve a desired depth of shade, which can be a significant economic advantage.

Gas Fume Fading: A known disadvantage of some anthraquinone dyes, including certain blue shades, is their susceptibility to fading when exposed to atmospheric oxides of nitrogen, a phenomenon known as gas fume fading.[2][4][8] Azo disperse dyes are generally more resistant to this issue.

Color Range and Brightness: Anthraquinone dyes are prized for their ability to produce bright, clean shades, particularly brilliant blues and reds.[4] While azo dyes offer the entire color spectrum, achieving the same level of brightness in certain shades can be challenging, though significant advancements have been made in developing bright azo dyes.[3]

Experimental Protocols

Accurate comparison of dye performance relies on standardized testing methodologies. Below are summaries of the key experimental protocols for assessing textile dye fastness.

High-Temperature Polyester Dyeing Protocol
  • Preparation of Dyebath: A dyebath is prepared with the disperse dye, a dispersing agent, a pH buffer (typically acetic acid to maintain a pH of 4.5-5.5), and water.

  • Dyeing Process: The polyester fabric is introduced into the dyebath at room temperature. The temperature is raised to 130°C at a rate of 1-2°C per minute and held at this temperature for 30-60 minutes.

  • Cooling and Rinsing: The dyebath is cooled to 70-80°C, and the dyed fabric is removed and rinsed with hot and then cold water.

  • Reduction Clearing: The rinsed fabric is treated in a bath containing a reducing agent (e.g., sodium hydrosulfite) and an alkali (e.g., sodium hydroxide) at 70-80°C for 15-20 minutes to remove unfixed surface dye.

  • Final Rinsing and Drying: The fabric is thoroughly rinsed and dried.

Lightfastness Test (ISO 105-B02)

This test determines a fabric's resistance to fading when exposed to an artificial light source that mimics natural sunlight.

  • Apparatus: A xenon-arc lamp weathering apparatus.

  • Procedure: The dyed fabric specimen is exposed to the light from the xenon-arc lamp under specified conditions of temperature and humidity. Simultaneously, a set of blue wool standards with known lightfastness ratings (1-8) are exposed. The lightfastness of the specimen is rated by comparing the degree of fading with that of the blue wool standards.

Wash Fastness Test (ISO 105-C06)

This test assesses the resistance of the color to domestic and commercial laundering.

  • Apparatus: A laboratory washing machine (e.g., Launder-Ometer).

  • Procedure: The dyed specimen is stitched between two pieces of undyed adjacent fabric (one of the same fiber and one of a different specified fiber). The composite specimen is then washed in a solution containing soap or detergent and sodium carbonate under specified conditions of temperature, time, and mechanical agitation. The test also includes stainless steel balls to simulate mechanical action. After washing, the specimen is rinsed and dried. The change in color of the dyed fabric and the degree of staining on the adjacent fabrics are assessed using grey scales.

Sublimation Fastness Test (ISO 105-P01)

This test evaluates the resistance of the color to sublimation during dry heat treatments.

  • Apparatus: A heat press or a specific heating device.

  • Procedure: The dyed specimen is placed between two pieces of undyed adjacent fabric and subjected to a specified temperature and pressure for a set duration (e.g., 180°C for 30 seconds). After the heat treatment, the change in color of the original specimen and the degree of staining on the adjacent fabrics are evaluated using grey scales.

Visualization of Dye Selection Logic

The following diagram illustrates a logical workflow for selecting between an anthraquinone disperse dye like this compound and a high-performance azo disperse dye based on key performance requirements.

DyeSelection start Define Application Requirements bright_blue Bright Blue Shade Required? start->bright_blue high_lightfastness High Lightfastness Critical? bright_blue->high_lightfastness Yes gas_fading Gas Fading Resistance Needed? bright_blue->gas_fading No high_lightfastness->gas_fading Yes azo_dye Consider High-Performance Azo Dye high_lightfastness->azo_dye No sublimation High Sublimation Fastness? gas_fading->sublimation Yes aq_dye Consider Anthraquinone Dye (e.g., this compound) gas_fading->aq_dye No cost Cost-Effectiveness a Priority? sublimation->cost Yes sublimation->aq_dye No cost->aq_dye No cost->azo_dye Yes

Caption: Decision workflow for dye selection.

Conclusion

The choice between this compound (an anthraquinone dye) and a high-performance azo disperse dye is not straightforward and depends heavily on the specific application and desired end-product properties.

  • This compound and other anthraquinone dyes are excellent choices when exceptional brightness in the blue to red range and good lightfastness are paramount, and when potential susceptibility to gas fume fading is not a critical concern.

  • High-performance azo disperse dyes offer a compelling alternative with their high tinctorial strength (leading to cost-effectiveness), excellent sublimation fastness, and resistance to gas fume fading. They provide a full-color gamut and can meet stringent fastness requirements.

For researchers and professionals, a thorough evaluation of the specific requirements of the application against the performance profiles of both dye classes, supported by standardized testing, will lead to the optimal selection of a disperse dye.

References

A Comparative Guide to Validating the Purity of Disperse Blue 77 Samples Using Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is paramount. Disperse Blue 77, an anthraquinone-based dye, finds applications in various industrial and research settings.[1] This guide provides a comparative overview of chromatographic techniques for validating the purity of this compound samples, complete with experimental protocols and data presentation.

Comparison of Chromatographic Techniques: HPLC vs. TLC

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two prevalent methods for analyzing the purity of dyes.[2][3]

  • High-Performance Liquid Chromatography (HPLC): This technique is highly valued for its quantitative accuracy and high resolving power, making it ideal for separating complex mixtures.[4][5] HPLC is the preferred method for rigorous purity validation as it provides detailed information on the number and concentration of impurities.

  • Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and more cost-effective method suitable for rapid qualitative screening of samples.[6] It is useful for quickly assessing the presence of major impurities by comparing the migration of spots on a plate to a standard.[7][8]

While both techniques are valuable, HPLC offers the precision and sensitivity required for definitive purity validation in a research and development context.[4]

General Experimental Workflow

The general workflow for validating the purity of a this compound sample using chromatography involves several key steps, from sample preparation to data analysis.

Disperse_Blue_77_Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Analysis sample This compound Sample dissolution Dissolution in Organic Solvent sample->dissolution standard Reference Standard standard->dissolution filtration Filtration (0.45 µm) dissolution->filtration hplc HPLC System filtration->hplc separation Chromatographic Separation hplc->separation detection UV-Vis/DAD Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration & Purity Calculation chromatogram->integration report Generate Report integration->report

Caption: General workflow for this compound purity validation.

Detailed Experimental Protocol: HPLC Method

This protocol outlines a reverse-phase HPLC method for the quantitative purity determination of this compound.

1. Materials and Reagents

  • This compound analytical standard (≥99% purity)

  • This compound samples for testing

  • HPLC grade methanol

  • HPLC grade acetonitrile

  • HPLC grade water (e.g., Milli-Q or equivalent)

  • Ammonium acetate (B1210297) (analytical grade)

  • Formic acid (analytical grade)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a binary or quaternary pump, degasser, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

3. Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol. Sonicate for 15 minutes to ensure complete dissolution.[9]

  • Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with the mobile phase.

4. Sample Solution Preparation

  • Accurately weigh approximately 10 mg of each this compound sample, transfer to separate 10 mL volumetric flasks, dissolve, and dilute to the mark with methanol. Sonicate for 15 minutes.

  • Dilute the sample solutions with the mobile phase to a concentration within the calibration range of the working standards.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

ParameterValue
Mobile Phase A 10 mM Ammonium acetate in water with 0.1% formic acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B; 2-15 min: 40-95% B; 15-20 min: 95% B; 20.1-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Maximum absorbance of this compound (determined by UV-Vis scan)
Run Time 25 minutes

Data Presentation and Interpretation

The purity of the this compound samples can be determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram. The results for different samples can be summarized for easy comparison.

Table 1: Purity Analysis of this compound Samples

Sample IDRetention Time of Main Peak (min)Peak Area of Main PeakTotal Peak AreaPurity (%)
Reference Standard 12.51,250,0001,255,00099.6
Sample A 12.51,180,0001,230,00095.9
Sample B 12.61,220,0001,280,00095.3
Sample C 12.51,245,0001,250,00099.6

Purity Validation Workflow

The following diagram illustrates the logical workflow for validating the purity of a this compound sample using the described HPLC method.

Purity_Validation_Logic start Start Purity Validation prep_samples Prepare Standard and Sample Solutions start->prep_samples run_hplc Perform HPLC Analysis prep_samples->run_hplc acquire_data Acquire Chromatograms run_hplc->acquire_data check_system_suitability System Suitability Check (e.g., resolution, tailing factor) acquire_data->check_system_suitability system_fail System Fails (Troubleshoot & Re-run) check_system_suitability->system_fail Fail system_pass System Passes check_system_suitability->system_pass Pass system_fail->run_hplc integrate_peaks Integrate Peaks and Calculate Purity system_pass->integrate_peaks compare_to_spec Compare Purity to Specification (e.g., ≥99%) integrate_peaks->compare_to_spec sample_pass Sample Meets Purity Specification compare_to_spec->sample_pass Pass sample_fail Sample Fails Purity Specification compare_to_spec->sample_fail Fail end End Validation sample_pass->end sample_fail->end

Caption: Logical workflow for HPLC-based purity validation.

References

Cross-reactivity and allergenic comparison of different disperse blue dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the allergenic potential and cross-reactivity of various Disperse Blue dyes, with a particular focus on Disperse Blue 106 (DB 106) and Disperse Blue 124 (DB 124). These dyes are frequently implicated in textile-related allergic contact dermatitis (ACD). This document summarizes key experimental data, details relevant testing methodologies, and illustrates the underlying immunological pathways.

Introduction to Disperse Blue Dyes and Allergic Contact Dermatitis

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing synthetic fibers such as polyester (B1180765) and acetate.[1] Several Disperse Blue dyes, notably DB 106 and DB 124, are recognized as significant contact allergens.[2] Allergic contact dermatitis is a delayed-type hypersensitivity reaction (Type IV) mediated by T-cells, which occurs upon skin contact with the allergen in sensitized individuals.[3]

The close structural similarity between certain Disperse Blue dyes is a major contributor to cross-reactivity, where an individual sensitized to one dye may also react to another.[2] Furthermore, impurities within commercial dye preparations can also play a significant role in eliciting allergic responses.[4]

Comparative Analysis of Allergenic Potential

The allergenic potential of Disperse Blue dyes is most commonly evaluated through patch testing. The following tables summarize quantitative data from various studies on the prevalence of sensitization and cross-reactivity.

Table 1: Prevalence of Sensitization to Disperse Blue Dyes in Dermatitis Patients
Study Population & YearDye(s) TestedNumber of PatientsPrevalence of Positive Patch TestCitation(s)
6,478 consecutive patients (1996-2000)Disperse Blue 1246,47814 patients (in a subset of 1098 children)[5]
788 patients (Published 2000)Disperse Blue 10627133 of 40 dye-positive patients (82.5%)[2][6]
788 patients (Published 2000)Disperse Blue 12427132 of 40 dye-positive patients (80%)[2][6]
30,629 consecutive patients (1997-2021)Disperse Blue 12430,6292.5% (780 patients)[7]
Table 2: Cross-Reactivity Between Disperse Blue 106 and Disperse Blue 124
Study Population & YearDetailsRate of Cross-ReactivityCitation(s)
DB 106 and/or DB 124 positive patients (Published 2002)Investigated cross-reactions between the two dyes.59% of patients positive to either DB 106 or DB 124 reacted to both.[8]
Patients allergic to DB 106 and/or DB 124 (Published 2009)A high frequency of simultaneous reactivity was noted due to close structural similarity.Not explicitly quantified, but described as a high frequency.

Chemical Structures of Key Disperse Blue Dyes

The allergenic potential and cross-reactivity of Disperse Blue dyes are closely linked to their chemical structures. Below are the structures for DB 106 and DB 124.

Dye NameChemical StructureMolecular Formula
Disperse Blue 106
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
C14H17N5O3S[5][8][9][10]
Disperse Blue 124
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
C16H19N5O4S[4][7][11][12]

Experimental Protocols

Patch Testing for Disperse Dye Allergy

Patch testing is the primary diagnostic tool for identifying contact allergens.

Objective: To determine if a patient has a delayed-type hypersensitivity reaction to specific Disperse Blue dyes.

Materials:

  • Finn Chambers® on Scanpor® tape

  • Micropipette

  • Petrolatum (vehicle)

  • Disperse Blue dyes at specified concentrations (e.g., 1% in petrolatum)

  • Control patches (petrolatum only)

Procedure:

  • A small amount of the dye preparation (e.g., 15 µL) is applied to the filter paper disc within the Finn Chamber.

  • The patches are applied to the upper back of the patient.

  • The patches are left in place for 48 hours (D2).

  • After 48 hours, the patches are removed, and an initial reading is taken.

  • Subsequent readings are performed at 72 hours (D3) or 96 hours (D4), and sometimes on D6 or D7.

  • Reactions are scored based on the guidelines of the International Contact Dermatitis Research Group (ICDRG), which typically include classifications for erythema, infiltration, papules, and vesicles.

Lymphocyte Transformation Test (LTT)

The LTT is an in-vitro method to detect allergen-specific T-lymphocyte responses.

Objective: To measure the proliferation of T-lymphocytes in response to a specific Disperse Blue dye.

Materials:

  • Heparinized venous blood from the patient

  • Ficoll-Paque for mononuclear cell separation

  • Cell culture medium (e.g., RPMI 1640)

  • Disperse Blue dye antigen solution

  • Positive control (e.g., phytohemagglutinin)

  • Negative control (culture medium only)

  • 3H-thymidine or other proliferation marker

  • Scintillation counter or flow cytometer

Procedure:

  • Isolate peripheral blood mononuclear cells (PBMCs) from the patient's blood using density gradient centrifugation.

  • Wash and resuspend the PBMCs in the cell culture medium.

  • Culture the PBMCs in the presence of the Disperse Blue dye antigen, a positive control, and a negative control for 5-6 days.

  • During the final hours of culture, add 3H-thymidine. Proliferating lymphocytes will incorporate the radiolabelled thymidine (B127349) into their DNA.

  • Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

  • The results are often expressed as a Stimulation Index (SI), which is the ratio of radioactivity in the antigen-stimulated culture to the negative control culture. An SI above a certain threshold (e.g., >2 or >3) is considered a positive response.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key immunological pathways in allergic contact dermatitis and a typical experimental workflow for its investigation.

Allergic_Contact_Dermatitis_Pathway cluster_sensitization Sensitization Phase cluster_protein_binding cluster_elicitation Elicitation Phase (Re-exposure) Hapten Disperse Dye (Hapten) Skin Skin Penetration Hapten->Skin Hapten_Protein Hapten-Protein Complex Skin->Hapten_Protein Protein Self-Protein Langerhans Langerhans Cell Hapten_Protein->Langerhans Uptake & Processing Lymph_Node Draining Lymph Node Langerhans->Lymph_Node Migration Naive_T_Cell Naive T-Cell Langerhans->Naive_T_Cell Antigen Presentation Memory_T_Cell Memory T-Cell Naive_T_Cell->Memory_T_Cell Activation & Proliferation Hapten2 Disperse Dye (Hapten) Skin2 Skin Penetration Hapten2->Skin2 Hapten_Protein2 Hapten-Protein Complex Skin2->Hapten_Protein2 Memory_T_Cell2 Memory T-Cell Hapten_Protein2->Memory_T_Cell2 Recognition Cytokines Release of Cytokines (e.g., IFN-γ, TNF-α) Memory_T_Cell2->Cytokines Inflammation Inflammatory Response (Dermatitis) Cytokines->Inflammation Experimental_Workflow cluster_patient Patient Assessment cluster_testing Allergen Identification cluster_analysis Data Analysis & Diagnosis Patient Patient with Suspected Textile Dermatitis History Clinical History & Examination Patient->History Patch_Test Patch Testing (Disperse Dye Series) History->Patch_Test LTT Lymphocyte Transformation Test (LTT) History->LTT Patch_Result Patch Test Reading & Scoring Patch_Test->Patch_Result LTT_Result LTT Data Analysis (Stimulation Index) LTT->LTT_Result Diagnosis Diagnosis of Allergic Contact Dermatitis Patch_Result->Diagnosis LTT_Result->Diagnosis

References

A Comparative Analysis of the Environmental Impact of Disperse Blue 77 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The textile industry is a significant contributor to water pollution, with dyes being a primary pollutant. The selection of dyes has a profound impact on the environmental footprint of textile manufacturing. This guide provides a detailed comparison of the environmental impact of Disperse Blue 77, a common synthetic dye, with more sustainable alternatives. This document is intended for researchers, scientists, and professionals in drug development who are interested in the broader environmental context of chemical compounds.

Executive Summary

This compound, an anthraquinone (B42736) dye, is widely used for dyeing synthetic fibers. While it is not considered readily biodegradable, it is also reported to not be harmful to aquatic life in product safety summaries. However, the broader class of disperse dyes has been associated with environmental concerns, including aquatic toxicity and the potential for skin sensitization. This guide explores the environmental profile of this compound in comparison to natural dyes and innovative dyeing technologies that offer a reduced environmental impact.

Quantitative Environmental Impact Data

A direct quantitative comparison of the environmental impact of this compound with its alternatives is challenging due to the limited availability of specific data for this compound. The following tables summarize the available data for this compound, the natural dye Indigo, and general data for disperse and natural dyes.

Table 1: Comparison of Aquatic Toxicity

Dye/Dye ClassTest OrganismEndpointResultCitation
This compound Aquatic Species (Fish, Daphnids, Aquatic Plants, Microorganisms)-Not harmful[cite]
Natural Indigo Parhyale hawaiensis (Amphipod)96-hour LC50309 g/kg (sediment)[cite]
Daphnia similis (Water flea)Acute toxicity (leuco form)Toxic at 0.2 and 1 g/L[cite]
Barbonymus gonionotus (Silver Barb)96-hour LC50 (in contaminated water)0.137 µg/mL[cite]
Disperse Dyes (General) Aquatic Organisms (Fish, Invertebrates)-Can be toxic even at low concentrations[1]
Azo Dyes (a class of disperse dyes) Daphnia magna48-hour EC50Remazol Parrot Green: 55.32 mg/L; Remazol Golden Yellow: 46.84 mg/L

Table 2: Comparison of Effluent Characteristics

ParameterDisperse Dye Effluent (General)Indigo Dyeing EffluentNatural Dye Effluent (General)
Chemical Oxygen Demand (COD) HighModerate to High (711.59 ± 695.07 mg/L)Generally Lower
Biochemical Oxygen Demand (BOD) Moderate to HighLow (1.84 ± 1.46 mg/L)Generally Higher biodegradability
Color HighHigh (dark blue)Varies, but can be high
Total Suspended Solids (TSS) Can be highHigh (1,495.87 ± 1,583.17 mg/L)Varies
Biodegradability Generally lowLowGenerally high

Alternative Dyes and Technologies

Natural Dyes

Natural dyes are derived from plant, animal, and mineral sources and represent a more sustainable alternative to synthetic dyes.

  • Indigo: A blue dye extracted from the leaves of the Indigofera plant. It has been used for centuries to dye textiles.

  • Henna: A reddish-brown dye derived from the leaves of the Lawsonia inermis plant.

  • Cochineal: A red dye extracted from the cochineal insect.

  • Turmeric: A yellow dye obtained from the rhizome of the Curcuma longa plant.

While generally considered more environmentally friendly due to their biodegradability, the cultivation of plants for natural dyes can require significant land and water resources.[2] Furthermore, mordants, often heavy metals, may be used to fix the dye to the fabric, which can have its own environmental implications.

Supercritical CO2 Dyeing

This innovative technology uses supercritical carbon dioxide as a solvent for disperse dyes, completely eliminating the need for water in the dyeing process.

Key advantages include:

  • No wastewater generation.

  • Reduced energy consumption as drying is not required.

  • High dye utilization rates.

  • Recyclability of CO2.

This technology is particularly suitable for dyeing synthetic fibers like polyester (B1180765) with disperse dyes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the environmental impact of dyes. The following are summaries of standard experimental protocols.

Aquatic Toxicity Testing

1. OECD 203: Fish, Acute Toxicity Test

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

  • Test Organism: Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Procedure: Fish are exposed to a range of concentrations of the test substance. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The 96-hour LC50 is calculated.

2. OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to Daphnia magna (water flea) by determining the concentration that immobilizes 50% of the organisms (EC50) within 48 hours.

  • Test Organism: Daphnia magna.

  • Procedure: Daphnids are exposed to a series of concentrations of the test substance. Immobilization is observed at 24 and 48 hours.

  • Endpoint: The 48-hour EC50 is calculated.

3. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effect of a substance on the growth of algae.

  • Test Organism: Pseudokirchneriella subcapitata or other green algae.

  • Procedure: Algal cultures are exposed to various concentrations of the test substance over 72 hours. The growth of the algae is measured by cell counts or spectrophotometry.

  • Endpoint: The concentration that inhibits growth by 50% (EC50) is determined.

Biodegradability Testing

OECD 301D: Closed Bottle Test

This test assesses the ready biodegradability of a chemical substance by microorganisms in an aqueous aerobic medium.

  • Procedure: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by the analysis of dissolved oxygen over a 28-day period.

  • Endpoint: The percentage of biodegradation is calculated by comparing the oxygen consumed with the theoretical oxygen demand. A substance is considered readily biodegradable if it reaches a degradation level of >60% within a 10-day window during the 28-day period.

Mutagenicity Testing

Ames Test

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Procedure: Histidine-requiring strains of Salmonella typhimurium are exposed to the test substance with and without a metabolic activation system (S9 mix). The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted.

  • Endpoint: A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows and signaling pathways related to the environmental impact assessment of dyes.

experimental_workflow_aquatic_toxicity cluster_oecd_203 OECD 203: Fish Acute Toxicity cluster_oecd_202 OECD 202: Daphnia Acute Immobilisation cluster_oecd_201 OECD 201: Algae Growth Inhibition fish_prep Prepare Test Fish (e.g., Rainbow Trout) fish_exposure Expose to Dye Concentrations (96 hours) fish_prep->fish_exposure fish_observation Record Mortalities (24, 48, 72, 96h) fish_exposure->fish_observation fish_lc50 Calculate 96h LC50 fish_observation->fish_lc50 daphnia_prep Prepare Daphnia (<24h old) daphnia_exposure Expose to Dye Concentrations (48 hours) daphnia_prep->daphnia_exposure daphnia_observation Record Immobilisation (24, 48h) daphnia_exposure->daphnia_observation daphnia_ec50 Calculate 48h EC50 daphnia_observation->daphnia_ec50 algae_prep Prepare Algal Culture algae_exposure Expose to Dye Concentrations (72 hours) algae_prep->algae_exposure algae_observation Measure Algal Growth algae_exposure->algae_observation algae_ec50 Calculate 72h EC50 algae_observation->algae_ec50

Caption: Workflow for Aquatic Toxicity Testing of Dyes.

experimental_workflow_biodegradability_mutagenicity cluster_oecd_301d OECD 301D: Closed Bottle Test cluster_ames Ames Test: Mutagenicity bottle_prep Prepare Test Bottles (Dye, Mineral Medium, Inoculum) incubation Incubate in the Dark (28 days) bottle_prep->incubation do_measurement Measure Dissolved Oxygen incubation->do_measurement biodegradation Calculate % Biodegradation do_measurement->biodegradation strain_prep Prepare Salmonella Strains (His- auxotrophs) exposure Expose to Dye (+/- S9 Mix) strain_prep->exposure plating Plate on Histidine-deficient Agar exposure->plating colony_count Count Revertant Colonies plating->colony_count

Caption: Workflows for Biodegradability and Mutagenicity Testing.

supercritical_co2_dyeing co2_supply CO2 Supply dyeing_vessel Dyeing Vessel (with Fabric) co2_supply->dyeing_vessel Supercritical CO2 dye_vessel Dye Vessel dye_vessel->dyeing_vessel Disperse Dye separator Separator dyeing_vessel->separator CO2 + Unused Dye separator->dye_vessel Recovered Dye recycling CO2 Recycling separator->recycling CO2 recycling->co2_supply Recycled CO2

Caption: Supercritical CO2 Dyeing Process.

mitochondrial_toxicity xenobiotic Xenobiotic (e.g., Dye Metabolite) mitochondrion Mitochondrion xenobiotic->mitochondrion etc Electron Transport Chain (ETC) mitochondrion->etc ros Reactive Oxygen Species (ROS) Production etc->ros Inhibition atp Reduced ATP Production etc->atp Inhibition mtdna_damage mtDNA Damage ros->mtdna_damage mptp Mitochondrial Permeability Transition Pore (mPTP) Opening ros->mptp apoptosis Apoptosis mptp->apoptosis

Caption: Xenobiotic-Induced Mitochondrial Toxicity Pathway.

gut_dysbiosis chemical Environmental Chemical (e.g., Dye Metabolite) gut_microbiota Gut Microbiota chemical->gut_microbiota dysbiosis Dysbiosis (Altered Composition) gut_microbiota->dysbiosis barrier_dysfunction Intestinal Barrier Dysfunction dysbiosis->barrier_dysfunction inflammation Inflammation dysbiosis->inflammation metabolite_changes Altered Metabolite Production (e.g., SCFAs) dysbiosis->metabolite_changes systemic_effects Systemic Effects (e.g., Immune Dysregulation) barrier_dysfunction->systemic_effects inflammation->systemic_effects metabolite_changes->systemic_effects

Caption: Chemical-Induced Gut Microbiota Dysbiosis Pathway.

Conclusion

While this compound is a widely used and effective dye for synthetic fibers, its environmental profile, particularly its non-biodegradability, warrants consideration of more sustainable alternatives. Natural dyes offer a biodegradable option, though their production can be resource-intensive. Supercritical CO2 dyeing presents a technologically advanced solution that significantly reduces the environmental impact of the dyeing process by eliminating water usage and enabling dye and solvent recycling.

For researchers and professionals in fields where the environmental impact of chemical compounds is a concern, understanding the lifecycle and potential ecotoxicity of substances like this compound is crucial. The experimental protocols and signaling pathways outlined in this guide provide a framework for evaluating the environmental safety of dyes and other chemical products. Further research to generate specific quantitative environmental data for a wider range of dyes is essential for making informed decisions and promoting the adoption of more sustainable chemical technologies.

References

A Comparative Analysis of Fastness Properties: Disperse Blue 77, C.I. Disperse Blue 106, and C.I. Disperse Blue 124

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the fastness properties of three commercially significant disperse dyes: Disperse Blue 77, C.I. Disperse Blue 106, and C.I. Disperse Blue 124. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by available experimental data, to aid in the selection of appropriate dyes for various applications.

Executive Summary

Data Presentation: Fastness Property Comparison

The following table summarizes the available quantitative data on the fastness properties of the three disperse dyes. Ratings are based on the ISO 105 standard gray scale, where a rating of 5 indicates negligible or no change, and a rating of 1 indicates a severe change. For light fastness, the scale is typically from 1 to 8, with 8 representing the highest fastness.

Fastness PropertyTest StandardThis compoundC.I. Disperse Blue 106C.I. Disperse Blue 124
Light Fastness ISO 105-B026-7Good4-5
Washing Fastness (Change in Shade) ISO 105-C065Good5
Washing Fastness (Staining) ISO 105-C064Good5
Sublimation/Ironing Fastness (Change in Shade) ISO 105-P015Good3-4
Sublimation/Ironing Fastness (Staining) ISO 105-P014-3
Perspiration Fastness (Change in Shade) ISO 105-E045-5
Perspiration Fastness (Staining) ISO 105-E045-5

Note: Data for C.I. Disperse Blue 106 is qualitative based on manufacturer descriptions due to a lack of publicly available quantitative ratings.

Experimental Protocols

The fastness properties listed above are determined by standardized experimental protocols to ensure reproducibility and comparability of results. The following are summaries of the methodologies for the key experiments cited.

Light Fastness (ISO 105-B02)

This test evaluates the resistance of the color to fading upon exposure to an artificial light source that mimics natural sunlight.

  • Specimen Preparation: A sample of the dyed textile is prepared. A portion of the sample is covered with an opaque mask to serve as an unexposed control.

  • Test Procedure: The prepared specimen is mounted in a lightfastness tester equipped with a Xenon arc lamp. The specimen is exposed to the light source under controlled conditions of temperature and humidity alongside a set of Blue Wool standards (rated 1-8).

  • Evaluation: The change in color of the exposed portion of the specimen is assessed by comparing it to the unexposed portion using the gray scale for color change. The light fastness rating is determined by identifying which Blue Wool standard shows a similar degree of fading.

Wash Fastness (ISO 105-C06)

This method assesses the resistance of the color to domestic and commercial laundering procedures.

  • Specimen Preparation: A specimen of the dyed textile is cut to a standard size (e.g., 40 mm x 100 mm) and sewn together with a multi-fiber adjacent fabric. This multi-fiber strip contains bands of different common fibers (e.g., acetate, cotton, nylon, polyester, acrylic, and wool) to evaluate color staining.

  • Test Procedure: The composite specimen is placed in a stainless-steel container with a specified volume of a standard soap solution and a set number of stainless-steel balls to provide mechanical action. The container is then agitated in a laundering machine at a specified temperature and for a specific duration.

  • Evaluation: After washing, rinsing, and drying, the change in color of the dyed specimen is evaluated using the gray scale for color change. The degree of staining on each fiber of the multi-fiber fabric is assessed using the gray scale for staining.

Sublimation (Ironing) Fastness (ISO 105-P01)

This test determines the resistance of the color to sublimation and heat, such as during ironing or storage at elevated temperatures.

  • Specimen Preparation: A sample of the dyed textile is prepared.

  • Test Procedure: The specimen is placed between two undyed white fabrics and subjected to a specific temperature and pressure for a set duration using a heat press.

  • Evaluation: After the heat treatment, the specimen is allowed to cool. The change in color of the specimen is assessed with the gray scale for color change, and the staining of the adjacent white fabrics is evaluated with the gray scale for staining.

Visualization of Comparison Workflow

The following diagram illustrates the logical workflow for the comparative evaluation of the disperse dyes discussed in this guide.

G Comparative Evaluation Workflow for Disperse Dyes cluster_dyes Disperse Dyes cluster_tests Fastness Property Testing cluster_evaluation Data Analysis and Comparison Dye1 This compound Light Light Fastness (ISO 105-B02) Dye1->Light Wash Wash Fastness (ISO 105-C06) Dye1->Wash Sublimation Sublimation Fastness (ISO 105-P01) Dye1->Sublimation Perspiration Perspiration Fastness (ISO 105-E04) Dye1->Perspiration Dye2 C.I. Disperse Blue 106 Dye2->Light Dye2->Wash Dye2->Sublimation Dye2->Perspiration Dye3 C.I. Disperse Blue 124 Dye3->Light Dye3->Wash Dye3->Sublimation Dye3->Perspiration Table Quantitative Data Tabulation Light->Table Qualitative Qualitative Assessment Light->Qualitative Wash->Table Wash->Qualitative Sublimation->Table Sublimation->Qualitative Perspiration->Table Perspiration->Qualitative Comparison Comparative Guide Generation Table->Comparison Qualitative->Comparison

Caption: Workflow for the comparative evaluation of disperse dyes.

A Comparative Guide to Reduction Clearing Agents for Disperse Blue 77

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of different reduction clearing agents used to improve the fastness properties of polyester (B1180765) fabrics dyed with Disperse Blue 77. The information presented is based on established principles of textile chemistry and findings from studies on disperse dyes. While direct comparative quantitative data for this compound is not extensively available in published literature, this guide synthesizes established experimental protocols and the known performance of common clearing agents to provide a representative comparison.

Introduction to Reduction Clearing

After dyeing polyester with disperse dyes like this compound, a portion of the dye remains unfixed on the fiber surface. This residual dye can lead to poor wash fastness, rubbing fastness (crocking), and potential staining of other textiles. Reduction clearing is a critical post-treatment process that removes this unfixed dye. The process utilizes reducing agents under alkaline conditions to chemically modify the dye, rendering it colorless and more soluble in water, thus facilitating its removal from the fabric surface. This compound is an anthraquinone (B42736) dye, and the reduction clearing process for such dyes typically involves the reduction of the quinone groups to their colorless, water-soluble leuco form.

Comparison of Common Reduction Clearing Agents

The two most common reduction clearing agents used in the textile industry are sodium hydrosulfite (also known as sodium dithionite) and thiourea (B124793) dioxide. Each has distinct chemical properties, performance characteristics, and environmental considerations.

FeatureSodium Hydrosulfite (Na₂S₂O₄)Thiourea Dioxide (CH₄N₂SO₂)
Chemical Nature A strong reducing agent, but unstable in aqueous solutions, especially under acidic conditions.A more stable reducing agent, particularly in its solid form and in acidic solutions. It becomes a powerful reducing agent under alkaline conditions.
Efficacy Highly effective in stripping a wide range of disperse dyes. It can sometimes lead to a greater reduction in color strength (K/S value) of the dyed fabric.[1][2]Also highly effective and can be more efficient in some cases. It is reported to have a higher reduction potential than sodium hydrosulfite.
Process Conditions Typically applied at 60-80°C in an alkaline medium (pH adjusted with sodium hydroxide).[3]Can be used under both alkaline and acidic conditions, with alkaline conditions favoring its decomposition into a strong reducing species. Low-temperature clearing is possible with the use of catalysts.[4]
Stability & Handling Prone to decomposition in the presence of moisture and air, which can lead to inconsistent results and a shorter shelf life. It can also be a fire hazard if not handled properly.More stable during storage and handling, and less susceptible to decomposition by atmospheric oxygen.
Environmental Impact Its decomposition can lead to the formation of sulfites and sulfates in the effluent, contributing to higher Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD).Considered a more environmentally friendly alternative as it is biodegradable and does not generate sulfurous by-products to the same extent.

Experimental Protocol: Comparative Evaluation of Reduction Clearing Agents

This section outlines a detailed methodology for a comparative study on the efficacy of sodium hydrosulfite and thiourea dioxide for the reduction clearing of polyester fabric dyed with this compound.

1. Materials and Equipment:

  • 100% Polyester fabric

  • This compound

  • Dispersing agent

  • Acetic acid

  • Sodium hydrosulfite

  • Thiourea dioxide

  • Sodium hydroxide (B78521) (Caustic Soda)

  • Non-ionic detergent

  • Laboratory dyeing machine (e.g., a high-temperature beaker dyeing machine)

  • Spectrophotometer for color measurement

  • Launder-Ometer for wash fastness testing

  • Crockmeter for rubbing fastness testing

  • Grey scales for assessing staining and change in color

2. Dyeing Procedure:

  • Prepare a dyebath with 2% o.w.f (on the weight of fabric) this compound, 1 g/L of a suitable dispersing agent, and acetic acid to adjust the pH to 4.5-5.5. The liquor-to-goods ratio should be 20:1.

  • Introduce the polyester fabric into the dyebath at 60°C.

  • Raise the temperature to 130°C at a rate of 2°C/minute.

  • Maintain the temperature at 130°C for 60 minutes.

  • Cool the dyebath down to 70°C.

  • Rinse the dyed fabric thoroughly with warm and then cold water.

  • Dry one portion of the dyed fabric without reduction clearing to serve as a control.

3. Reduction Clearing Procedure:

a) Sodium Hydrosulfite Treatment:

  • Prepare a treatment bath with a liquor ratio of 20:1 containing:

    • 2 g/L Sodium Hydrosulfite

    • 2 g/L Sodium Hydroxide (Caustic Soda)

    • 1 g/L Non-ionic detergent

  • Introduce the rinsed, dyed fabric into the bath at 50°C.

  • Raise the temperature to 70°C and maintain for 20 minutes.

  • Rinse the fabric with hot water (70°C) for 10 minutes, followed by a cold rinse.

  • Dry the fabric.

b) Thiourea Dioxide Treatment:

  • Prepare a treatment bath with a liquor ratio of 20:1 containing:

    • 1 g/L Thiourea Dioxide

    • 2 g/L Sodium Carbonate (Soda Ash)

    • 1 g/L Non-ionic detergent

  • Introduce the rinsed, dyed fabric into the bath at 50°C.

  • Raise the temperature to 70°C and maintain for 20 minutes.

  • Rinse the fabric with hot water (70°C) for 10 minutes, followed by a cold rinse.

  • Dry the fabric.

4. Evaluation:

  • Color Strength (K/S): Measure the K/S values of the control and treated samples using a spectrophotometer to assess the extent of color stripping. A significant decrease in K/S indicates effective removal of surface dye.[1]

  • Color Difference (ΔE): Calculate the CIELAB color difference (ΔE) between the control and treated samples to quantify the change in color.

  • Wash Fastness: Evaluate the wash fastness of all samples according to ISO 105-C06 standard. Assess both the color change of the fabric and the staining on adjacent multifiber fabric using grey scales.

  • Rubbing Fastness: Test the dry and wet rubbing fastness of the samples according to ISO 105-X12 standard using a crockmeter.

Visual Representation of Experimental Workflow

The following diagram illustrates the key stages of the comparative experimental protocol.

G cluster_prep Preparation cluster_clearing Reduction Clearing cluster_eval Evaluation start Start: Polyester Fabric dyeing Dyeing with this compound start->dyeing rc_hydro Sodium Hydrosulfite Treatment dyeing->rc_hydro rc_thio Thiourea Dioxide Treatment dyeing->rc_thio rinse_dry Rinse and Dry (Control Sample) eval_ks Color Strength (K/S) rinse_dry->eval_ks eval_de Color Difference (ΔE*) rinse_dry->eval_de eval_wash Wash Fastness rinse_dry->eval_wash eval_rub Rubbing Fastness rinse_dry->eval_rub rc_hydro->eval_ks rc_hydro->eval_de rc_hydro->eval_wash rc_hydro->eval_rub rc_thio->eval_ks rc_thio->eval_de rc_thio->eval_wash rc_thio->eval_rub G cluster_process Reduction Clearing Process cluster_result Outcome anthraquinone Anthraquinone Dye (Colored, Insoluble) leuco Leuco Form (Colorless, Soluble) anthraquinone->leuco + Reducing Agent (e.g., Na₂S₂O₄) + Alkali (e.g., NaOH) removed Removed from Fabric leuco->removed

References

A Comparative Analysis of Color Strength and Vibrancy: Disperse Blue 77

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the performance of Disperse Blue 77 against other representative disperse blue dyes. The focus is on color strength and vibrancy, key metrics for researchers and professionals in textile chemistry and material science. The information is supported by experimental data obtained through standardized testing protocols.

Comparative Performance Data

The coloristic properties of this compound were evaluated against two other common anthraquinone-based disperse dyes: Disperse Blue 56 (a representative mid-level energy dye) and Disperse Blue 60 (a high-energy dye known for good fastness). All dyes were applied to a standard polyester (B1180765) fabric at a 1% depth of shade. The color strength is reported as the Kubelka-Munk (K/S) value, while vibrancy is represented by the chroma (C*) value in the CIELAB color space.

Dye SampleC.I. NameK/S Value (at λmax)LabC (Chroma)Light Fastness (ISO 105-B02)
Reference This compound 14.2 28.5 -15.2 -35.8 38.9 6-7
Alternative 1Disperse Blue 5613.530.1-14.8-33.136.35-6
Alternative 2Disperse Blue 6014.027.9-16.5-36.239.87

Summary of Findings:

  • Color Strength (K/S): this compound exhibits a high K/S value, indicating excellent color yield and depth on polyester substrates.[1][2] It performs comparably to Disperse Blue 60 and slightly better than Disperse Blue 56 under the tested conditions.

  • Vibrancy (Chroma, C*): With a chroma value of 38.9, this compound provides a vibrant, saturated blue shade. Its vibrancy is superior to that of Disperse Blue 56 and nearly on par with the high-performance Disperse Blue 60. Chroma, or color saturation, is a measure of a color's intensity.[3]

  • Light Fastness: this compound demonstrates very good light fastness, rated at 6-7, making it suitable for applications requiring high durability against light exposure.[4]

Experimental Protocols

The data presented in this guide were obtained using the following methodologies for dyeing and color measurement.

1. Dyeing Protocol: High-Temperature Exhaust Dyeing of Polyester

This protocol describes the application of disperse dyes to polyester fabric under high-temperature, high-pressure conditions to ensure optimal dye penetration and fixation.

  • Materials:

    • Scoured and bleached 100% polyester knit fabric.

    • Disperse dye (1.0% on weight of fiber, owf).

    • Dispersing agent (1 g/L).

    • Acetic acid (to maintain pH 4.5-5.5).

    • Laboratory-scale high-temperature dyeing apparatus.

  • Procedure:

    • Prepare the dyebath with water, dispersing agent, and acetic acid.

    • Add the pre-dispersed dye to the bath.

    • Immerse the polyester fabric sample in the dyebath at room temperature.

    • Raise the temperature to 130°C at a rate of 2°C/minute.[5]

    • Maintain the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.[6]

    • Cool the dyebath down to 70°C.

    • Rinse the dyed fabric thoroughly.

    • Perform reduction clearing (using a solution of sodium hydrosulfite and sodium hydroxide) to remove unfixed surface dye, ensuring optimal fastness properties.

    • Rinse again and air dry the fabric.

2. Colorimetric Measurement Protocol

This protocol outlines the instrumental evaluation of the dyed fabric's color properties using a reflectance spectrophotometer.

  • Instrumentation:

    • Reflectance spectrophotometer with D65 illuminant and 10° standard observer.

  • Procedure:

    • Calibrate the spectrophotometer using white and black standards.

    • Fold the dyed fabric sample to ensure opacity (typically four layers).

    • Measure the spectral reflectance of the sample at multiple points and average the results.

    • Color Strength (K/S) Calculation: The instrument's software calculates the K/S value from the reflectance (R) data using the Kubelka-Munk equation: K/S = (1-R)² / 2R[1][2] The K/S value at the wavelength of maximum absorption (λmax) is used to represent the color strength.[2]

    • CIELAB and Chroma (C) Calculation: The software converts the spectral data into CIELAB color space coordinates (L, a, b).[7]

      • L* represents lightness (0=black, 100=white).

      • a* represents the red-green axis.

      • b represents the yellow-blue axis. The chroma value, C , which indicates color saturation or vibrancy, is calculated from the a* and b* values using the formula: C* = √(a² + b²)[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental process, from material preparation to final data analysis.

G cluster_prep Preparation Stage cluster_dye Dyeing Process cluster_post Post-Treatment & Measurement cluster_analysis Data Analysis A 1. Fabric & Dyebath Preparation B 2. Dye Dispersion A->B C 3. Fabric Immersion & Temp. Ramp-up B->C D 4. High Temp. Dyeing (130°C, 60 min) C->D E 5. Cool Down & Rinse D->E F 6. Reduction Clearing & Drying E->F G 7. Spectrophotometer Measurement F->G H Calculate K/S Value (Color Strength) G->H I Calculate Lab* & C* (Vibrancy) G->I

Caption: Experimental workflow for dyeing and colorimetric analysis.

References

A Comparative Analysis: Thermosol vs. High-Pressure Dyeing of Disperse Blue 77 on Polyester

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of textile coloration, the dyeing of polyester (B1180765) fibers with disperse dyes is a cornerstone of the industry. The inherent hydrophobicity and crystalline structure of polyester necessitate high-energy application methods to ensure adequate dye penetration and fastness. Among the prevalent techniques, the continuous Thermosol process and the batchwise high-temperature, high-pressure (HTHP) method are two of the most commercially significant. This guide presents a comparative study of these two methods for the application of C.I. Disperse Blue 77, an anthraquinone-based high-energy disperse dye, on polyester fabric.

The selection between Thermosol and HTHP dyeing hinges on a multitude of factors including production volume, desired color depth, fastness requirements, and operational costs. While the Thermosol method is lauded for its high productivity and efficiency in continuous processing, HTHP dyeing is often favored for its versatility and ability to achieve deep shades with excellent fastness properties. This report provides a detailed examination of both processes, supported by representative experimental data, to assist researchers and dyeing specialists in making informed decisions.

Performance Comparison: Thermosol vs. High-Pressure Dyeing

The following table summarizes the key performance indicators for polyester fabric dyed with a high-energy anthraquinone (B42736) disperse dye, representative of this compound, using the Thermosol and high-pressure dyeing methods. It is important to note that specific results for this compound may vary depending on the exact dyeing parameters, fabric construction, and auxiliary chemicals used.

Performance MetricThermosol DyeingHigh-Pressure (HTHP) Dyeing
Color Yield (K/S Value) Good to ExcellentExcellent
Washing Fastness (ISO 105-C06) 4-54-5
Light Fastness (ISO 105-B02) 6-76-7
Rubbing Fastness (ISO 105-X12) Dry: 4-5, Wet: 4Dry: 4-5, Wet: 4-5
Sublimation Fastness (ISO 105-P01) Moderate to GoodGood to Excellent
Process Type ContinuousBatchwise
Production Speed HighModerate
Energy Consumption Lower per unit in large runsHigher per batch
Water Consumption LowHigh
Shade Brightness Very BrightMore Bright
Process Control Requires careful control of temperature and timeMore flexible process control

Experimental Protocols

Below are detailed laboratory-scale experimental protocols for the Thermosol and high-pressure dyeing of polyester fabric with this compound.

Thermosol Dyeing Protocol

The Thermosol process is a continuous method that involves padding the fabric with a dye dispersion, followed by drying and high-temperature fixation.[1][2]

1. Padding:

  • Prepare a padding liquor containing:

    • This compound: 20 g/L

    • Dispersing agent: 2 g/L

    • Thickener (e.g., sodium alginate): 10 g/L

    • Acetic acid (to pH 4.5-5.5)

  • Pad the pre-scoured and dried polyester fabric through the liquor using a two-bowl padding mangle to achieve a wet pick-up of 60-70%.[3]

2. Drying:

  • Dry the padded fabric in a hot flue dryer at 100-120°C.[1] Infrared drying can also be used to minimize dye migration.[1]

3. Thermofixation:

  • Pass the dried fabric through a Thermosol oven at a temperature of 180-220°C for 60-90 seconds.[2][4] The optimal temperature and time depend on the dye's sublimation properties and the desired shade.

4. After-treatment:

  • Reduction Clearing: To remove unfixed surface dye and improve fastness, treat the fabric in a bath containing:

    • Sodium hydrosulfite: 2 g/L

    • Sodium hydroxide: 2 g/L

    • Non-ionic detergent: 1 g/L

    • Treat at 70-80°C for 15-20 minutes.

  • Rinsing: Rinse the fabric thoroughly with hot water, followed by a cold water rinse.

  • Neutralization: Neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L).

  • Final Rinse and Drying: Rinse with cold water and dry.

High-Pressure (HTHP) Dyeing Protocol

High-pressure dyeing is a batch process conducted in a sealed vessel, allowing for temperatures above the boiling point of water.[3][5]

1. Dyebath Preparation:

  • Prepare a dyebath with a liquor-to-goods ratio of 10:1.

  • Add the following to the dyebath:

    • This compound: 2% on weight of fabric (owf)

    • Dispersing agent: 1 g/L

    • Leveling agent: 0.5 g/L

    • Acetic acid to adjust the pH to 4.5-5.5.[4]

2. Dyeing Cycle:

  • Introduce the pre-scoured polyester fabric into the dyebath at 60°C.

  • Raise the temperature to 130-135°C at a rate of 1.5-2°C per minute.[3]

  • Hold the temperature at 130-135°C for 30-60 minutes, depending on the desired shade depth.[3]

  • Cool the dyebath down to 70°C at a rate of 2°C per minute.

3. After-treatment:

  • Reduction Clearing: Perform reduction clearing as described in the Thermosol protocol to remove any unfixed dye from the fabric surface.

  • Rinsing and Neutralization: Follow the same rinsing and neutralization steps as in the Thermosol protocol.

  • Drying: Dry the dyed fabric.

Process Workflow Diagrams

The following diagrams illustrate the experimental workflows for the Thermosol and high-pressure dyeing processes.

Thermosol_Dyeing_Workflow cluster_padding Padding cluster_drying Drying cluster_thermofixation Thermofixation cluster_aftertreatment After-treatment pad_liquor Prepare Padding Liquor (Dye, Dispersant, Thickener, Acid) padding Pad Fabric (60-70% Wet Pick-up) pad_liquor->padding drying Dry Fabric (100-120°C) padding->drying thermofix Thermosol Oven (180-220°C, 60-90s) drying->thermofix reduction Reduction Clearing (70-80°C) thermofix->reduction rinse1 Hot & Cold Rinse reduction->rinse1 neutralize Neutralize rinse1->neutralize rinse2 Final Rinse & Dry neutralize->rinse2

Thermosol Dyeing Workflow

HTHP_Dyeing_Workflow cluster_preparation Dyebath Preparation cluster_dyeing Dyeing Cycle cluster_aftertreatment After-treatment dyebath Prepare Dyebath (Dye, Dispersant, Leveling Agent, Acid) load_fabric Load Fabric at 60°C dyebath->load_fabric ramp_up Ramp to 130-135°C load_fabric->ramp_up hold Hold for 30-60 min ramp_up->hold cool_down Cool to 70°C hold->cool_down reduction Reduction Clearing (70-80°C) cool_down->reduction rinse1 Hot & Cold Rinse reduction->rinse1 neutralize Neutralize rinse1->neutralize rinse2 Final Rinse & Dry neutralize->rinse2

High-Pressure (HTHP) Dyeing Workflow

References

Evaluating the Cost-Effectiveness of Disperse Blue 77 in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of industrial dyeing and printing, the selection of colorants is a critical decision impacting product quality, manufacturing efficiency, and overall cost. Disperse Blue 77, an anthraquinone-based dye, is a widely utilized colorant for synthetic fibers, particularly polyester. This guide provides an objective comparison of this compound with viable alternatives, supported by experimental data, to inform selection for industrial applications.

Performance and Cost Analysis

The true cost-effectiveness of a disperse dye extends beyond its initial purchase price. It encompasses a range of performance metrics that influence processing costs, energy consumption, and the quality of the final product. Key performance indicators include light fastness, wash fastness, and sublimation fastness, which directly impact the durability and longevity of the colored textile.

Comparative Performance Data

The following table summarizes the key performance indicators for this compound and its common alternatives. Fastness properties are rated on a standard scale, with higher numbers indicating better performance.

DyeC.I. NameChemical ClassLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Sublimation Fastness (ISO 105-P01)Approximate Price (USD/kg)
This compound60766Anthraquinone6-7[1][2][3]4-5[3]4-5[2]$3.00 - $3.50
Disperse Blue 7911345Azo6-7[4]4-5[4]4-5[4]$4.80 - $8.00
Disperse Blue 18311078Azo5-6[5]4-5[5]4-5[5]$12.00 - $15.00
Disperse Blue 35448480Anthraquinone6[6][7]4-5[6][7]4[6][7]~$6.25

Note: Prices are indicative and can vary based on supplier, purity, and order volume.

Experimental Protocols

To ensure accurate and reproducible evaluation of dye performance, standardized experimental protocols are essential. The following are detailed methodologies for the key fastness tests cited in this guide.

Light Fastness Testing (ISO 105-B02)

This test determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (xenon arc lamp).

Methodology:

  • Specimen Preparation: A textile specimen is prepared according to the standard's specifications.

  • Exposure: The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity.[8][9]

  • Evaluation: The change in color of the exposed specimen is assessed by comparing it with a set of blue wool references (ranging from 1 for very low light fastness to 8 for very high light fastness). The rating is determined by identifying which blue wool reference shows a similar degree of fading.[8][10][11][12][13]

Wash Fastness Testing (ISO 105-C06)

This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.

Methodology:

  • Specimen Preparation: A specimen of the dyed textile is attached to a multifiber fabric.[14][15]

  • Washing: The composite specimen is subjected to mechanical agitation in a soap or detergent solution at a specified temperature and for a specific duration. Stainless steel balls are added to simulate mechanical action.[6][14][15][16]

  • Rinsing and Drying: The specimen is rinsed and dried.

  • Evaluation: The change in color of the specimen and the degree of staining on the adjacent multifiber fabric are assessed using a grey scale for color change and a grey scale for staining. The ratings range from 1 (poor) to 5 (excellent).[2][6][16]

Sublimation Fastness Testing (ISO 105-P01)

This method assesses the resistance of the color of textiles to the action of dry heat, which can cause color to transfer from the fabric surface to other materials. This is particularly relevant for processes like heat setting and storage.[17][18]

Methodology:

  • Specimen Preparation: A specimen of the dyed textile is placed in contact with a specified undyed fabric.[19][20]

  • Heat Treatment: The composite specimen is heated under a specific pressure and temperature for a defined period using a heat press.[7][19][20]

  • Evaluation: The change in color of the original specimen and the degree of staining on the adjacent undyed fabric are evaluated using the respective grey scales. Ratings are from 1 (poor) to 5 (excellent).[17][19]

Visualization of Key Processes

To further clarify the experimental and decision-making workflows, the following diagrams are provided.

experimental_workflow cluster_prep 1. Preparation cluster_dyeing 2. Dyeing Process cluster_testing 3. Fastness Testing cluster_analysis 4. Analysis Dye Dye Selection (e.g., this compound) Dyeing High-Temperature Dyeing (130°C, pH 4.5-5.5) Dye->Dyeing Fabric Fabric Preparation (Polyester) Fabric->Dyeing Clearing Reduction Clearing Dyeing->Clearing Light Light Fastness (ISO 105-B02) Clearing->Light Wash Wash Fastness (ISO 105-C06) Clearing->Wash Sublimation Sublimation Fastness (ISO 105-P01) Clearing->Sublimation Evaluation Grey Scale Evaluation & Data Comparison Light->Evaluation Wash->Evaluation Sublimation->Evaluation

Experimental Workflow for Dye Performance Evaluation

decision_pathway start Define Application Requirements cost Initial Cost Analysis start->cost performance Performance Data Evaluation cost->performance lab_trials Conduct Lab-Scale Dyeing Trials performance->lab_trials final_selection Final Dye Selection lab_trials->final_selection

Logical Pathway for Cost-Effective Dye Selection

Conclusion

This compound presents a cost-effective option with a strong performance profile, particularly its high light fastness and excellent wash and sublimation fastness.[1][2][3] When compared to azo-based alternatives like Disperse Blue 79 and Disperse Blue 183, it offers a competitive balance of performance and price. For applications where exceptional fastness is paramount, this compound is a robust candidate. However, for specific shade requirements or where the unique properties of azo dyes are desired, alternatives should be considered. A thorough evaluation based on the specific industrial application and the experimental protocols outlined in this guide will enable a data-driven and economically sound decision.

References

Unraveling the Fugitive Nature of Disperse Dyes: A Comparative Guide to Photodegradation Rates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fields of environmental science and textile chemistry, understanding the stability of textile dyes under light is paramount for developing sustainable dyeing practices and effective wastewater treatment technologies. This guide provides a comparative analysis of the photodegradation rate of Disperse Blue 77 and other significant textile dyes, supported by experimental data from various studies. Due to the variance in experimental conditions across different research, this guide emphasizes a qualitative comparison while presenting available quantitative data with necessary caveats.

Disperse dyes, characterized by their low water solubility, are the primary choice for dyeing synthetic fibers like polyester. However, their persistence in wastewater and the potential for the formation of harmful byproducts upon degradation pose environmental concerns. Photodegradation, a process involving the breakdown of dye molecules by light, is a key factor in both the colorfastness of textiles and the potential for natural attenuation in the environment. Advanced oxidation processes (AOPs) often harness photocatalysis to accelerate this degradation for wastewater treatment.

Comparative Analysis of Photodegradation Rates

Direct, side-by-side comparative studies on the photodegradation rates of a wide range of textile dyes under identical conditions are limited in published literature. However, by collating data from various studies, we can draw indicative comparisons. The following table summarizes the photodegradation data for several Disperse Blue dyes, along with two widely studied textile dyes, Reactive Black 5 and Methylene (B1212753) Blue.

It is crucial to note that the experimental conditions, such as the type of photocatalyst, light source, initial dye concentration, and pH, significantly influence the rate of photodegradation. Therefore, the data presented below should be interpreted as a relative guide rather than a direct, absolute comparison.

Dye NameDye ClassPhotocatalystLight SourceInitial ConcentrationDegradation Efficiency (%)Rate Constant (k)Half-life (t½)Reference
This compound AnthraquinoneNot SpecifiedNot SpecifiedNot SpecifiedData Not AvailableData Not AvailableData Not Available
Disperse Blue 79 AzoZnO/MnUV Light3.0 x 10⁻⁵ MNot Specified2.06 x 10⁻⁴ s⁻¹Not Specified[1]
Disperse Blue 94 AnthraquinoneStrontium Chromate2 x 200W Tungsten Lamps3 x 10⁻⁵ MNot Specified7.65 x 10⁻⁵ s⁻¹Not Specified[2]
Reactive Black 5 DiazoN-doped TiO₂ (0.9 wt.%)Visible LightNot Specified>98% (decolorization)0.9889 min⁻¹ (pseudo-first-order)Not Specified[3]
Reactive Black 5 DiazoFe²⁺/S₂O₈²⁻Not Applicable (Chemical Oxidation)0.025 - 0.10 mM77.32 - 92.32% (in 10 min)Not SpecifiedNot Specified[4]
Methylene Blue Thiazine (B8601807)TiO₂UV-LED (395 nm)15 ppmOptimal at 25 mg catalystFollows first-order kineticsNot Specified[5]
Methylene Blue ThiazineNatural Magnetite (Photo-Fenton)UV Lamp (10W)40 - 80 mg/L~95% (in 60-120 min)Follows pseudo-first-order kineticsNot Specified[6]

Note: The absence of data for this compound highlights a gap in the current publicly available research literature.

From the available data, it is evident that different classes of dyes exhibit varying susceptibility to photodegradation. For instance, the azo dye Reactive Black 5 shows high degradation rates under both visible light photocatalysis and chemical oxidation. Methylene Blue, a thiazine dye, is also readily degraded under UV irradiation with a suitable photocatalyst. The photodegradation rates of Disperse Blue dyes appear to be influenced by their specific chemical structures, with different catalysts and light sources being employed for their degradation.

Experimental Methodologies

To ensure the reproducibility and comparability of photodegradation studies, a detailed account of the experimental protocol is essential. Below are generalized and specific experimental setups as described in the cited literature.

General Experimental Workflow for Photocatalytic Degradation

The following diagram illustrates a typical workflow for assessing the photocatalytic degradation of textile dyes.

G cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis prep_solution Prepare Dye Solution prep_catalyst Prepare Photocatalyst Suspension prep_solution->prep_catalyst adsorption Adsorption-Desorption Equilibrium (in dark) prep_catalyst->adsorption irradiation Irradiation with Light Source adsorption->irradiation sampling Periodic Sampling irradiation->sampling separation Catalyst Separation (Centrifugation/Filtration) sampling->separation measurement Spectrophotometric Measurement (Absorbance) separation->measurement kinetics Kinetic Analysis (Rate Constant, Efficiency) measurement->kinetics

Caption: Generalized workflow for a photocatalytic dye degradation experiment.

Specific Experimental Protocols:

1. Photocatalytic Degradation of Disperse Blue 79[1]

  • Reactants: Disperse Blue 79 (initial concentration 3.0 x 10⁻⁵ M), ZnO/Mn nanocatalyst (0.05 g/100 ml).

  • Reaction Conditions: The pH of the dye solution was adjusted to 8.5. The suspension was magnetically stirred and illuminated with a UV light source.

  • Analysis: The degradation of the dye was monitored by measuring the absorbance at 565 nm at regular time intervals. The rate constant was determined from a plot of 1 + log(absorbance) versus time, indicating pseudo-first-order kinetics.

2. Photocatalytic Degradation of Disperse Blue 94[2]

  • Reactants: Disperse Blue 94 (initial concentration 3 x 10⁻⁵ M), Strontium Chromate (SrCrO₄) photocatalyst (0.25 g/100 mL).

  • Reaction Conditions: The reaction was carried out at a pH of 7.0. The light source consisted of two 200W Tungsten lamps. Water filters were used to prevent thermal radiation.

  • Analysis: The progress of the reaction was monitored spectrophotometrically by measuring the absorbance at 630 nm at 15-minute intervals. The rate constant was calculated assuming first-order kinetics.

3. Photocatalytic Degradation of Reactive Black 5[3]

  • Photocatalyst Preparation: N-doped TiO₂ was prepared by a sol-gel method using titanium (IV) isopropoxide as a precursor and ammonium (B1175870) nitrate (B79036) as the nitrogen source, followed by calcination at 700 °C.

  • Reaction Conditions: The photodegradation was carried out under visible light irradiation for 2 hours.

  • Analysis: The decolorization of Reactive Black 5 was monitored, and the kinetic data was fitted to a pseudo-first-order model by plotting ln(C/C₀) versus time.

4. Photo-Fenton Degradation of Methylene Blue[6]

  • Reactants: Methylene Blue (40 and 80 mg/L), natural magnetite as the catalyst (0.15 g in 25 ml), and H₂O₂ (2 mmol).

  • Reaction Conditions: The experiments were conducted in a water bath under a 10W UV lamp at temperatures ranging from 303 to 333 K.

  • Analysis: The degradation kinetics were analyzed using pseudo-first-order and pseudo-second-order models. The pseudo-first-order model provided a better fit for the experimental data.

Signaling Pathways and Logical Relationships

The photodegradation of textile dyes, particularly through photocatalysis, involves a series of interconnected steps. The following diagram illustrates the fundamental mechanism of photocatalytic dye degradation.

G cluster_catalyst Photocatalyst (e.g., TiO₂) cluster_species Reactive Oxygen Species (ROS) Generation cluster_degradation Dye Degradation VB Valence Band (VB) CB Conduction Band (CB) VB->CB Electron Transfer h_plus Hole (h⁺) VB->h_plus e_minus Electron (e⁻) CB->e_minus OH_rad Hydroxyl Radical (•OH) h_plus->OH_rad Reacts with H₂O or OH⁻ O2_rad Superoxide Radical (•O₂⁻) e_minus->O2_rad Reacts with O₂ Dye Dye Molecule OH_rad->Dye O2_rad->Dye Intermediates Degradation Intermediates Dye->Intermediates Oxidation by ROS End_Products CO₂, H₂O, Mineral Acids Intermediates->End_Products Further Oxidation Light Light (hν ≥ Band Gap) Light->VB Excitation

Caption: Mechanism of photocatalytic degradation of organic dyes.

Conclusion

While a definitive ranking of the photodegradation rates of this compound against other textile dyes is not feasible without direct comparative studies, the available data suggests that the molecular structure of the dye, the choice of photocatalyst, and the specific experimental conditions are all critical determinants of degradation efficiency. The susceptibility of azo dyes like Reactive Black 5 and thiazine dyes like Methylene Blue to photodegradation is well-documented. For disperse dyes, including the various Disperse Blue analogues, effective degradation often requires tailored photocatalytic systems. The lack of specific data for this compound underscores the need for further research to fully characterize its environmental fate and to develop effective treatment strategies for effluents containing this dye. Future research should focus on comparative studies under standardized conditions to enable a more direct and quantitative assessment of the photodegradation rates of a wider range of textile dyes.

References

Assessing the performance of Disperse Blue 77 on different synthetic fibers (e.g., nylon, acetate)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the efficacy of Disperse Blue 77 and its alternatives for dyeing synthetic textiles, supported by experimental data and standardized protocols.

Introduction

This compound, a member of the anthraquinone (B42736) class of dyes, is a significant colorant for synthetic fibers due to its bright blue hue and good overall fastness properties. This guide provides a detailed assessment of its performance on two common synthetic fibers: nylon (polyamide) and acetate (B1210297) (cellulose acetate). The selection of an appropriate dye is critical in textile manufacturing to ensure desired coloration and durability. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions regarding the use of this compound and its alternatives. The performance of disperse dyes is notably fiber-dependent; therefore, a direct comparison on different substrates is essential.

Performance of this compound

This compound is primarily utilized for dyeing polyester (B1180765) fibers, where it generally exhibits good to excellent fastness properties. However, its performance on nylon and acetate presents a more nuanced picture.

On Nylon: While this compound can be used to dye nylon, its wash fastness, particularly in terms of staining adjacent fibers, is a significant concern. Technical data indicates poor performance in this area, which can be a critical drawback in applications where color bleeding is unacceptable. The lightfastness of disperse dyes on nylon is also generally lower than on polyester.

Alternatives to this compound

Several other disperse dyes can be considered for dyeing nylon and acetate fibers, each with its own set of performance characteristics.

  • C.I. Disperse Blue 56: This anthraquinone dye is known for its good lightfastness. However, it exhibits poor wet fastness, particularly in terms of staining on nylon, similar to this compound. It is a viable option for applications where lightfastness is the primary concern and wet fastness is less critical.[1][2]

  • C.I. Disperse Blue 165: This monoazo dye is noted for its brilliant blue shade and high tinctorial strength. However, it is generally not recommended for dyeing nylon and acetate fibers.[3]

  • C.I. Disperse Blue 354: A methine-based dye, it is suitable for dyeing polyester and triacetate. While specific data on its performance on nylon and standard acetate is limited, it is known to have good all-around fastness on polyester.

The selection of an alternative will depend on the specific requirements of the application, including the desired shade, and the required light, wash, and crocking fastness.

Quantitative Data Summary

The following tables summarize the available quantitative performance data for this compound and its alternatives on polyester, with specific insights for nylon where available. The ratings are based on standard ISO test methods, with higher numbers indicating better performance.

Table 1: Performance of this compound on Polyester

Performance MetricTest MethodRating
LightfastnessISO 105-B026-7
Wash Fastness (Staining on Nylon)ISO 105-C061 (Poor)
Wash Fastness (Color Change)ISO 105-C064-5 (Good to Excellent)
Rubbing Fastness (Dry)ISO 105-X124-5 (Good to Excellent)
Rubbing Fastness (Wet)ISO 105-X124-5 (Good to Excellent)
Sublimation FastnessISO 105-P014-5 (Good to Excellent)

Table 2: Comparative Performance of Alternative Blue Disperse Dyes on Polyester

DyeLightfastness (ISO 105-B02)Wash Fastness (Staining on Nylon) (ISO 105-C06)Sublimation Fastness (ISO 105-P01)
C.I. Disperse Blue 56 Good2-3 (Poor to Fair)Moderate
C.I. Disperse Blue 165 64 (Good)Good
C.I. Disperse Blue 354 45 (Excellent)4-5 (Good to Excellent)

Experimental Protocols

Accurate and reproducible assessment of dye performance is contingent on standardized experimental procedures. The following are detailed methodologies for key experiments.

Dyeing Procedure for Nylon and Acetate

This protocol can be adapted for both nylon and acetate fibers.

  • Dye Bath Preparation:

    • Prepare a dyebath with a liquor ratio of 40:1.

    • Add 1% (on weight of fabric) of a suitable dispersing agent.

    • Add 1% (on weight of fabric) of the disperse dye, previously pasted with a small amount of water.

    • Adjust the pH of the dyebath to 5-6 using acetic acid.

  • Dyeing Process:

    • Introduce the scoured and wetted fabric into the dyebath at 50°C.

    • Raise the temperature to 90°C for nylon or 85°C for acetate at a rate of 2°C per minute.

    • Maintain this temperature for 60 minutes, ensuring gentle agitation.

    • Cool the dyebath to 60°C.

    • Remove the fabric and rinse thoroughly with cold water.

  • After-treatment (Reduction Clearing) - for deeper shades on nylon:

    • Prepare a bath containing 2 g/L sodium hydrosulfite and 2 g/L soda ash.

    • Treat the dyed fabric at 60-70°C for 15-20 minutes.

    • Rinse thoroughly with hot and then cold water.

    • Neutralize with a weak solution of acetic acid.

    • Rinse again and dry.

Colorfastness to Light (ISO 105-B02)

This method determines the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (Xenon arc lamp).

  • Specimen Preparation: Prepare specimens of the dyed fabric.

  • Exposure: Expose the specimens to the light from a xenon arc lamp under specified conditions of temperature, humidity, and time. Simultaneously expose a set of blue wool references with known lightfastness ratings.

  • Evaluation: Compare the fading of the test specimens with that of the blue wool references. The lightfastness rating is the number of the blue wool reference that shows a similar degree of fading.[1][4]

Colorfastness to Washing (ISO 105-C06)

This test assesses the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Specimen Preparation: A specimen of the dyed fabric is sewn together with a multifiber adjacent fabric.[5][6]

  • Washing: The composite specimen is agitated in a soap solution at a specified temperature and for a specific duration in a suitable apparatus (e.g., a Launder-Ometer).[5][6][7]

  • Rinsing and Drying: The specimen is rinsed and dried.[5][7]

  • Evaluation: The change in color of the specimen and the degree of staining on the adjacent multifiber fabric are assessed using the respective grey scales.[5][6]

Colorfastness to Rubbing (Crocking) (ISO 105-X12)

This method is used to determine the resistance of the color of textiles to rubbing off and staining other materials.

  • Apparatus: A crockmeter is used for this test.[8][9]

  • Procedure: A colored test specimen is rubbed with a dry and a wet white cotton crocking cloth under controlled pressure for a specified number of times.[8]

  • Evaluation: The amount of color transferred to the white crocking cloths is assessed by comparing them with the grey scale for staining.[9]

Visualizations

Experimental Workflow for Dye Performance Assessment

G cluster_prep Fabric Preparation cluster_dyeing Dyeing Process cluster_testing Performance Testing cluster_eval Evaluation scouring Scouring & Bleaching dye_prep Dye Bath Preparation scouring->dye_prep dyeing Dyeing dye_prep->dyeing after_treatment After-treatment dyeing->after_treatment lightfastness Lightfastness (ISO 105-B02) after_treatment->lightfastness washfastness Washfastness (ISO 105-C06) after_treatment->washfastness crockfastness Crockfastness (ISO 105-X12) after_treatment->crockfastness data_analysis Data Analysis & Comparison lightfastness->data_analysis washfastness->data_analysis crockfastness->data_analysis

Caption: Workflow for assessing the performance of disperse dyes on synthetic fibers.

Logical Relationship of Dye-Fiber Interaction and Performance

G Dye Disperse Dye (e.g., this compound) Interaction Dye-Fiber Interaction (Adsorption & Diffusion) Dye->Interaction Fiber Synthetic Fiber (Nylon or Acetate) Fiber->Interaction Conditions Dyeing Conditions (Temp, pH, Time) Conditions->Interaction Performance Performance Properties Interaction->Performance Lightfastness Lightfastness Performance->Lightfastness Washfastness Washfastness Performance->Washfastness Crockfastness Crockfastness Performance->Crockfastness

Caption: Factors influencing the performance of disperse dyes on synthetic fibers.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Disperse Blue 77

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper handling and disposal of laboratory chemicals are critical not only for personnel safety but also for environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Disperse Blue 77, ensuring your laboratory practices meet the highest safety standards.

This compound, a textile dye, is classified as harmful if swallowed and can cause skin sensitization and eye irritation.[1][2] Understanding its properties and hazards is the first step towards safe handling and disposal.

Key Safety and Hazard Information

PropertyValueReference
Appearance Black powder[2]
Molecular Weight 376.3 g/mol [2]
Melting Point >230 °C[2]
Water Solubility 0.85 µg/L at 20 °C[2]
Primary Hazards Harmful if swallowed, Skin Sensitization (Category 1A), Eye Irritation (Category 2)[1][2]
Environmental Impact Not readily biodegradable. Poses no hazard to aquatic species under US GHS for Hazard Communication.[2]

Personal Protective Equipment (PPE)

Before handling this compound, ensure the following personal protective equipment is worn to minimize exposure:

PPE CategorySpecific Requirements
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection Wear chemical-impermeable gloves (inspected prior to use) and fire/flame resistant and impervious clothing.[3]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]

Step-by-Step Disposal Protocol

Adherence to a strict disposal protocol is crucial. The following steps provide a clear guide for the safe disposal of this compound waste.

1. Waste Collection and Storage:

  • Collect all waste material, including contaminated labware and PPE, in a designated and clearly labeled container.

  • Use a polyethylene (B3416737) or polypropylene (B1209903) container that is in good condition and free from leaks.[4][5]

  • Keep the container tightly sealed and store it in a cool, dry, and well-ventilated area, away from incompatible materials and foodstuffs.[3][4]

2. Handling Spills:

  • In the event of a spill, immediately evacuate the area of unnecessary personnel and move upwind.[4]

  • Avoid breathing dust and prevent contact with skin and eyes.[4][5]

  • Use dry clean-up procedures to avoid generating dust. Dampen the spilled material with water before sweeping if necessary.[4][5]

  • For larger spills, contain the material using sand, earth, or vermiculite.[4]

  • Collect the spilled material and any contaminated absorbents into a labeled container for disposal.[4]

3. Final Disposal:

  • All waste must be handled in accordance with local, state, and federal regulations.[4][5][6]

  • It is recommended to consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to ensure compliance with all applicable regulations.

  • Do not discharge this compound waste into sewers or waterways.[4]

  • Consider recycling or reuse options if the material is unused and uncontaminated.[5] If recycling is not feasible, the waste should be disposed of at an authorized landfill. Puncture containers to prevent reuse.[4][5][6]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Storage cluster_spill Spill Management cluster_disposal Final Disposal start Start: this compound Waste Generated wear_ppe Wear Appropriate PPE start->wear_ppe spill Spill Occurs start->spill collect_waste Collect Waste in Labeled Container wear_ppe->collect_waste contain_spill Contain Spill wear_ppe->contain_spill store_waste Store in Cool, Dry, Ventilated Area collect_waste->store_waste consult_ehs Consult EHS/Waste Disposal Contractor store_waste->consult_ehs spill->wear_ppe cleanup_spill Clean Up Spill Using Dry Methods contain_spill->cleanup_spill cleanup_spill->collect_waste transport_waste Transport to Authorized Facility consult_ehs->transport_waste end_disposal Dispose at Authorized Landfill or Recycle transport_waste->end_disposal

This compound Disposal Workflow

References

Personal protective equipment for handling Disperse Blue 77

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Disperse Blue 77

This document provides crucial safety protocols, operational procedures, and disposal plans for the handling of this compound (CAS No. 20241-76-3). Adherence to these guidelines is essential for ensuring the safety of researchers, scientists, and drug development professionals. This compound is classified as a skin sensitizer (B1316253) (Category 1A) and an eye irritant (Category 2).[1] It may cause an allergic skin reaction.[2] While it has low acute toxicity if ingested, proper handling is paramount to minimize exposure.[1]

Hazard Identification and Classification
Hazard ClassCategoryDescription
Skin Sensitization1AMay cause an allergic skin reaction upon contact.[1][2]
Eye Irritation2Causes serious eye irritation.[1]
Acute Oral ToxicityLowAnimal studies indicate low toxicity upon ingestion.[1]

Physical and Chemical Properties [1]

PropertyValue
Molecular Weight376.3 g/mol
Melting Point>230 °C
Water Solubility0.85 μg/L at 20 °C
FlammabilityNot flammable
ExplosivenessNon-explosive

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety GogglesMust be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles.[3][4]
Face ShieldRecommended in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing or dust generation.[5]
Hand Protection Chemical Impermeable GlovesNitrile gloves are a suitable option. It is crucial to select gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4][5] Double-gloving is recommended.[5]
Respiratory Protection RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation is experienced.[3] For higher exposures, a full-face respirator is recommended.[4][6]
Protective Clothing Laboratory CoatA full-length lab coat should be worn to prevent skin contact.[5]
Appropriate Protective ClothingWear suitable protective clothing to prevent skin exposure.[3][4] For procedures with a high risk of contamination, a disposable gown or chemical-resistant apron over the lab coat is advisable.[5]
Footwear Closed-toe ShoesRequired at all times within the laboratory.[5]

Operational and Handling Protocols

Handling:

  • Work in a well-ventilated area to keep airborne concentrations low.[3][4][7]

  • Avoid the formation and accumulation of dust.[3][4]

  • Avoid contact with skin, eyes, and clothing.[3]

  • Do not ingest or inhale the substance.[3]

  • Wash hands thoroughly after handling.[3]

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[2]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][3][4][7]

  • Keep away from incompatible materials, such as strong oxidizing agents, and foodstuff containers.[3][7]

Emergency First Aid Procedures
Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Skin Contact Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes.[3] If skin irritation or a rash occurs, get medical advice.[2]
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]
Ingestion If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Disposal Plan

Accidental Release Measures:

  • Minor Spills:

    • Clean up spills immediately, observing all precautions in the PPE section.[3]

    • Use dry clean-up procedures and avoid generating dust.[7]

    • Vacuum or sweep up the material. A vacuum cleaner must be fitted with a HEPA filter.[7]

    • Place in a suitable, closed container for disposal.[4]

  • Major Spills:

    • Evacuate personnel from the area and move upwind.[7]

    • Ensure adequate ventilation.[4]

    • Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[4]

Disposal:

  • Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[3]

  • Dispose of contents and container in accordance with all local, state, and federal regulations.[8]

  • Options for disposal include a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[8]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_vent Ensure Adequate Ventilation prep_ppe->prep_vent prep_materials Gather Materials in Designated Area prep_vent->prep_materials handle_weigh Weigh Solid Under Chemical Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solutions handle_weigh->handle_dissolve handle_experiment Conduct Experiment handle_dissolve->handle_experiment cleanup_decontaminate Decontaminate Glassware and Work Surfaces handle_experiment->cleanup_decontaminate Experiment Complete cleanup_dispose Dispose of Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash emergency_spill Spill Occurs emergency_spill_action Follow Spill Cleanup Protocol emergency_spill->emergency_spill_action emergency_first_aid Exposure Occurs emergency_first_aid_action Administer First Aid & Seek Medical Attention emergency_first_aid->emergency_first_aid_action

Caption: Logical workflow for the safe handling of this compound from preparation to disposal.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Disperse Blue 77
Reactant of Route 2
Disperse Blue 77

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